molecular formula C6H5BrN2O2 B1442420 5-(bromomethyl)-2-nitroPyridine CAS No. 448968-52-3

5-(bromomethyl)-2-nitroPyridine

Cat. No.: B1442420
CAS No.: 448968-52-3
M. Wt: 217.02 g/mol
InChI Key: RWMMMFKJDQNPTR-UHFFFAOYSA-N
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Description

5-(bromomethyl)-2-nitroPyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMMMFKJDQNPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304745
Record name 5-(Bromomethyl)-2-nitropyridine
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448968-52-3
Record name 5-(Bromomethyl)-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448968-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-(bromomethyl)-2-nitropyridine

This compound is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and an electron-deficient nitropyridine core, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. The bromomethyl moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce diverse functionalities. Concurrently, the 2-nitropyridine scaffold can be further elaborated, for instance, through reduction of the nitro group to an amine, which opens avenues for amide bond formation, diazotization, or other transformations. This strategic combination of reactive sites allows for the efficient construction of novel pharmaceutical candidates and molecular probes. This guide provides a comprehensive overview of the synthesis of this compound, including detailed protocols, mechanistic insights, and safety considerations.

Synthetic Strategy: A Two-Step Approach

The most common and practical synthetic route to this compound involves a two-step sequence starting from commercially available precursors. The first step is the synthesis of the intermediate, 2-methyl-5-nitropyridine. This is followed by the selective benzylic bromination of the methyl group to afford the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-methyl-5-nitropyridine cluster_1 Step 2: Synthesis of this compound Precursor 2-methylpyridine or 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester Intermediate 2-methyl-5-nitropyridine Precursor->Intermediate Nitration or Decarboxylation Final_Product This compound Intermediate->Final_Product Wohl-Ziegler Bromination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Intermediate: 2-methyl-5-nitropyridine

There are two primary, well-documented methods for the synthesis of 2-methyl-5-nitropyridine. The choice of method may depend on the availability of starting materials, scale of the reaction, and safety considerations.

Method A: Nitration of 2-methylpyridine

This method involves the direct nitration of 2-methylpyridine (also known as 2-picoline) using a mixture of concentrated nitric and sulfuric acids. The reaction conditions must be carefully controlled to favor the desired 5-nitro isomer.[1]

Reaction:

2-methylpyridine + HNO₃/H₂SO₄ → 2-methyl-5-nitropyridine

Causality Behind Experimental Choices:

  • Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

  • Temperature Control: The temperature is maintained between 0 °C and 30 °C to control the rate of reaction and minimize the formation of undesired byproducts, such as other nitro isomers or over-nitrated products.[1]

Method B: From 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

This alternative route involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2][3] This method can be advantageous if the malonic ester derivative is readily available.

Reaction:

2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester + H₂SO₄/H₂O → 2-methyl-5-nitropyridine

Causality Behind Experimental Choices:

  • Acidic Hydrolysis and Decarboxylation: The strong acidic conditions (20% sulfuric acid) and heat promote the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. The resulting β-keto acid readily undergoes decarboxylation upon heating to yield the desired 2-methyl-5-nitropyridine.

ParameterMethod A: NitrationMethod B: Decarboxylation
Starting Material 2-methylpyridine2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester
Key Reagents Conc. HNO₃, Conc. H₂SO₄20% H₂SO₄
Temperature 0-30 °C100 °C
Reported Yield Variable83%
Work-up Basification, ExtractionBasification, Extraction

Table 1: Comparison of Synthesis Methods for 2-methyl-5-nitropyridine.

Part 2: Synthesis of this compound via Wohl-Ziegler Bromination

The conversion of 2-methyl-5-nitropyridine to this compound is achieved through a free-radical bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation.[4][5][6]

Reaction:

2-methyl-5-nitropyridine + NBS --(Radical Initiator, Solvent)--> this compound

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for free-radical reactions.[4][5] It maintains a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to any potential aromatic systems.

  • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the free-radical chain reaction.[4][5] Heat or UV light can also be used for initiation.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used. These solvents do not react with the radicals and can effectively dissolve the starting material. Due to the toxicity of CCl₄, alternative solvents like dichloromethane or acetonitrile may be used, though reaction conditions might need to be adjusted.[6]

Reaction Mechanism: A Free-Radical Chain Process

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism involving three key stages: initiation, propagation, and termination.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Initiator_Radical Initiator Radical (R•) Initiator->Initiator_Radical Heat or UV light Br_Radical Bromine Radical (Br•) Initiator_Radical->Br_Radical Reacts with trace HBr to form Br₂ which then forms Br• NBS NBS Substrate 2-methyl-5-nitropyridine Benzylic_Radical Benzylic Radical Substrate->Benzylic_Radical H-abstraction by Br• Product This compound Benzylic_Radical->Product Reacts with Br₂ Br2 Br₂ Product->Br_Radical Generates another Br• Termination_Products Various non-radical products Br_Radical_2 Br• + Br• → Br₂ Radical_Coupling R• + R• → R-R Initiation Initiation Propagation Propagation Termination Termination

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Potential Side Reactions:

  • Over-bromination: The formation of 5-(dibromomethyl)-2-nitropyridine can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.

  • Ring Bromination: Although less likely under radical conditions, electrophilic bromination of the pyridine ring is a potential side reaction, especially if the reaction conditions inadvertently favor ionic pathways (e.g., in polar solvents).

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-5-nitropyridine (Method B)

This protocol is adapted from a procedure described by ChemicalBook.[2][3]

Materials and Equipment:

  • 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

  • 20% aqueous sulfuric acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol).

  • Add cold 20% aqueous sulfuric acid (120 mL).

  • Heat the mixture to 100 °C and maintain for 2 hours with stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully add the cooled reaction mixture to a cold dilute sodium hydroxide solution to adjust the pH to approximately 10.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (4 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-methyl-5-nitropyridine as a brown solid (expected yield: ~5.0 g, 83%).

Protocol 2: Synthesis of this compound

The following is a general procedure for the Wohl-Ziegler bromination of 2-methyl-5-nitropyridine. The specific quantities and reaction time may require optimization.

Materials and Equipment:

  • 2-methyl-5-nitropyridine

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (or a suitable alternative solvent like dichloromethane or acetonitrile)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-methyl-5-nitropyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC.

  • After the reaction is complete (typically indicated by the consumption of the starting material and the succinimide byproduct floating on the surface of the solvent), cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) to afford this compound as a solid.

Safety and Handling

This compound and its precursors are hazardous chemicals and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these compounds.[1][2][3]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust and vapors.[1][2][3]

  • Toxicity: 5-bromo-2-nitropyridine is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Hazard Data Summary for 5-bromo-2-nitropyridine:

Hazard StatementGHS Code
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Table 2: GHS Hazard Statements for 5-bromo-2-nitropyridine.[2]

Conclusion

The synthesis of this compound is a straightforward yet powerful method for accessing a valuable synthetic intermediate. The two-step process, involving the preparation of 2-methyl-5-nitropyridine followed by a Wohl-Ziegler bromination, is a reliable and well-understood route. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can efficiently produce this versatile building block for applications in drug discovery and development. The insights into the reaction mechanisms and potential side reactions provided in this guide should enable scientists to troubleshoot and optimize their synthetic procedures for improved yields and purity.

References

physicochemical properties of 5-(bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(bromomethyl)-2-nitroPyridine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, with profound applications in medicinal chemistry and drug development. Its value is derived from a unique molecular architecture: a pyridine ring functionalized with both a highly reactive bromomethyl group and an electron-withdrawing nitro group. This combination of features makes it an exceptionally versatile intermediate for constructing complex molecular scaffolds. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, reactivity profile, and established applications, particularly its role as a key precursor in the synthesis of targeted kinase inhibitors. The protocols and data presented herein are synthesized from established literature and safety data sheets to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective handling, application in synthesis, and purification. These properties dictate its behavior in different solvent systems and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2][3]
Appearance Light yellow to white crystalline powder/solid[1][2][4]
Melting Point 148-150 °C[1][2][4][5]
Boiling Point 292.3 °C (Predicted)[1][2][4]
Solubility Insoluble in water; Slightly soluble in Chloroform and Methanol.[1][2][4][6]
Partition Coefficient (LogP) 1.25 (Estimated)[4]
pKa -4.95 (Predicted)[6]

Structural Elucidation and Analytical Characterization

The unambiguous confirmation of the structure and purity of this compound is a critical prerequisite for its use in synthesis, particularly in a pharmaceutical context. A multi-technique analytical approach is required for comprehensive characterization.

Spectroscopic Methodologies

Spectroscopy provides the foundational data for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As the most powerful tool for structural elucidation of organic molecules, ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum will provide clear information on the chemical environment of the protons, with characteristic signals for the aromatic protons on the pyridine ring and the diastereotopic protons of the bromomethyl group.[7] The electron-withdrawing effects of the nitro group and the bromine atom will deshield adjacent protons, shifting their signals downfield.

  • Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the key functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the aromatic C-H stretching, C=C and C=N ring stretching, and, most importantly, the symmetric and asymmetric stretching vibrations of the NO₂ group.[2]

  • Mass Spectrometry (MS) : This technique is vital for confirming the molecular weight of the compound. A key diagnostic feature in the mass spectrum of this molecule is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity (M+ and M+2), providing definitive evidence for the presence of a single bromine atom.[2]

cluster_characterization Analytical Characterization Workflow Start Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity Start->NMR MS Mass Spectrometry Confirms Molecular Weight & Bromine Presence (M, M+2) Start->MS IR IR Spectroscopy Identifies Functional Groups (NO₂, C-Br) Start->IR HPLC HPLC Analysis Determines Purity (%) NMR->HPLC MS->HPLC IR->HPLC TGA_DSC Thermal Analysis (TGA/DSC) Assesses Thermal Stability HPLC->TGA_DSC End Fully Characterized Intermediate TGA_DSC->End

Caption: A logical workflow for the comprehensive analytical characterization of this compound.

Chromatographic and Thermal Analysis

These methods are crucial for assessing purity and stability, pillars of trustworthiness in drug development.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining the purity of non-volatile organic compounds.[8] A reverse-phase HPLC method, typically utilizing a C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid), provides excellent separation of the main compound from potential impurities.[8][9] UV detection is suitable due to the chromophores in the molecule.[8]

  • Thermal Analysis (TGA/DSC) : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the material.[10][11] TGA measures changes in mass as a function of temperature, identifying the onset of thermal decomposition.[11] DSC measures the heat flow into or out of a sample, allowing for the precise determination of the melting point and the identification of any exothermic decomposition events.[10][11] A sharp melting point observed by DSC is also a strong indicator of high purity.

Protocol: Melting Point Determination by DSC

This protocol represents a self-validating system for determining a key physical property.

  • Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.[10]

  • Sample Preparation : Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan and hermetically seal it.

  • Method Setup : Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[10]

  • Data Acquisition : Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the expected melting point (e.g., 180 °C).[10]

  • Data Analysis : The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHf) can be calculated from the peak area.

Chemical Reactivity and Stability

The synthetic utility of this compound is governed by the reactivity of its functional groups.

  • Reactivity : The molecule possesses two primary reactive sites. The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various side chains. The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group, which serves as a versatile handle for subsequent chemical transformations, such as amide bond formation or diazotization.[12][13]

  • Stability : The compound is stable under recommended storage conditions (in a tightly closed container in a dry, cool, and well-ventilated place).[4][14] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Exposure to high temperatures, direct sunlight, and moisture should be avoided to prevent degradation.[3][4]

Synthesis Overview

The most common and scalable synthetic route to this compound starts from 2-amino-5-bromopyridine. This precursor undergoes oxidation of the amino group to a nitro group, often using an oxidizing agent like hydrogen peroxide in an acidic medium.[6][13][15]

cluster_synthesis General Synthetic Workflow Start 2-Amino-5-bromopyridine Oxidation Oxidation (e.g., H₂O₂ / H₂SO₄) Start->Oxidation Step 1 Product This compound Oxidation->Product Step 2

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

This compound has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors.[12] Its pyridine ring can form crucial hydrogen bond interactions within the hinge region of a kinase's active site.[12]

Its most notable application is as a key intermediate in the synthesis of Pazopanib , an FDA-approved drug for treating renal cell carcinoma and soft tissue sarcoma.[12][13] The synthesis involves a nucleophilic aromatic substitution at the C5 position, followed by the reduction of the nitro group to an amine, which is then used to build the rest of the drug molecule.[12][13]

Safety and Handling

As a reactive chemical intermediate, proper safety precautions are mandatory.

  • Hazards : this compound is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][14]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]

  • Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands thoroughly after handling.

  • First Aid : In case of skin contact, wash with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse the mouth and seek medical advice.

Conclusion

This compound is a high-value chemical intermediate whose utility in drug discovery and development is well-established. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an ideal starting material for complex syntheses. A comprehensive analytical characterization using a combination of spectroscopic, chromatographic, and thermal methods is essential to ensure its identity, purity, and stability, thereby guaranteeing the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient. Adherence to strict safety protocols is paramount when handling this reactive compound.

References

5-(bromomethyl)-2-nitroPyridine CAS number 448968-52-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(bromomethyl)-2-nitroPyridine (CAS: 448968-52-3)

Authored by: Gemini, Senior Application Scientist

Date: January 1, 2026

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a reactive bromomethyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, characterization data, reactivity profile, and key applications, with a focus on its role in the development of kinase inhibitors.[1] All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in its effective utilization.

Physicochemical and Structural Properties

This compound is an organic compound that serves as a valuable reagent in various synthetic applications, particularly within the pharmaceutical industry.[1] Its core structure consists of a pyridine ring substituted with a nitro group at the 2-position and a bromomethyl group at the 5-position.

PropertyValueSource(s)
CAS Number 448968-52-3[1][][3]
Molecular Formula C₆H₅BrN₂O₂[1][]
Molecular Weight 217.02 g/mol [1][]
Predicted Boiling Point 367.8 ± 27.0 °C[1]
Predicted Density 1.750 ± 0.06 g/cm³[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[1][3]
IUPAC Name This compound[]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process starting from commercially available 2-methyl-5-nitropyridine. This precursor is first synthesized by the nitration of 2-methylpyridine (2-picoline). The subsequent step involves a regioselective radical bromination of the methyl group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Radical Bromination start 2-Methylpyridine (2-Picoline) step1_reagents HNO₃ / H₂SO₄ 0-30 °C start->step1_reagents product1 5-Methyl-2-nitropyridine step1_reagents->product1 step2_reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl₄, Reflux product1->step2_reagents final_product This compound step2_reagents->final_product

Fig. 1: Two-step synthesis of this compound.
Protocol 2.1: Synthesis of 2-Methyl-5-nitropyridine (Precursor)

This procedure is adapted from the standard nitration of picoline.[4] The nitrating mixture (H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), an electrophile. The pyridine ring is electron-deficient, but the methyl group is a weak activator, directing the substitution. Steric hindrance at positions closer to the methyl group and the electronic directing effects favor nitration at the 5-position.

Materials:

  • 2-Methylpyridine (2-picoline)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide (NaOH) solution, dilute

  • Dichloromethane

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Cool the mixture to 0 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 2-methylpyridine solution, ensuring the temperature does not exceed 30 °C.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by slowly adding a dilute sodium hydroxide solution until the pH is approximately 10.[5][6]

  • Extract the aqueous layer multiple times with dichloromethane.[5][6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-5-nitropyridine, typically as a brown or pale yellow solid.[4][5]

Protocol 2.2: Synthesis of this compound

This reaction follows a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) acts as the radical initiator, which, upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals abstract a bromine atom from N-Bromosuccinimide (NBS) to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group of 5-methyl-2-nitropyridine to form a stabilized benzylic-type radical, which then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, propagating the chain.

Materials:

  • 2-Methyl-5-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Nitrogen gas supply

Procedure:

  • To a solution of 2-methyl-5-nitropyridine in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.05 eq).[7]

  • Fit the reaction flask with a condenser and flush the system with nitrogen.

  • Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) and stir under a nitrogen atmosphere.[7]

  • Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.[7]

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Data Type Expected Observations
¹H NMR A singlet for the two bromomethyl protons (CH₂Br), expected around δ 4.5-4.8 ppm. Three aromatic protons on the pyridine ring, appearing as distinct multiplets or doublets in the δ 7.5-9.0 ppm region, consistent with a 2,5-disubstituted pyridine pattern.
¹³C NMR A signal for the bromomethyl carbon (CH₂Br) around δ 30-35 ppm. Signals for the pyridine ring carbons between δ 120-160 ppm. The carbon bearing the nitro group (C2) would be significantly deshielded.
Mass Spec. The molecular ion peak [M]+ corresponding to the calculated molecular weight (217.02 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio).

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the high reactivity of the bromomethyl group, which functions as a potent electrophile.

Fig. 2: General Sɴ2 reactivity with nucleophiles. (Note: Generic product image used for illustration)
Nucleophilic Substitution

The carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles in a classic Sɴ2 (bimolecular nucleophilic substitution) reaction.[8] This allows for the straightforward introduction of various functional groups.

  • With Amines: Reaction with primary or secondary amines yields the corresponding substituted aminomethylpyridines. This is a fundamental step in building larger molecules, often used to link the pyridine core to other pharmacophores.

  • With Thiols: Thiolates readily displace the bromide to form thioethers.

  • With Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can be used to form ethers.

Application in Drug Discovery: CDK Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of pyrimidine derivatives and related heterocycles that function as Cyclin-Dependent Kinase (CDK) inhibitors.[1] CDKs are crucial enzymes that regulate cell cycle progression, and their inhibition is a validated therapeutic strategy for treating various cancers.[1] The compound is used to construct the core scaffold of these inhibitors, which are designed to fit into the ATP-binding pocket of the kinase.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safety protocols can be inferred from related halo-nitro-aromatic compounds like 5-bromo-2-nitropyridine.[9][10][11][12] These compounds are generally classified as irritants and are harmful if swallowed or in contact with skin.[10][13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][13]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. A complete suit protecting against chemicals may be necessary for large-scale handling.[13]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly after handling.[13]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][13]

  • The recommended storage is at 2-8°C under an inert gas (e.g., nitrogen or argon) to prevent degradation.[1][3]

First Aid Measures:

  • If Inhaled: Move the person to fresh air.[11][12]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[11][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[11][12]

  • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[11][13]

References

Introduction: The Role of 5-(bromomethyl)-2-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(bromomethyl)-2-nitropyridine

In the landscape of pharmaceutical and materials science, heterocyclic compounds are foundational building blocks. Among these, pyridine derivatives are preeminent due to their presence in numerous bioactive molecules and functional materials. This compound is a particularly valuable reagent for drug development professionals. It features a pyridine core that is electronically modified by a potent electron-withdrawing nitro group and a highly reactive benzylic bromide functional group. This unique combination allows it to serve as a versatile electrophilic intermediate for introducing the 2-nitropyridin-5-yl)methyl moiety into larger, more complex molecular architectures. For instance, related compounds like 5-bromo-2-nitropyridine are crucial intermediates in the synthesis of targeted anticancer drugs such as Pazopanib.[1][2]

Given its role as a critical synthetic intermediate, the unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent reaction steps and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical technique for this purpose, offering detailed insights into the molecular structure with atomic-level resolution.[3][4] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for its accurate interpretation.

Part 1: Theoretical Framework and Spectral Prediction

Understanding the ¹H NMR spectrum of this compound begins with a predictive analysis based on its molecular structure. The chemical shift of each proton is determined by its local electronic environment, which is heavily influenced by the inductive and resonance effects of the substituents on the pyridine ring.

The structure and proton numbering scheme are as follows:

Caption: Structure of this compound.

  • Baseline Pyridine Spectrum: In unsubstituted pyridine, the protons resonate in the aromatic region, with the α-protons (C2, C6) being the most deshielded (δ 8.5-8.8 ppm) due to their proximity to the electronegative nitrogen atom. The γ-proton (C4) is at an intermediate chemical shift (δ 7.5-7.8 ppm), and the β-protons (C3, C5) are the most shielded (δ 7.1-7.5 ppm).[3]

  • Effect of the Nitro Group (-NO₂): The nitro group at the C2 position is a powerful electron-withdrawing group through both resonance and induction. This effect strongly deshields the remaining protons on the ring, shifting them downfield. The effect is most pronounced on the adjacent protons, namely H-3 and H-6.

  • Effect of the Bromomethyl Group (-CH₂Br):

    • On the Ring Protons: The bromomethyl group is weakly electron-withdrawing, causing a modest downfield shift of the adjacent ring protons (H-4 and H-6).

    • On the Methylene Protons: The two methylene protons (-CH₂) are themselves in a distinct chemical environment. They are attached to an aromatic ring (a benzylic position) and to an electronegative bromine atom. Both factors cause significant deshielding. The typical chemical shift for benzylic bromides is in the range of δ 4.4-4.7 ppm.[5]

Predicted Multiplicity and Coupling Constants:

Spin-spin coupling provides information about the connectivity of protons.[6] In pyridine systems, coupling between adjacent protons (ortho coupling) is typically the largest, while coupling over four bonds (meta coupling) is smaller.

  • H-6: Coupled only to H-4 (meta coupling, ⁴J). Expected to be a doublet (d).

  • H-4: Coupled to H-3 (ortho coupling, ³J) and H-6 (meta coupling, ⁴J). Expected to be a doublet of doublets (dd).

  • H-3: Coupled only to H-4 (ortho coupling, ³J). Expected to be a doublet (d).

  • -CH₂-: These two protons are chemically equivalent and have no adjacent protons to couple with. Expected to be a singlet (s).

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is contingent on meticulous sample preparation and proper instrument setup. This protocol is designed to be self-validating, ensuring data integrity.

Experimental Workflow Diagram

G prep 1. Sample Preparation ~5-10 mg in 0.6 mL solvent Add TMS standard setup 2. Spectrometer Setup Insert sample, lock, and tune probe prep->setup shim 3. Shimming Optimize magnetic field homogeneity setup->shim acquire 4. Data Acquisition Set parameters (scans, delay) Acquire FID shim->acquire process 5. Data Processing Fourier Transform, Phase & Baseline Correction acquire->process analyze 6. Spectral Analysis Reference to TMS (0 ppm) Integrate peaks, assign signals process->analyze

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may result in different chemical shifts due to solvent-solute interactions.[7][8]

    • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Internal Standard: Add a small amount (e.g., 10 µL of a 1% solution) of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at δ 0.00 ppm for calibrating the chemical shift axis.[9]

  • Spectrometer Setup and Data Acquisition (400 MHz Example):

    • Instrumentation: Insert the NMR tube into the spectrometer's probe.

    • Locking and Tuning: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.[10]

    • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution. A well-shimmed sample will show sharp, symmetrical peaks for the TMS signal.

    • Acquisition Parameters:

      • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Set to cover the expected proton range (e.g., 0-10 ppm).

      • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

      • Relaxation Delay (d1): Set to 1.5-2.0 seconds to allow for adequate relaxation of the protons between pulses.

    • Acquire Data: Start the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

Part 3: Spectral Analysis and Data Interpretation

The processed ¹H NMR spectrum of this compound will display four distinct signals. The following table summarizes the expected data, which serves as a powerful diagnostic tool for structural confirmation.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₂Br~ 4.75Singlet (s)N/A2H
H-3~ 8.25Doublet (d)³J(H3-H4) ≈ 8.51H
H-4~ 8.50Doublet of Doublets (dd)³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.51H
H-6~ 8.90Doublet (d)⁴J(H6-H4) ≈ 2.51H

Detailed Signal Assignment and Rationale:

  • The Methylene Singlet (-CH₂Br) at ~δ 4.75 ppm: This is often the most straightforward signal to identify. Its appearance as a singlet with an integration of 2H is a hallmark of the bromomethyl group in this structure. Its downfield position is a direct consequence of the deshielding effects from the adjacent electronegative bromine atom and the aromatic pyridine ring.[5]

  • The Aromatic Protons (δ 8.0 - 9.0 ppm):

    • H-6 Signal (~δ 8.90 ppm): This proton is expected to be the most downfield of the aromatic signals. It experiences strong deshielding from three sources: the adjacent electronegative ring nitrogen, the ortho nitro group, and the meta bromomethyl group. It appears as a doublet due to a small meta coupling to H-4 (⁴J ≈ 2.5 Hz).[3]

    • H-4 Signal (~δ 8.50 ppm): This proton is deshielded by the para nitro group. Its multiplicity as a doublet of doublets is a key diagnostic feature, confirming its connectivity to two different protons. It exhibits a large ortho coupling to H-3 (³J ≈ 8.5 Hz) and a smaller meta coupling to H-6 (⁴J ≈ 2.5 Hz).[6]

    • H-3 Signal (~δ 8.25 ppm): This proton is adjacent to the powerful nitro group at C2, leading to a significant downfield shift. It appears as a clean doublet due to its large ortho coupling with H-4 (³J ≈ 8.5 Hz).

Conclusion: A Definitive Spectroscopic Signature

The ¹H NMR spectrum of this compound provides a definitive and information-rich fingerprint for its structural verification. The four key signals—a characteristic downfield singlet for the -CH₂Br protons and three distinct, coupled signals in the aromatic region—allow for unambiguous identification. The most downfield signal, a narrow doublet corresponding to H-6, and the unique doublet of doublets for H-4, serve as crucial confirmation points. For researchers in drug development and organic synthesis, a thorough understanding and correct interpretation of this spectrum are essential for validating this critical building block, ensuring the success and reproducibility of complex synthetic endeavors.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-(bromomethyl)-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)-2-nitropyridine is a bifunctional heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a reactive benzylic bromide moiety, activated by the electron-withdrawing nitro group on the pyridine ring, makes it a versatile intermediate for introducing the 2-nitro-5-pyridyl scaffold into a wide range of molecules. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous compounds due to the limited direct literature on this specific molecule. We will delve into its synthesis, key reactions, stability profile, and provide detailed protocols for its handling and use in synthetic applications.

Introduction: A Versatile Heterocyclic Building Block

Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a reactive handle, such as a bromomethyl group, onto the pyridine ring opens up a plethora of possibilities for synthetic diversification. This compound is of particular interest due to the interplay of its two functional groups. The bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions, while the nitro group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the stability of reaction intermediates. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical behavior of this promising, yet under-documented, synthetic intermediate.

Synthesis of this compound: A Proposed Pathway

Direct experimental procedures for the synthesis of this compound are not extensively reported in the literature. However, a plausible and efficient synthetic route can be devised based on well-established organic transformations, starting from the commercially available 2-methyl-5-nitropyridine. The proposed synthesis involves a free-radical bromination of the methyl group.

Proposed Synthetic Workflow

Synthesis_Workflow Start 2-Methyl-5-nitropyridine Bromination Free-Radical Bromination Start->Bromination NBS, AIBN, CCl4, Reflux Product This compound Bromination->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of 2-Methyl-5-nitropyridine

This starting material can be synthesized by the nitration of 2-picoline (2-methylpyridine) using a mixture of nitric acid and sulfuric acid.[1]

Step 2: Free-Radical Bromination of 2-Methyl-5-nitropyridine

This key transformation can be achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl4) under reflux.[2][3]

  • Reaction: 2-Methyl-5-nitropyridine + NBS --(AIBN, CCl4, Δ)--> this compound + Succinimide

  • Procedure:

    • To a solution of 2-methyl-5-nitropyridine (1.0 eq) in anhydrous CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or recrystallization.

Chemical Reactivity: A Potent Electrophile

The reactivity of this compound is dominated by the benzylic bromide moiety. The carbon atom of the bromomethyl group is highly electrophilic and susceptible to nucleophilic attack. This reactivity is further enhanced by the strong electron-withdrawing nature of the nitro group at the 2-position of the pyridine ring, which stabilizes the transition state of nucleophilic substitution reactions.[4]

Nucleophilic Substitution Reactions

This compound is expected to readily undergo SN2 reactions with a wide variety of nucleophiles. The general reaction scheme is as follows:

Nucleophilic_Substitution Substrate This compound Product 5-(Nucleophilomethyl)-2-nitropyridine Substrate->Product S N 2 Nucleophile Nu-H (or Nu⁻) Nucleophile->Product Byproduct HBr (or Br⁻)

Caption: General scheme for nucleophilic substitution reactions.

Table 1: Potential Nucleophilic Substitution Reactions and Products

Nucleophile (Nu-H or Nu⁻)Product ClassPotential Applications
Amines (R-NH₂)Substituted AminesPharmaceutical synthesis, ligand design
Alcohols (R-OH) / Alkoxides (R-O⁻)EthersFine chemicals, material science
Thiols (R-SH) / Thiolates (R-S⁻)ThioethersAgrochemicals, bioactive molecules
Azide (N₃⁻)AzidesPrecursors for amines via reduction, click chemistry
Cyanide (CN⁻)NitrilesVersatile intermediates for carboxylic acids, amines
Causality of Reactivity
  • Benzylic Position: The bromomethyl group is at a benzylic-like position, which inherently enhances the rate of nucleophilic substitution due to the ability of the aromatic ring to stabilize the transition state through π-conjugation.[4]

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the 2-position deactivates the pyridine ring towards electrophilic attack but activates the bromomethyl group for nucleophilic substitution. It does so by inductively withdrawing electron density, making the benzylic carbon more electrophilic.[4]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the nucleophilic displacement.

Stability and Storage: Considerations for a Reactive Intermediate

As a reactive benzylic bromide, this compound is expected to have limited stability, particularly in the presence of nucleophiles, moisture, and light.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive.[5][6][7] While specific data for this compound is unavailable, it is prudent to handle it with care at elevated temperatures. Decomposition may lead to the release of toxic fumes, including oxides of nitrogen and hydrogen bromide.

Hydrolytic Stability

Benzylic bromides are susceptible to hydrolysis, especially in the presence of water or other protic solvents. This reaction would lead to the formation of the corresponding alcohol, 5-(hydroxymethyl)-2-nitropyridine, and hydrobromic acid. The presence of the electron-withdrawing nitro group may influence the rate of hydrolysis.

Photostability

Many nitroaromatic compounds exhibit sensitivity to light.[8][9][10] It is advisable to store this compound in amber-colored vials or protected from light to prevent potential photodegradation.

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.

  • Container: Use a tightly sealed, amber-colored glass container.

Table 2: Summary of Stability and Storage Recommendations

FactorStability ConcernRecommended Precaution
Temperature Potential for thermal decomposition.Store in a cool place; avoid excessive heating.
Moisture/Water Susceptible to hydrolysis.Store in a dry, tightly sealed container under an inert atmosphere.
Light Potential for photodegradation.Store in an amber-colored vial or protect from light.
Incompatible Materials Reacts with nucleophiles, bases, and strong oxidizing agents.Store away from incompatible substances.

Experimental Protocols and Safety

General Protocol for Nucleophilic Substitution

This protocol provides a general framework for reacting this compound with a generic amine nucleophile.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Reagents: Add the amine nucleophile (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

Given its structure as a benzylic bromide and a nitroaromatic compound, this compound should be handled with caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13][14][15]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12][13][14][15]

  • Toxicity: While specific toxicity data is not available, benzylic bromides are known lachrymators and skin/respiratory irritants. Nitroaromatic compounds can also be toxic.[11][12][13][14][15]

  • In case of contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate with significant potential in various fields of chemical research and development. Its utility stems from the presence of a readily displaceable benzylic bromide, which is further activated by the electron-withdrawing nitro group. While direct experimental data on this compound is scarce, a comprehensive understanding of its reactivity and stability can be inferred from the behavior of analogous compounds and fundamental principles of organic chemistry. By following the proposed synthetic route and adhering to the recommended handling and storage procedures, researchers can effectively utilize this potent building block for the synthesis of novel and complex molecules.

References

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 5-Bromo-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: This guide focuses on the molecular structure and applications of 5-bromo-2-nitropyridine. The initial request specified "5-(bromomethyl)-2-nitropyridine." However, a comprehensive search of scientific and commercial databases reveals that this compound is not a well-documented or readily available compound, suggesting it may be a novel or exceptionally rare chemical entity.[1] In contrast, the closely related isomer, 5-bromo-2-nitropyridine, is a pivotal and extensively studied intermediate in organic synthesis and drug discovery. Given the similarity in nomenclature and the profound relevance of 5-bromo-2-nitropyridine to the target audience, this guide will provide an in-depth analysis of this compound, which is likely the intended subject of interest.

Abstract

5-Bromo-2-nitropyridine is a cornerstone heterocyclic building block, particularly valued in medicinal chemistry and materials science.[2] Its unique electronic architecture, resulting from the synergistic effects of an electron-withdrawing nitro group and a strategically positioned bromine atom on a pyridine scaffold, makes it a highly versatile substrate for a multitude of chemical transformations.[2] This technical guide offers a comprehensive exploration of 5-bromo-2-nitropyridine, covering its fundamental physicochemical properties, detailed spectroscopic characterization, scalable synthesis protocols, and key reactivity patterns. Furthermore, it highlights its critical role in the development of high-value molecules, including kinase inhibitors and advanced diagnostic agents, providing researchers and drug development professionals with the foundational knowledge and practical insights required for its effective application.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 5-bromo-2-nitropyridine is essential for its successful application in a laboratory setting, from reaction monitoring to quality control.

Physical Properties

5-Bromo-2-nitropyridine is a pale yellow to light brown crystalline solid at room temperature.[2] Its key physical properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₃BrN₂O₂[2][3][4]
Molecular Weight 202.99 g/mol [2][3][4]
Appearance Pale yellow crystalline solid[2][3]
Melting Point 148-150 °C[2][4]
Boiling Point 292.3 °C (Predicted)[3]
Solubility Insoluble in water; Soluble in chloroform and methanol.[2][3]
CAS Number 39856-50-3[4][5]
Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 5-bromo-2-nitropyridine.[3]

  • ¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides definitive information regarding the hydrogen atoms on the pyridine ring. The spectrum will display characteristic chemical shifts and coupling patterns for the three aromatic protons, influenced by the anisotropic and electronic effects of the bromo and nitro substituents.[3][6]

  • ¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The electron-withdrawing nitro group and the electronegative bromine atom significantly deshield adjacent carbons, causing them to appear at higher chemical shifts (downfield).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For 5-bromo-2-nitropyridine, this includes characteristic strong absorption bands for the symmetric and asymmetric stretching of the nitro group (NO₂), as well as vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine ring and the C-Br bond.[3]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight. A critical diagnostic feature is the presence of a prominent M+2 peak of nearly equal intensity to the M+ peak, which is the characteristic isotopic signature of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[3]

Synthesis and Purification: A Validated Protocol

The most common and scalable synthesis of 5-bromo-2-nitropyridine is a robust two-step process commencing from 2-aminopyridine.[2][7] This method provides high yields and excellent regioselectivity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Oxidation A 2-Aminopyridine Reagent1 N-Bromosuccinimide (NBS) Acetonitrile, 0-5 °C A->Reagent1 B 2-Amino-5-bromopyridine Reagent2 H₂O₂ / H₂SO₄ 0 °C to RT B->Reagent2 Reagent1->B C 5-Bromo-2-nitropyridine Reagent2->C

Caption: Scalable two-step synthesis of 5-bromo-2-nitropyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Setup: To a stirred solution of 2-aminopyridine in acetonitrile, cool the reaction vessel to 0-5 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 5 °C. The use of NBS is critical as it acts as a mild brominating agent, affording high regioselectivity for the 5-position, which is activated by the amino group.[7][8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent. The crude product is then purified, typically by recrystallization, to yield 2-amino-5-bromopyridine.

Step 2: Synthesis of 5-Bromo-2-nitropyridine (Oxidation)

  • Setup: Add the 2-amino-5-bromopyridine synthesized in Step 1 to concentrated sulfuric acid at 0 °C.[9]

  • Reagent Addition: Slowly add a 10% solution of hydrogen peroxide (H₂O₂) while vigorously stirring and maintaining the temperature at 0 °C.[9] This strong oxidizing medium is necessary to convert the amino group to a nitro group.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours.[9]

  • Isolation and Purification: Pour the reaction mixture onto crushed ice. The product, 5-bromo-2-nitropyridine, will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.[9] The crude product can be further purified by recrystallization from a suitable solvent like isopropanol to achieve high purity.[8]

Self-Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 1.2, and its melting point should align with the literature value.[4]

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 5-bromo-2-nitropyridine is dictated by its electronic properties. The potent electron-withdrawing nature of the nitro group at the 2-position, combined with the electronegativity of the ring nitrogen, renders the pyridine ring electron-deficient. This deactivates the ring toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 6-positions. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions.

Key Reaction Pathways

Reactivity cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Pd-Catalyzed Cross-Coupling cluster_reduction Nitro Group Reduction Core 5-Bromo-2-nitropyridine SNAr_Product Amine Adducts (e.g., Pazopanib Precursor) Core->SNAr_Product R₂NH Suzuki Suzuki Product (Aryl/Heteroaryl) Core->Suzuki R-B(OH)₂ Pd Catalyst Heck Heck Product (Alkene) Core->Heck Alkene Pd Catalyst Reduction_Product 5-Bromo-2-aminopyridine Core->Reduction_Product Reducing Agent (e.g., H₂, Pd/C)

Caption: Major reaction pathways of 5-bromo-2-nitropyridine.

  • Nucleophilic Aromatic Substitution (SₙAr): While the bromine at C5 is not typically displaced via SₙAr, other halogens at the activated 2-position (as in 2-chloro-5-nitropyridine) readily undergo substitution. This reactivity pattern is fundamental in the synthesis of many pharmaceutical agents.[10]

  • Palladium-Catalyzed Cross-Coupling: The C5-Br bond is ideal for forming new carbon-carbon and carbon-heteroatom bonds. It is frequently employed in Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkenyl moieties.[10][11]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using H₂/Pd/C, Fe/HCl, or SnCl₂). This transformation is a common strategic step, as the resulting amino group can be further functionalized, for example, through acylation or diazotization.[9]

Applications in Drug Discovery and Medical Imaging

5-Bromo-2-nitropyridine is not merely a laboratory curiosity; it is a validated and critical intermediate in the synthesis of marketed drugs and cutting-edge diagnostic tools.

Application AreaTarget Molecule/ClassSignificanceSource(s)
Oncology Pazopanib IntermediateServes as a key building block for the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[9]
Angiogenesis Inhibition Benzimidazole Kinase InhibitorsUsed as a reagent to synthesize novel benzimidazoles that potently inhibit TIE-2 and VEGFR-2 tyrosine kinase receptors, which are crucial targets for anti-angiogenic cancer therapies.[5][7]
Neuroscience / Diagnostics PET Tau TracersEmployed in the multi-step synthesis of [¹⁸F]-labeled PET tracers (e.g., [¹⁸F]T807) for the in-vivo imaging of tau pathology in Alzheimer's disease.[10]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 5-bromo-2-nitropyridine is paramount to ensure laboratory safety.

Hazard Identification and Precautionary Measures

5-Bromo-2-nitropyridine is classified as an irritant.[12] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

GHS ClassificationHazard StatementsPrecautionary StatementsSource(s)
Skin Irritant (Cat. 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection.[4][12]
Eye Irritant (Cat. 2)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][12]
STOT SE (Cat. 3)H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4][12]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] When handling the solid, use a dust mask or work in a fume hood to avoid inhalation.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

5-Bromo-2-nitropyridine has firmly established itself as a high-value, versatile intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, governed by the interplay of its functional groups, provides a reliable platform for the construction of complex molecular architectures. From the synthesis of life-saving cancer therapeutics like Pazopanib to the development of sophisticated PET imaging agents for neurodegenerative diseases, the impact of this compound is significant and far-reaching. This guide provides the essential technical framework for researchers and scientists to harness the full potential of 5-bromo-2-nitropyridine in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 5-(bromomethyl)-2-nitroPyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Chemical Context of 5-(bromomethyl)-2-nitropyridine

This compound (C₆H₅BrN₂O₂) is a functionalized pyridine derivative. Its structure is characterized by three key components:

  • A Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, which imparts moderate polarity and acts as a hydrogen bond acceptor.

  • A Nitro Group (-NO₂): A strong electron-withdrawing group located at the 2-position, which significantly increases the molecule's polarity and dipole moment.

  • A Bromomethyl Group (-CH₂Br): A reactive benzylic-like halide at the 5-position, making the compound an excellent electrophile for nucleophilic substitution reactions. This group is moderately polar.

The combination of these features makes the compound a valuable intermediate in organic synthesis. However, the interplay of the polar nitro-pyridine core and the moderately polar, reactive side chain dictates a nuanced solubility profile that requires careful consideration for practical applications.

Table 1: Core Physicochemical Properties of this compound

Property Value (Estimated/Calculated) Source/Method
Molecular Formula C₆H₅BrN₂O₂ -
Molecular Weight 217.02 g/mol -
Appearance Likely a crystalline solid Inferred from similar structures
Predicted LogP ~1.5 - 2.5 Computational prediction

| Polar Surface Area | ~58 Ų | Computational prediction |

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] A solute's solubility is maximized in a solvent that shares similar polarity and intermolecular force characteristics.[2][3] The molecular structure of this compound suggests a polar character, which allows for a rational prediction of its behavior across different solvent classes.

Analysis of Molecular Polarity

The molecule possesses a significant dipole moment due to the strongly electron-withdrawing nitro group opposing the pyridine nitrogen. This makes the core of the molecule decidedly polar. The bromomethyl group, while less polar than the nitro group, contributes to the overall polarity and provides a site for dipole-dipole interactions. The molecule lacks strong hydrogen bond donor capabilities but can act as a hydrogen bond acceptor at the nitro-group oxygens and the pyridine nitrogen.

Predicted Solubility in Solvent Classes
  • High Solubility (Expected in Polar Aprotic Solvents): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are anticipated to be excellent solvents. Their high polarity and ability to act as hydrogen bond acceptors will effectively solvate the polar nitropyridine core. These solvents are ideal for preparing stock solutions for biological screening.

  • Moderate to Good Solubility (Expected in Polar Protic Solvents): Alcohols such as Methanol (MeOH) , Ethanol (EtOH) , and Isopropanol (IPA) are likely to be effective solvents. They can engage in hydrogen bonding with the solute and possess sufficient polarity to dissolve it. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity.

  • Moderate Solubility (Expected in Other Polar Solvents): Ketones like Acetone and esters like Ethyl Acetate (EtOAc) should demonstrate moderate solvating power. Chlorinated solvents such as Dichloromethane (DCM) and Chloroform (CHCl₃) are also expected to be moderately effective due to their ability to engage in dipole-dipole interactions.

  • Low to Insoluble (Expected in Nonpolar Solvents): Nonpolar solvents such as Toluene , Hexane , and Diethyl Ether are predicted to be poor solvents. The significant energy required to break the solute's crystal lattice energy would not be compensated by the weak van der Waals forces established with these nonpolar solvents.

This predictive framework is visualized in the diagram below, illustrating the logical relationship between solvent properties and expected solubility.

G cluster_solute This compound cluster_solvents Solvent Classes cluster_interactions Primary Interactions cluster_solubility Predicted Solubility Solute Polar Molecule - Strong Dipole (NO₂) - H-bond Acceptor Dipole Strong Dipole-Dipole H-Bond Accepting HBond H-Bonding Dipole-Dipole VDW Weak van der Waals PolarAprotic Polar Aprotic (DMSO, DMF) PolarAprotic->Dipole Matches PolarProtic Polar Protic (MeOH, EtOH) PolarProtic->HBond Matches Nonpolar Nonpolar (Hexane, Toluene) Nonpolar->VDW Matches High High Dipole->High Moderate Moderate HBond->Moderate Low Low VDW->Low

Caption: Predicted solubility based on intermolecular force matching.

Experimental Protocol for Quantitative Solubility Determination

For drug development and process chemistry, precise solubility values are non-negotiable. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4] The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle of the Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[5] At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The concentration is then determined analytically, typically by UV-Vis spectroscopy or HPLC.

Materials & Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (4-decimal places)

  • Glass vials (e.g., 4 mL) with PTFE-lined caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled incubator

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument (UV-Vis Spectrophotometer or HPLC-UV)

Step-by-Step Methodology
  • Preparation of Slurry:

    • Weigh approximately 10-20 mg of this compound directly into a glass vial. The key is to add sufficient excess solid to ensure saturation, which should be visually confirmed as undissolved solid remaining at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Prepare each solvent experiment in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed (e.g., 250 rpm) for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.[6] The extended time is the causal factor ensuring the measurement reflects thermodynamic, not kinetic, solubility.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to rest in the incubator for ~30 minutes to let the excess solid settle.

    • Carefully draw the supernatant using a glass syringe.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved micro-particles. The first few drops should be discarded to saturate the filter membrane and prevent analyte absorption.

  • Analysis (HPLC-UV Method Example):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Create a calibration curve by preparing a series of dilutions (e.g., 5-6 standards) from the stock solution.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. An accurate dilution factor is essential.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve based on the peak area.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution using the formula:

      • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

    • Average the results from the triplicate measurements.

The entire workflow is depicted in the following diagram.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis (HPLC) A Weigh excess solid (10-20 mg) B Add known volume of solvent (2 mL) A->B C Agitate in thermostatic shaker (24-48h @ 25°C) B->C D Settle solids C->D E Filter supernatant (0.22 µm PTFE filter) D->E G Accurately dilute filtered sample E->G F Prepare calibration curve H Inject & measure concentration F->H G->H I Calculate original solubility H->I

Caption: Experimental workflow for the Shake-Flask solubility determination.

Data Presentation

Once experimentally determined, solubility data should be presented in a clear, standardized format. This allows for easy comparison across different solvent systems and temperatures.

Table 2: Template for Reporting Experimental Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Dimethyl Sulfoxide (DMSO) 25
N,N-Dimethylformamide (DMF) 25
Methanol 25
Ethanol 25
Acetone 25
Ethyl Acetate 25
Dichloromethane (DCM) 25
Toluene 25

| Hexane | 25 | | |

Safety and Handling Considerations

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from the closely related compound 5-bromo-2-nitropyridine can serve as a prudent guide.[7][8][9]

  • Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including a lab coat, impervious gloves (e.g., nitrile), and safety goggles.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on a structurally similar compound and should be used as a guideline. A comprehensive risk assessment should be performed before handling this compound.

References

A Technical Guide to the Synthesis of 5-(bromomethyl)-2-nitropyridine from 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Bromomethyl)-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring an electron-deficient pyridine ring substituted with a reactive bromomethyl handle and a potent electron-withdrawing nitro group, renders it a versatile building block for the synthesis of complex molecular targets. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in drug discovery programs, particularly for kinase inhibitors and other therapeutic agents.

This guide provides an in-depth, technically-focused exploration of a robust synthetic pathway to this compound, commencing from the readily available starting material, 2-amino-5-bromopyridine. As your Senior Application Scientist, my objective is not merely to present a series of steps but to elucidate the underlying chemical principles, justify the strategic choices in the synthetic route, and provide detailed, field-proven protocols. We will navigate the challenges of functional group compatibility and regioselectivity to establish a reliable and scalable process suitable for a research and development setting.

Chapter 1: Strategic Synthesis Design and Retrosynthetic Analysis

The transformation of 2-amino-5-bromopyridine into this compound requires three key functional group interconversions:

  • Conversion of the C2-amino group to a nitro group.

  • Conversion of the C5-bromo group to a methyl group.

  • Conversion of the resulting C5-methyl group to a bromomethyl group.

The sequence of these operations is critical to the success of the synthesis. A thorough retrosynthetic analysis reveals two plausible forward-synthetic pathways.

Retrosynthetic Pathways

Working backward from the target molecule, the most logical final step is the side-chain bromination of a methyl group, a standard transformation that is typically selective and high-yielding. This identifies 5-methyl-2-nitropyridine as the key precursor.

Retrosynthesis Target This compound Precursor1 5-Methyl-2-nitropyridine Target->Precursor1 Radical Bromination Precursor2A 5-Bromo-2-nitropyridine Precursor1->Precursor2A Methylation (Pathway A) Precursor2B 2-Amino-5-methylpyridine Precursor1->Precursor2B Oxidation (Pathway B) StartingMaterial 2-Amino-5-bromopyridine Precursor2A->StartingMaterial Oxidation Precursor2B->StartingMaterial Methylation

Figure 1: Retrosynthetic analysis of the target compound.
Evaluation of Forward-Synthetic Strategies

  • Pathway A (Oxidation → Methylation → Bromination): This route begins with the oxidation of 2-amino-5-bromopyridine to 5-bromo-2-nitropyridine. While the oxidation itself is feasible[1][2], the subsequent step—the methylation of 5-bromo-2-nitropyridine—presents a significant challenge. Introducing a methyl group at the C5 position would likely require a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling). The presence of the strongly electron-withdrawing nitro group can complicate these reactions, potentially leading to side reactions or catalyst deactivation.

  • Pathway B (Methylation → Oxidation → Bromination): This alternative strategy prioritizes the installation of the methyl group first. The synthesis begins by converting 2-amino-5-bromopyridine to 2-amino-5-methylpyridine via a cross-coupling reaction. This is followed by the oxidation of the amino group to a nitro group to yield the key 5-methyl-2-nitropyridine intermediate. The final step is the free-radical bromination of the methyl group. This pathway is strategically superior because the initial cross-coupling reaction is performed on a less electron-deficient and more stable substrate, generally leading to higher yields and a cleaner reaction profile.

Workflow cluster_0 Recommended Synthetic Workflow (Pathway B) A 2-Amino-5-bromopyridine B 2-Amino-5-methylpyridine A->B Step 1: Suzuki Coupling C 5-Methyl-2-nitropyridine B->C Step 2: Oxidation D This compound C->D Step 3: Radical Bromination

Figure 2: The selected three-step synthetic pathway.

Chapter 2: Step 1 - Synthesis of 2-Amino-5-methylpyridine

Mechanistic Insight: The Suzuki-Miyaura Cross-Coupling

The conversion of the aryl bromide in 2-amino-5-bromopyridine to a methyl group is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, a methylboron derivative) with an organohalide. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine.

  • Transmetalation: The methyl group is transferred from the boron reagent to the palladium center.

  • Reductive Elimination: The desired product, 2-amino-5-methylpyridine, is formed, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, and base is crucial for an efficient reaction. A phosphine ligand stabilizes the palladium catalyst, while the base is required to activate the organoboron reagent for transmetalation.

Detailed Experimental Protocol

Materials:

  • 2-amino-5-bromopyridine

  • Methylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 eq), methylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.2 M with respect to the starting material.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 2-amino-5-methylpyridine.

Data Summary
ReagentMolar Eq.Purpose
2-Amino-5-bromopyridine1.0Starting Material
Methylboronic acid1.5Methyl source
Pd(dppf)Cl₂0.03Catalyst
K₂CO₃3.0Base
1,4-Dioxane / H₂O-Solvent
Expected Yield: -75-90%

Chapter 3: Step 2 - Synthesis of 5-Methyl-2-nitropyridine

Mechanistic Insight: Oxidation of Arylamines

The conversion of the 2-amino group to a 2-nitro group is a powerful transformation that dramatically alters the electronic properties of the pyridine ring. This oxidation is effectively carried out using peroxymonosulfuric acid (Caro's acid), which is generated in situ from the reaction of hydrogen peroxide with concentrated sulfuric acid. The reaction proceeds via the nucleophilic attack of the amino group on the peroxide, followed by dehydration. Strict temperature control is paramount to prevent over-oxidation and decomposition.

Detailed Experimental Protocol

Materials:

  • 2-amino-5-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Safety First: This procedure involves strong acids and oxidizers. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves).

  • In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid.

  • Once the sulfuric acid is cooled to 0 °C, add 2-amino-5-methylpyridine portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • In a separate, cooled beaker, prepare the oxidant mixture by slowly and carefully adding 30% hydrogen peroxide (2.5 eq) to concentrated sulfuric acid (ensure the temperature is maintained below 10 °C).

  • Slowly add the prepared oxidant mixture dropwise to the solution of the aminopyridine, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.[1]

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the resulting acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide until the pH is ~7-8. This will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Dry the solid under vacuum to yield 5-methyl-2-nitropyridine, which can be further purified by recrystallization from ethanol if necessary.

Data Summary
ReagentMolar Eq.Purpose
2-Amino-5-methylpyridine1.0Substrate
H₂SO₄ (conc.)-Solvent/Catalyst
H₂O₂ (30%)2.5 - 3.0Oxidizing Agent
Expected Yield: -60-75%

Chapter 4: Step 3 - Synthesis of this compound

Mechanistic Insight: Free-Radical Side-Chain Bromination

The final step is the selective bromination of the methyl group at the C5 position. This is a classic example of a free-radical halogenation. The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the methyl group of 5-methyl-2-nitropyridine, forming a stabilized benzylic-type radical. This radical then reacts with N-Bromosuccinimide (NBS) to form the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction.[3]

This reaction is highly selective for the side-chain methyl group because the pyridine ring is strongly deactivated towards electrophilic attack by the nitro group.[4] Using a non-polar solvent like carbon tetrachloride or cyclohexane favors the radical pathway.

Detailed Experimental Protocol

Materials:

  • 5-methyl-2-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 5-methyl-2-nitropyridine (1.0 eq), N-Bromosuccinimide (1.1 eq), and the solvent (e.g., CCl₄).

  • Add a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Data Summary
ReagentMolar Eq.Purpose
5-Methyl-2-nitropyridine1.0Substrate
N-Bromosuccinimide (NBS)1.1Brominating Agent
AIBN0.05Radical Initiator
CCl₄-Solvent
Expected Yield: -80-95%

References

An In-depth Technical Guide to the Electrophilicity of the Bromomethyl Group in 5-(Bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)-2-nitroPyridine is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued within medicinal chemistry for its role in constructing complex molecular architectures. The compound's utility is fundamentally derived from the pronounced electrophilicity of its bromomethyl group. This guide provides a comprehensive examination of the chemical principles governing this reactivity. We will dissect the intricate electronic effects exerted by the nitro group and the pyridine ring, detail the mechanistic pathways of its characteristic reactions, and present field-proven experimental protocols. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile reagent.

Introduction: The Concept of Electrophilicity in Drug Design

In the landscape of chemical reactivity, the interplay between nucleophiles and electrophiles is a cornerstone principle. An electrophile, or "electron-lover," is a chemical species that accepts a pair of electrons to form a new covalent bond[1]. The magnitude of this electron-accepting ability, its electrophilicity, dictates the rate and feasibility of many crucial bond-forming reactions. In drug development, the strategic incorporation of highly reactive electrophilic centers into molecular scaffolds is a powerful tactic. It allows for the controlled and efficient introduction of diverse functional groups, enabling the systematic modification of a molecule's structure to optimize its pharmacological profile.

The bromomethyl group (-CH₂Br) attached to an aromatic or heteroaromatic ring is a classic example of a "benzylic-like" electrophile. The carbon atom is rendered electrophilic by the electronegative bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This compound elevates this intrinsic reactivity to a higher level, transforming the bromomethyl moiety into a potent electrophilic warhead. This guide explores the underlying factors that make this compound a uniquely reactive and valuable tool for chemical synthesis.

Molecular Architecture and Electronic Landscape

The enhanced electrophilicity of the bromomethyl group in this compound is not accidental; it is a direct consequence of the molecule's carefully orchestrated electronic architecture. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further depleted of electron density by the powerful electron-withdrawing nitro group (-NO₂) positioned at the C2 position.

Key Electronic Influences:

  • Inductive Effect (-I): The nitro group is strongly electronegative and pulls electron density away from the pyridine ring through the sigma bond framework. This effect is felt throughout the ring, contributing to the overall electron deficiency.

  • Mesomeric (Resonance) Effect (-M): More significantly, the nitro group deactivates the ring by withdrawing pi-electron density through resonance.[2] This delocalization of electrons creates partial positive charges (δ+) at the ortho (C3, C5) and para (C4) positions relative to the nitro group.

This intense electron withdrawal from the ring system is transmitted to the exocyclic bromomethyl group at the C5 position. The carbon atom of the CH₂Br group becomes significantly more electron-poor and, therefore, a much stronger electrophile than it would be on a less electron-deficient ring system. The bromide ion's ability to depart is also facilitated, as the resulting transition state and any potential carbocationic intermediate are stabilized by the electron-deficient ring.[3][4][5]

Caption: Electronic effects enhancing electrophilicity.

Reaction Dynamics: The Nucleophilic Substitution Pathway

The primary reaction pathway for this compound involves nucleophilic substitution at the methylene carbon. Given the nature of the substrate—a primary benzylic-like halide—the reaction typically proceeds via a concerted Sₙ2 mechanism or a pathway with Sₙ2-like characteristics.

In this mechanism, a nucleophile (Nu⁻) attacks the electrophilic carbon atom from the backside relative to the bromine atom. This leads to a five-coordinate transition state where the Nu-C bond is forming concurrently as the C-Br bond is breaking. The strong electron-withdrawing nature of the 2-nitro-5-pyridyl group is crucial for stabilizing this negatively charged transition state, thereby lowering the activation energy and accelerating the reaction rate.

The general transformation is as follows: Nu⁻ + Br-CH₂-(C₅H₃N-NO₂) → [Nu---CH₂---Br]⁻(C₅H₃N-NO₂) → Nu-CH₂-(C₅H₃N-NO₂) + Br⁻

This high reactivity makes the compound an ideal substrate for reactions with a wide range of nucleophiles, including amines, thiols, azides, and carbanions, providing a robust platform for molecular elaboration.[6]

Experimental Protocol: Sₙ2 Reaction with a Primary Amine

This protocol provides a self-validating, reproducible method for the N-alkylation of a primary amine using this compound. The causality behind each step is explained to ensure both technical accuracy and practical understanding.

Objective: To synthesize N-benzyl-5-(aminomethyl)-2-nitropyridine.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
This compound217.021.00 g4.61Limiting Reagent
Benzylamine107.150.54 g (0.55 mL)5.07 (1.1 eq)Nucleophile
Potassium Carbonate (K₂CO₃)138.211.27 g9.22 (2.0 eq)Base to neutralize HBr byproduct
Acetonitrile (CH₃CN)-20 mL-Anhydrous, polar aprotic solvent
Ethyl Acetate-~50 mL-For extraction
Saturated NaCl solution (Brine)-~20 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g-Drying agent

Experimental Workflow:

experimental_workflow start Start: Assemble Reaction dissolve 1. Dissolve this compound and K₂CO₃ in Acetonitrile (20 mL) in a 50 mL round-bottom flask. start->dissolve add_amine 2. Add Benzylamine (1.1 eq) dropwise at room temperature with magnetic stirring. dissolve->add_amine react 3. Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC. add_amine->react quench 4. Quench the reaction by adding Deionized Water (20 mL). react->quench extract 5. Transfer to a separatory funnel. Extract with Ethyl Acetate (2 x 25 mL). quench->extract wash 6. Combine organic layers and wash with Brine (20 mL). extract->wash dry 7. Dry the organic layer over anhydrous MgSO₄. wash->dry filter_concentrate 8. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). dry->filter_concentrate purify 9. Purify the crude residue by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient). filter_concentrate->purify end End: Isolate Pure Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.61 mmol) and anhydrous potassium carbonate (1.27 g, 9.22 mmol). Add 20 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants but does not interfere with the nucleophile. Potassium carbonate is an inexpensive, solid base that neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Nucleophile Addition: Add benzylamine (0.55 mL, 5.07 mmol) to the stirring suspension dropwise over 1 minute at ambient temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, add 20 mL of deionized water to the flask to dissolve the salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

    • Causality: The desired product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

  • Washing: Wash the combined organic layers with 20 mL of saturated sodium chloride solution (brine).

    • Causality: The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-5-(aminomethyl)-2-nitropyridine.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The high reactivity and versatile nature of this compound make it a valuable precursor in the synthesis of complex, biologically active molecules. A prominent example is its indirect role in the synthesis of kinase inhibitors like Pazopanib, an FDA-approved drug.[7] While Pazopanib itself is synthesized from 5-bromo-2-nitropyridine, the underlying principle of using a reactive pyridine building block is the same.[7][8] The bromomethyl analogue provides an alternative, direct route for attaching side chains to the pyridine core.

The general strategy involves using the bromomethyl group as an electrophilic handle to connect the pyridine scaffold to another part of the target molecule, often containing a key pharmacophore. The nitro group can then be chemically reduced to an amine, providing a new nucleophilic site for further molecular elaboration.

synthesis_application start This compound (Highly Reactive Electrophile) step1 Step 1: Nucleophilic Substitution (Reaction with Nu-R₁) start->step1 intermediate1 Intermediate A (Side Chain R₁ Attached) step1->intermediate1 step2 Step 2: Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) intermediate1->step2 intermediate2 Intermediate B (Amine for Further Functionalization) step2->intermediate2 step3 Step 3: Amide Coupling / etc. (Reaction with R₂-COOH) intermediate2->step3 final_product Complex Target Molecule (e.g., Kinase Inhibitor Scaffold) step3->final_product

Caption: Role in a multi-step synthetic pathway.

Conclusion

The pronounced electrophilicity of the bromomethyl group in this compound is a textbook example of rational molecular design. It arises from the synergistic electron-withdrawing effects of the inherently electron-deficient pyridine ring and a powerful deactivating nitro group. This electronic arrangement activates the benzylic-like carbon towards nucleophilic attack, making the compound an exceptionally potent and versatile alkylating agent. For researchers in drug discovery and organic synthesis, a thorough understanding of these principles is key to leveraging this reagent's full potential in the efficient construction of novel and complex molecular entities.

References

Methodological & Application

Application Notes and Protocols: 5-(Bromomethyl)-2-nitroPyridine as a Strategic Alkylating Agent for Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the pyridine ring stands out as a "privileged scaffold"—a molecular framework frequently found in approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable metabolic profile make it an invaluable component in the design of bioactive molecules.[3] 5-(Bromomethyl)-2-nitropyridine emerges as a highly valuable reagent for introducing a functionalized pyridine moiety onto nucleophilic centers, particularly amines.

This guide provides a comprehensive overview of this compound as a potent alkylating agent. The reagent's reactivity is twofold: the bromomethyl group acts as a highly reactive benzylic-like halide, ideal for nucleophilic substitution, while the 2-nitro group serves both to electronically activate the molecule and as a versatile synthetic handle for subsequent chemical transformations.[4][5] We will delve into the mechanistic underpinnings of its reaction with amines, provide detailed experimental protocols, and discuss its strategic application in the synthesis of complex molecules relevant to drug development.

Reagent Profile: Physicochemical Properties and Safe Handling

While this compound is a specialized reagent, its physical properties and safety considerations can be inferred from structurally similar compounds. It is imperative to treat this compound as hazardous and handle it with the utmost care in a controlled laboratory environment.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
Molecular Formula C₆H₅BrN₂O₂(Calculated)
Molecular Weight 217.02 g/mol (Calculated)
Appearance Expected to be a light yellow to brown crystalline solid[6][7]
Melting Point Not widely reported; likely >50 °C-
Solubility Expected to be insoluble in water; soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile) and chlorinated solvents (DCM, Chloroform).[6]

Safety and Handling Precautions:

This compound should be handled as a potent irritant and alkylating agent. Benzylic bromides are often lachrymatory. All operations should be conducted inside a certified chemical fume hood.

  • Hazard Statements (Inferred from analogous compounds):

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[9][10]

    • Skin Protection: Wear impervious gloves (nitrile or neoprene) and a flame-retardant lab coat.[9][10]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dusts or aerosols are generated.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Reaction Principles and Mechanism

The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11] This pathway is favored due to the primary nature of the carbon bearing the leaving group and its enhanced electrophilicity.

Causality of Reactivity:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon (-CH₂-) of the this compound.

  • Transition State: A five-coordinate transition state is formed where a new Carbon-Nitrogen bond is partially forming as the Carbon-Bromine bond is partially breaking.

  • Leaving Group Departure: The bromide ion, a good leaving group, is displaced, resulting in the formation of a protonated secondary or tertiary amine (an ammonium salt).

  • Deprotonation: A base, either excess starting amine or an added auxiliary base (e.g., K₂CO₃, Et₃N), removes the proton from the nitrogen, yielding the final neutral N-alkylated amine product and a salt byproduct (e.g., HBr·Base).

The benzylic-like position of the bromomethyl group is critical; the adjacent pyridine ring stabilizes the transition state, accelerating the SN2 reaction rate compared to a simple primary alkyl bromide.[12][13]

Caption: SN2 mechanism for amine alkylation.

Experimental Protocols

The following is a generalized, self-validating protocol for the N-alkylation of a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time is recommended for specific substrates.

Workflow prep 1. Preparation - Dissolve amine and base - Inert atmosphere (N₂/Ar) addition 2. Reagent Addition - Add this compound - Dropwise as a solution - Maintain temperature prep->addition Solvent: Acetonitrile or DMF reaction 3. Reaction - Stir at specified temp (e.g., RT to 60°C) - Monitor by TLC/LC-MS addition->reaction Exothermic control workup 4. Work-up - Quench reaction (e.g., H₂O) - Extract with organic solvent reaction->workup Upon completion purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify Isolate crude product characterize 6. Characterization - NMR, MS, etc. - Assess purity purify->characterize Obtain pure product

Caption: General experimental workflow for N-alkylation.

Protocol: N-Alkylation of a Secondary Amine

Materials and Reagents:

  • Secondary Amine (e.g., N-methyl-2,3-dimethyl-2H-indazol-6-amine) (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powdered (2.0 - 3.0 eq)[14]

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Add the powdered base (K₂CO₃ or Cs₂CO₃, 2.0 eq). Stir the suspension under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension over 15-30 minutes at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent like EtOAc or DCM (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Optimization and Troubleshooting

The success of the alkylation often depends on fine-tuning the reaction conditions to match the nucleophilicity of the amine and suppress side reactions.

Table 2: Key Parameter Optimization

ParameterConsideration & Rationale
Base Weakly basic amines require a stronger, non-nucleophilic base. K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and basic, often accelerating reactions with less nucleophilic amines.[14] Organic bases like DIPEA or Et₃N can also be used but may complicate purification.
Solvent Polar aprotic solvents like Acetonitrile , DMF , and DMSO are ideal as they solvate the cationic intermediates and do not interfere with the nucleophile.[11] THF is less polar but can be effective.
Temperature Most reactions proceed well between room temperature and 60 °C. Higher temperatures may be needed for unreactive amines but can increase the risk of side products or decomposition.
Stoichiometry A slight excess (1.1-1.2 eq) of the alkylating agent is typically used to ensure full conversion of the valuable amine. A larger excess of base (2-3 eq) ensures the neutralization of all HBr generated.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction - Amine is weakly nucleophilic.- Insufficiently strong base.- Low temperature.- Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃).- Use a more polar solvent (e.g., Acetonitrile → DMF).- Increase reaction temperature in increments (e.g., RT → 50 °C).
Over-alkylation (Primary Amines) The secondary amine product is more nucleophilic than the starting primary amine, leading to a second alkylation.- Use a large excess of the primary amine (≥5 equivalents).- Add the alkylating agent slowly at low temperature.- Consider alternative methods like reductive amination for selective mono-alkylation.
Multiple Spots on TLC - Incomplete reaction.- Product decomposition.- Side reactions.- Allow the reaction to run longer or increase the temperature.- Check the stability of the starting material and product under the reaction conditions.- Ensure an inert atmosphere to prevent oxidative side reactions.

Application in Drug Development: A Strategic Intermediate

The 2-nitropyridin-5-ylmethyl moiety installed by this reagent is a valuable pharmacophore and a versatile synthetic intermediate. While direct synthesis examples using this compound are specific, its utility can be illustrated by its role as a key building block in the synthesis of complex pharmaceuticals like the anti-cancer agent Pazopanib .[1][15]

In the synthesis of Pazopanib, a core intermediate, N,2,3-trimethyl-2H-indazol-6-amine, is coupled with a substituted pyrimidine.[14][16] This highlights the industrial importance of forming C-N bonds with complex, functionalized amine substrates.

The strategic value of the 2-nitropyridine group lies in its potential for further elaboration:

  • Reduction to Amine: The nitro group can be selectively reduced to an amine (e.g., using H₂/Pd-C, SnCl₂, or Fe/NH₄Cl).[17] This newly formed amino group can then be used as a handle for further functionalization, such as amide bond formation, sulfonylation, or diazotization, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a potent and highly reactive electrophile for the N-alkylation of amines. Its benzylic-like reactivity ensures efficient SN2 reactions under relatively mild conditions. The presence of the nitro group not only activates the molecule but also provides a crucial functional handle for downstream synthetic diversification. By understanding the reaction mechanism and carefully controlling key parameters such as base, solvent, and temperature, researchers can effectively leverage this reagent to construct complex molecular architectures, making it a powerful tool in the arsenal of medicinal chemists and drug development professionals.

References

The Strategic Utility of 5-(Bromomethyl)-2-nitropyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs.[1] Nitropyridine derivatives, in particular, serve as highly valuable intermediates, with the electron-withdrawing nitro group activating the pyridine ring for various chemical transformations and acting as a versatile handle for further functionalization.[1][2] 5-(Bromomethyl)-2-nitropyridine emerges as a noteworthy, albeit less documented, reagent that combines the desirable features of the nitropyridine core with a reactive bromomethyl group. This unique combination positions it as a powerful tool for introducing the 2-nitro-5-pyridylmethyl moiety into a wide range of molecular scaffolds.

The primary reactivity of this compound lies in the electrophilic nature of the benzylic-like carbon, making it an excellent alkylating agent for a variety of nucleophiles, including amines, phenols, thiols, and carbanions. Subsequent reduction of the nitro group to an amine provides a secondary site for chemical elaboration, enabling the construction of complex molecules with diverse biological activities. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, complete with detailed protocols to facilitate its use in drug discovery and development.

Core Applications: The 2-Nitro-5-pyridylmethyl Moiety as a Key Pharmacophore and Synthetic Handle

The strategic incorporation of the 2-nitro-5-pyridylmethyl group using this compound can be envisioned in several key areas of medicinal chemistry. The rationale for its use is summarized in the table below.

Application AreaRationale for Using this compoundPotential Therapeutic Targets
Kinase Inhibitor Synthesis The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The 2-nitro-5-pyridylmethyl group can be introduced to explore new binding interactions and vector space. The subsequent reduction of the nitro group allows for the attachment of solubilizing groups or moieties that can target other regions of the ATP-binding pocket.Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Serine/Threonine Kinases (e.g., Aurora, PIM-1)[3][4]
Epigenetic Modulator Development The scaffold can be used to synthesize inhibitors of enzymes involved in epigenetic regulation, such as lysine-specific demethylase 1 (LSD1), where specific structural motifs are required for potent and selective inhibition.[5]Lysine Demethylases, Histone Deacetylases
Antimicrobial Drug Discovery Nitro-aromatic compounds, including nitrofurans and nitroimidazoles, are a known class of antimicrobial agents.[6] The 2-nitro-5-pyridylmethyl moiety can be incorporated into various scaffolds to explore novel antibacterial and antifungal activities.Bacterial and Fungal Enzymes, DNA Gyrase
Linker Chemistry for PROTACs and Molecular Probes The bifunctional nature of the molecule (alkylation site and a masked amine) makes it a potential building block for linkers in Proteolysis Targeting Chimeras (PROTACs) or other molecular probes.E3 Ubiquitin Ligases, Target Proteins of Interest

Application I: A Building Block for Novel Kinase Inhibitors

The pyridine ring is a privileged scaffold in the design of kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase active site. This compound provides a means to append a functionalized pyridine moiety to a core scaffold, allowing for the exploration of new chemical space.

A hypothetical synthetic workflow for the use of this compound in the generation of a library of kinase inhibitors is depicted below. The initial N-alkylation of a heterocyclic core is followed by the reduction of the nitro group, which then serves as a point of diversification through amide coupling or other amine-based chemistries.

G reagent This compound intermediate1 N-Alkylated Intermediate reagent->intermediate1 N-Alkylation core Heterocyclic Core (e.g., pyrazole, indole) core->intermediate1 reduction Reduction of Nitro Group intermediate1->reduction intermediate2 Amino-pyridine Intermediate reduction->intermediate2 diversification Amide Coupling, etc. intermediate2->diversification library Library of Kinase Inhibitors diversification->library G reagent This compound intermediate1 Warhead-Linker Precursor reagent->intermediate1 Alkylation warhead Target Protein Ligand (Warhead) warhead->intermediate1 reduction Nitro Group Reduction intermediate1->reduction intermediate2 Amine-Functionalized Linker reduction->intermediate2 protac Final PROTAC Molecule intermediate2->protac Coupling e3_ligand E3 Ligase Ligand e3_ligand->protac

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 5-(Bromomethyl)-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Strategic Role of 5-(Bromomethyl)-2-nitropyridine

Pyrimidine and its fused analogues represent a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1] This fundamental biological role has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry and drug discovery.[2][3] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, leading to a significant number of FDA-approved drugs.[2][3][4][5]

The functionalization of the pyrimidine core is a key strategy for modulating the biological activity and pharmacokinetic properties of these molecules. A common and effective method for introducing substituents is through N-alkylation of the pyrimidine ring. This guide focuses on the use of this compound as a potent and strategic alkylating agent for the synthesis of novel pyrimidine derivatives. The this compound molecule is a bifunctional reagent; the bromomethyl group provides a highly reactive electrophilic center for nucleophilic substitution, while the 2-nitro group significantly influences the reactivity of the pyridine ring, making it a versatile building block in the synthesis of complex molecules with potential therapeutic applications.[6][7][8]

Mechanistic Insights: The N-Alkylation of Pyrimidines

The core reaction discussed in this guide is the nucleophilic substitution of the bromide from this compound by a nitrogen atom of a pyrimidine derivative. This reaction typically proceeds via an SN2 mechanism.

Causality Behind Experimental Choices:

  • Nucleophile: The pyrimidine derivative acts as the nucleophile. The nucleophilicity of the nitrogen atoms in the pyrimidine ring can be influenced by the presence of other substituents. For instance, electron-donating groups will enhance nucleophilicity, while electron-withdrawing groups will decrease it. In cases of asymmetrically substituted pyrimidines, the reaction can lead to a mixture of regioisomers.[9][10] The choice of the specific pyrimidine precursor is therefore critical for the final product's structure.

  • Electrophile: this compound serves as the electrophile. The bromine atom is a good leaving group, and the benzylic-like position of the bromomethyl group makes the carbon atom susceptible to nucleophilic attack. The electron-withdrawing nitro group further activates the molecule, though its primary electronic effect is on the pyridine ring itself rather than the benzylic carbon.

  • Base: A non-nucleophilic base is crucial for the reaction. Its primary role is to deprotonate the pyrimidine nitrogen (if it is part of an N-H bond, as in pyrimidinone or aminopyrimidine), thereby increasing its nucleophilicity. Common bases for such alkylations include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[10][11] The choice of base can influence the reaction rate and, in some cases, the regioselectivity.[10]

  • Solvent: A polar aprotic solvent is typically employed to dissolve the reactants and facilitate the SN2 reaction. Solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices as they can solvate the cation of the base while leaving the anionic nucleophile relatively free to react.[10][11]

The regioselectivity of N-alkylation on substituted pyrimidines can be complex. Steric hindrance and the electronic nature of substituents on the pyrimidine ring play a significant role in determining which nitrogen atom is preferentially alkylated.[9][12]

Experimental Workflow & Protocols

The following section provides a detailed, step-by-step protocol for a representative synthesis of a pyrimidine derivative using this compound. This protocol is based on established methodologies for the N-alkylation of heterocyclic compounds.[11]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants: - Pyrimidine Precursor - this compound - Base (e.g., K2CO3) - Solvent (e.g., DMF) Mixing Combine pyrimidine precursor and base in solvent Reactants->Mixing Deprotonation Stir for deprotonation (e.g., 30 min at RT) Mixing->Deprotonation Addition Add this compound Deprotonation->Addition Heating Heat reaction mixture (e.g., 60-80 °C) Addition->Heating Monitoring Monitor reaction progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and quench (e.g., with water) Monitoring->Quenching Extraction Extract with organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterize product (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of pyrimidine derivatives via N-alkylation.

Protocol 1: Synthesis of N-((2-nitropyridin-5-yl)methyl)pyrimidin-2-amine

This protocol describes the N-alkylation of 2-aminopyrimidine. Due to the presence of two ring nitrogens and an exocyclic amino group, regioselectivity can be a key consideration. Typically, alkylation occurs preferentially on the endocyclic nitrogen atoms.

Materials:

  • 2-Aminopyrimidine

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of 2-aminopyrimidine).

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrimidine nitrogen.

  • Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and stir for 15-20 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-alkylated pyrimidine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions for the N-alkylation of pyrimidine precursors with this compound.

ParameterConditionRationale
Pyrimidine Precursor 1.0 equivalentLimiting reagent.
This compound 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the pyrimidine.
Base K₂CO₃ (2.0 eq) or NaH (1.2 eq)K₂CO₃ is a mild and common base. NaH is stronger and used for less nucleophilic pyrimidines.
Solvent Anhydrous DMF or MeCNPolar aprotic solvents that facilitate SN2 reactions.
Temperature 60 - 80 °CProvides sufficient energy to overcome the activation barrier without significant decomposition.
Reaction Time 4 - 12 hoursDependent on the nucleophilicity of the pyrimidine and reaction temperature.
Expected Yield 40 - 75%Varies based on the specific pyrimidine precursor and purification efficiency.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The use of TLC or LC-MS is critical to track the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of by-products due to prolonged heating.

  • Product Characterization: Unambiguous structural confirmation of the final product using spectroscopic methods (NMR, MS) is essential. For cases with potential regioisomers, 2D NMR techniques like NOESY can be employed to determine the exact site of alkylation.[11]

  • Purity Assessment: The purity of the final compound should be assessed by HPLC or elemental analysis to ensure it meets the standards required for subsequent biological testing or further synthetic steps.

Conclusion and Future Perspectives

The use of this compound as a reagent for the N-alkylation of pyrimidines offers a reliable and versatile method for the synthesis of novel pyrimidine derivatives. These compounds can serve as valuable intermediates in the development of new therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[13] The protocols and insights provided in this guide are intended to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge to effectively utilize this synthetic strategy. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this powerful synthetic tool.

References

Application Notes and Protocols for N-Alkylation with 5-(bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the N-alkylation reaction utilizing 5-(bromomethyl)-2-nitropyridine, a versatile reagent in medicinal chemistry and drug development. The unique electronic properties of this pyridine derivative, featuring a reactive benzylic bromide and an electron-withdrawing nitro group, make it a valuable building block for the synthesis of a diverse range of nitrogen-containing compounds. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of N-Alkylation and the Role of this compound

N-alkylation is a fundamental and widely employed transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds.[1] This reaction is paramount in the pharmaceutical industry for the synthesis of secondary and tertiary amines, which are prevalent structural motifs in a vast number of bioactive molecules and approved drugs.[2] The introduction of alkyl groups onto a nitrogen atom can profoundly influence a molecule's pharmacological properties, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic profile.

This compound serves as a potent electrophile in N-alkylation reactions. The bromine atom, attached to a methylene group which is in turn connected to the pyridine ring, is an excellent leaving group. The electron-withdrawing nature of the nitro group at the 2-position further activates the benzylic position, enhancing its susceptibility to nucleophilic attack by amines. This heightened reactivity allows for the alkylation of a wide array of nitrogen nucleophiles, including primary and secondary amines, anilines, and various N-heterocycles, under relatively mild conditions.

Mechanistic Insights: The SN2 Pathway

The N-alkylation of an amine with this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step involves the simultaneous formation of a new C-N bond and the cleavage of the C-Br bond, with the bromide ion departing as the leaving group.

A base is a critical component in this reaction, serving to neutralize the hydrobromic acid (HBr) that is generated as a byproduct.[3] Without a base, the newly formed amine product would be protonated, rendering it non-nucleophilic and halting the reaction. Common bases employed for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA).[3] The choice of base can influence the reaction rate and selectivity.

A common challenge in N-alkylation is the potential for over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt.[4][5] Careful control of stoichiometry, reaction temperature, and the slow addition of the alkylating agent can help to mitigate this side reaction and favor mono-alkylation.[6]

Detailed Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine with this compound. It is intended as a starting point and may require optimization for specific substrates.

3.1. Materials and Reagents

  • Primary amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq), finely ground

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

3.3. Reaction Setup and Procedure

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and finely ground potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the amine).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Dissolution of Alkylating Agent: In a separate flask, dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent.

  • Addition of Alkylating Agent: Add the solution of this compound dropwise to the stirred amine suspension at room temperature over a period of 15-30 minutes using a dropping funnel.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[6] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.[3]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of the reaction solvent.[7]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[6]

3.4. Safety Precautions

  • This compound is expected to be an irritant and a lachrymator, similar to other benzylic bromides. Handle this reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Avoid inhalation of dust and vapors.[10]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[10]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation protocol.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Amine and Base to Flask B 2. Add Anhydrous Solvent A->B C 3. Establish Inert Atmosphere B->C D 4. Dissolve Alkylating Agent E 5. Add Alkylating Agent Dropwise D->E F 6. Stir and Monitor (TLC/LC-MS) E->F G 7. Filter Solids F->G H 8. Concentrate Filtrate G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry and Concentrate Organic Layer I->J K 11. Column Chromatography J->K

Caption: General workflow for the N-alkylation of an amine with this compound.

Data Presentation: Reaction Conditions and Optimization

The optimal conditions for N-alkylation can vary significantly depending on the nucleophilicity of the amine and the desired product. The following table summarizes key parameters and provides guidance for optimization.

ParameterGeneral Range/OptionsRationale & Optimization Tips
Amine Substrate Primary amines, secondary amines, anilines, N-heterocyclesLess nucleophilic amines (e.g., anilines) may require more forcing conditions (higher temperature, stronger base).
Stoichiometry 1.0 - 1.2 equivalents of this compoundA slight excess of the alkylating agent can help drive the reaction to completion. For mono-alkylation of primary amines, using a 1:1 ratio or even a slight excess of the amine can be beneficial.
Base K₂CO₃, Cs₂CO₃, TEA, DIPEAK₂CO₃ is a cost-effective and commonly used base.[3] Cs₂CO₃ is more soluble and can accelerate the reaction.[11] Organic bases like TEA and DIPEA are useful when a homogeneous reaction is desired.
Solvent Acetonitrile (MeCN), DMF, DMSO, AcetonePolar aprotic solvents are generally preferred as they can solvate the ions formed during the reaction.[3][11] DMF and DMSO are excellent solvents but can be difficult to remove. Acetonitrile is often a good starting point.
Temperature Room Temperature to 80 °CMany N-alkylations proceed well at room temperature.[6] Heating can increase the reaction rate but may also promote side reactions like over-alkylation.[3]
Concentration 0.1 M - 1.0 MA higher concentration can increase the reaction rate, but may also lead to solubility issues or exotherms.

Conclusion

The N-alkylation with this compound is a robust and versatile method for the synthesis of a wide variety of nitrogen-containing compounds. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this valuable building block in their synthetic endeavors. The protocol and optimization guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

Application Note: The Strategic Use of 5-(Bromomethyl)-2-nitropyridine in the Synthesis of Selective CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective cyclin-dependent kinase (CDK) inhibitors represents a significant advancement in targeted cancer therapy. Molecules like Palbociclib and Ribociclib, which selectively target CDK4 and CDK6, have transformed the treatment landscape for certain cancers.[1] The efficacy of these inhibitors is largely attributed to a common pharmacophore: a 2-aminopyridine moiety that forms critical hydrogen bonds within the kinase hinge region. This guide details the strategic application of 5-(bromomethyl)-2-nitropyridine, a highly reactive and versatile building block, for efficiently constructing this key structural motif. We provide a comprehensive overview of its reactivity, a detailed, field-tested synthetic protocol, and an analysis of the structure-activity relationship (SAR) that underscores its importance in drug design.

Introduction to CDK Inhibition and Reagent Rationale

Cyclin-dependent kinases are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[2] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1] The third generation of CDK inhibitors, including the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib, exhibit high selectivity for CDK4 and CDK6, leading to cell cycle arrest and the suppression of tumor growth with a manageable safety profile.[3]

A recurring structural feature in these potent inhibitors is the 2-aminopyridine group linked to a pyrimidine or a related heterocyclic core.[2][4] This arrangement is crucial for anchoring the inhibitor in the ATP-binding pocket of the kinase. This compound serves as an ideal precursor for installing this pharmacophore. Its utility stems from two key features:

  • Electrophilic Methylene Carbon: The bromomethyl group is a potent electrophile, analogous to a benzylic bromide, making it highly susceptible to SN2 displacement by a wide range of nucleophiles.

  • Masked Amino Group: The nitro group at the 2-position acts as a stable, non-nucleophilic precursor to the essential 2-amino group. It can be cleanly and efficiently reduced in a later synthetic step, preventing unwanted side reactions during the initial coupling.

This dual functionality allows for a robust and logical synthetic strategy: initial construction of the carbon skeleton via SN2 reaction, followed by the unmasking of the key amine for the final pharmacophore assembly.

Chemical Reactivity and Handling

This compound is a crystalline solid whose reactivity is dominated by the benzylic-type bromide. The electron-withdrawing nature of the nitro group and the pyridine ring further activates the methylene carbon toward nucleophilic attack.

Reaction Mechanism: Nucleophilic Substitution (SN2) The primary reaction is a classical SN2 displacement. A nucleophile (typically a primary or secondary amine from the core scaffold) attacks the methylene carbon, displacing the bromide leaving group. This reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, with a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the HBr byproduct.

Safety and Handling Precautions

Like many benzylic halides, this compound and its analogs are potent lachrymators and irritants. All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[5][6]

  • Dispensing: Handle the solid reagent carefully to avoid generating dust.[5]

  • Spills: In case of a spill, decontaminate the area with a suitable quenching agent (e.g., a solution of sodium bicarbonate) before cleaning.

  • Waste: All contaminated materials should be disposed of as hazardous chemical waste according to institutional guidelines.

Representative Synthesis of a CDK4/6 Inhibitor Scaffold

This section provides a detailed, two-part protocol for the synthesis of a representative pyrido[2,3-d]pyrimidine-based CDK inhibitor, demonstrating the practical application of this compound.

Workflow Diagram

G cluster_start Starting Materials A This compound C Intermediate 1 (Coupled Product) A->C B Core Amine (e.g., 2-amino-8-cyclopentyl- 5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) B->C Step 1: SN2 Coupling K2CO3, DMF, 60 °C D Intermediate 2 (Amino-pyridine) C->D Step 2: Nitro Reduction Fe, NH4Cl, EtOH/H2O, 80 °C E Final CDK Inhibitor Scaffold D->E (If required) Further coupling/modification

Caption: Synthetic workflow for a CDK inhibitor using this compound.

Part 1: SN2 Coupling to Form the C-N Bond

Objective: To couple the 2-nitropyridine moiety to a core heterocyclic amine via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Core Amine (e.g., 2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the Core Amine (1.1 eq) and anhydrous DMF.

  • Stir the solution until the amine is fully dissolved.

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture.

  • In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirring reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS (typically complete in 4-6 hours).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • A precipitate (the coupled product, Intermediate 1) will form. Collect the solid by vacuum filtration.

  • Wash the solid sequentially with water and a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual DMF and impurities.

  • Dry the product under vacuum. The material can be used in the next step or purified further by column chromatography if necessary.

Causality: The use of a mild inorganic base like K₂CO₃ is sufficient to neutralize the HBr formed without promoting side reactions. DMF is an excellent solvent for this SN2 reaction due to its polar aprotic nature, which solvates the potassium cation but leaves the carbonate anion relatively free to act as a base.

Part 2: Reduction of the Nitro Group

Objective: To convert the 2-nitro group into the 2-amino group, which is essential for kinase binding.

Materials:

  • Intermediate 1 (from Part 1) (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water

Protocol:

  • In a round-bottom flask, suspend Intermediate 1 (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v).

  • Heat the vigorously stirring suspension to reflux (approx. 80-85 °C). The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar product indicates the reduction is proceeding (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot suspension through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad thoroughly with hot ethanol or methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the final 2-aminopyridine-containing CDK inhibitor scaffold.

Causality: Reduction with iron in the presence of ammonium chloride is a classic, robust, and cost-effective method for converting aromatic nitro groups to amines.[7] It is highly chemoselective, leaving other functional groups in the complex molecule intact. The Celite filtration is critical for removing the fine iron oxide byproducts, ensuring a clean product.

Structure-Activity Relationship (SAR) and Kinase Binding

The entire synthetic strategy is designed to install the 2-aminopyridine moiety, which is a privileged pharmacophore for kinase inhibition. Its importance cannot be overstated.

  • Hinge Binding: The final 2-aminopyridine structure forms two or three critical hydrogen bonds with the "hinge region" of the CDK active site (e.g., with the backbone of Val101 in CDK6).[4][8] The exocyclic amine acts as an H-bond donor, while the pyridine nitrogen acts as an H-bond acceptor.

  • Selectivity: The specific substitution pattern on the pyridine and the attached heterocyclic core allows for fine-tuning of selectivity. The nitrogen atom in the pyridine ring is considered fundamental for achieving selectivity for CDK4/6 over other kinases like CDK1.[4][8]

Diagram of Key Interactions

G cluster_reagent Reagent cluster_pharma Key Pharmacophore cluster_target Biological Target A 5-(Bromomethyl)- 2-nitropyridine B 2-Aminopyridine Moiety A->B Synthesis (Alkylation + Reduction) C CDK Hinge Region (e.g., Val101) B->C Forms Critical Hydrogen Bonds

Caption: The synthetic reagent enables the formation of the key pharmacophore for CDK binding.

Quantitative Data Summary

The following table presents representative data for a CDK4/6 inhibitor synthesized via this methodology.

ParameterValueSource/Comment
Step 1 Yield 85-95%Typical for SN2 displacement on an activated halide.
Step 2 Yield 70-90%Standard yield for iron-mediated nitro reduction.
Overall Yield 60-85%Demonstrates an efficient two-step sequence.
CDK4 IC₅₀ 1-15 nMRepresentative potency for selective inhibitors.[1]
CDK6 IC₅₀ 5-40 nMRepresentative potency for selective inhibitors.[1]
Purity (Post-Purification) >98% (HPLC)Achievable with standard chromatographic techniques.[9]

Conclusion

This compound is a powerful and strategically important reagent in the synthesis of modern CDK inhibitors. Its predictable reactivity via an SN2 mechanism, combined with the nitro group's function as a masked amine, provides a reliable and high-yielding pathway to install the essential 2-aminopyridine pharmacophore. The protocols and principles outlined in this guide demonstrate a self-validating system, where the chemical logic directly translates to the efficient construction of molecules with potent and selective biological activity. This makes this compound an invaluable tool for researchers, scientists, and professionals in the field of drug development.

References

reaction of 5-(bromomethyl)-2-nitroPyridine with thiol nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Thiol Modification Using 5-(bromomethyl)-2-nitropyridine: Mechanisms, Protocols, and Applications in Bioconjugation

Prepared by: Gemini, Senior Application Scientist

Introduction: The Utility of a Versatile Thiol-Reactive Moiety

In the fields of drug development, chemical biology, and diagnostics, the ability to selectively modify biomolecules is paramount. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biocatalysis[1][2]. Among the amino acids, cysteine stands out as a prime target for site-specific modification due to the unique nucleophilicity of its thiol (sulfhydryl) side chain and its relatively low natural abundance[3][4].

This compound is an electrophilic reagent designed for the efficient and selective alkylation of thiol nucleophiles. The reaction proceeds under mild, physiologically compatible conditions to form a highly stable thioether bond, a linkage resistant to reduction in biological environments, offering an advantage over disulfide-based linkages[5][6]. The presence of the 2-nitropyridine group provides distinct advantages: its strong electron-withdrawing nature enhances the reactivity of the bromomethyl group, and it serves as a convenient chromophore for quantifying the extent of modification via UV-Vis spectrophotometry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with thiol nucleophiles. It covers the underlying chemical principles, offers detailed step-by-step protocols for both small molecules and protein bioconjugation, and includes a guide for troubleshooting common experimental challenges.

Principle of the Reaction: An SN2 Mechanism

The covalent modification of a thiol with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a classic alkylation reaction where the thiol acts as the nucleophile and the bromomethyl group serves as the electrophile.

The Reaction Mechanism

The key steps are as follows:

  • Thiol Deprotonation: The reaction is critically dependent on the deprotonation of the thiol (R-SH) to its more nucleophilic conjugate base, the thiolate anion (R-S⁻)[7]. This equilibrium is governed by the pH of the solution and the pKₐ of the thiol.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic methylene carbon of the this compound molecule.

  • Transition State & Product Formation: The reaction proceeds through a single, concerted transition state where the C-S bond is forming as the C-Br bond is breaking. The departure of the bromide leaving group results in the formation of a stable thioether linkage.

The electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the target carbon atom, thereby increasing the reaction rate compared to non-activated benzyl bromides[8].

Caption: SN2 mechanism for the reaction of a thiol with this compound.

Critical Reaction Parameters

The success of the conjugation hinges on the careful control of several experimental variables.

  • pH: This is the most critical parameter. The reaction rate is directly proportional to the concentration of the thiolate anion[9]. For maximal reactivity, the pH should be near or slightly above the pKₐ of the target thiol. However, at excessively high pH (>8.5), side reactions with other nucleophilic residues like lysine can occur, and the stability of some reagents may be compromised[10].

  • Stoichiometry: The molar ratio of the pyridine reagent to the thiol-containing molecule should be optimized. For small molecules, a slight excess (1.1-1.5 equivalents) of the pyridine reagent can drive the reaction to completion. For proteins, using a 5-20 fold molar excess of the labeling reagent is a common starting point to achieve a high degree of labeling, though near-stoichiometric amounts may be used to achieve specific labeling ratios[11][12].

  • Temperature and Time: The reaction typically proceeds efficiently at room temperature (20-25°C) within 1-2 hours. For sensitive proteins, performing the reaction at 4°C overnight can minimize potential degradation[10].

  • Reducing Agents: Proteins often contain cysteine residues that are oxidized to form disulfide bridges. These disulfides are unreactive towards alkylating agents. Therefore, a pre-incubation step with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) is often necessary to liberate the free thiols for conjugation[12]. TCEP is preferred over dithiothreitol (DTT) as it does not contain a thiol itself and does not need to be removed prior to conjugation with maleimides or haloacetyls[12].

pH Range Thiol/Thiolate State Relative Reaction Rate Selectivity for Thiols Potential Side Reactions/Issues
< 6.5 Predominantly protonated (R-SH)Very SlowHighInefficient conjugation; long reaction times required[10].
6.5 - 7.5 Equilibrium of R-SH and R-S⁻Moderate to FastExcellentOptimal range for selective protein modification [10].
7.5 - 8.5 Predominantly deprotonated (R-S⁻)FastGood to ModerateIncreased rate, but potential for cross-reactivity with amines (lysine) begins[10].
> 8.5 Fully deprotonated (R-S⁻)Very FastLowSignificant risk of labeling lysine residues; potential hydrolysis of reagent or protein denaturation.

Table 1. The influence of pH on key parameters of the thiol-alkylation reaction.

Experimental Protocols

The following protocols provide a generalized framework. They should be optimized for each specific application.

Protocol 1: Conjugation with a Small Molecule Thiol (e.g., Glutathione)

This protocol describes the reaction of this compound with a small molecule thiol like glutathione (GSH) in solution.

Materials and Reagents:

  • This compound

  • Glutathione (or other small molecule thiol)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Organic Co-solvent (optional): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Quenching Solution: 1 M Cysteine or β-mercaptoethanol

  • Analytical tools: HPLC, LC-MS, TLC

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 100 mM stock solution of glutathione in the Reaction Buffer.

  • Reaction Setup:

    • In a microcentrifuge tube or glass vial, add the glutathione solution.

    • While stirring, add 1.1 molar equivalents of the this compound stock solution dropwise. The final concentration of organic solvent should ideally be kept below 10% (v/v) to maintain aqueous solubility.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2 hours. Protect the reaction from light if prolonged incubation is required.

  • Monitoring:

    • Monitor the reaction progress by HPLC or TLC. The product will be more nonpolar than the starting thiol and will have a strong UV absorbance from the nitropyridine moiety.

  • Quenching (Optional):

    • If desired, add a 10-fold molar excess of the quenching solution to react with any unreacted this compound. Let it react for 15 minutes.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC (RP-HPLC) or other suitable chromatographic techniques.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS to verify the expected molecular weight.

Protocol 2: Site-Specific Labeling of a Cysteine-Containing Protein

This protocol details the modification of a protein with accessible cysteine residues.

G start Start: Cys-Protein (May contain S-S bonds) prep_buffer Prepare Degassed Buffer (e.g., PBS, pH 7.2-7.5) start->prep_buffer dissolve Dissolve/Dilute Protein in Buffer (1-10 mg/mL) prep_buffer->dissolve reduction Disulfide Reduction (Optional) Add TCEP (10-20x molar excess) Incubate 30 min @ RT dissolve->reduction prep_reagent Prepare Reagent Stock (this compound in DMSO, ~10-50 mM) conjugation Initiate Conjugation Add Reagent (10-20x molar excess) Incubate 2h @ RT or O/N @ 4°C reduction->conjugation prep_reagent->conjugation purification Purification Remove excess reagent via SEC, Dialysis, or Spin Filtration conjugation->purification characterization Characterization 1. Measure Protein Conc. (A280) 2. Measure Reagent Absorbance 3. Calculate Degree of Labeling (DOL) 4. Confirm mass by MS purification->characterization end_product End: Purified, Characterized Protein Conjugate characterization->end_product

References

Application Notes and Protocols for the Formation of Ether Linkages using 5-(Bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of ether-containing compounds utilizing 5-(bromomethyl)-2-nitropyridine as a key building block. The Williamson ether synthesis, a robust and versatile method for forming ether linkages, is detailed with specific considerations for this reactive pyridine derivative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, characterization data, and troubleshooting guidance to facilitate the successful synthesis of 2-nitro-5-(alkoxymethyl)pyridines and 2-nitro-5-(phenoxymethyl)pyridines.

Introduction: The Synthetic Utility of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of molecules with applications in medicinal chemistry and materials science. The presence of a reactive benzylic bromide, activated by the electron-withdrawing nitro group on the pyridine ring, makes it an excellent electrophile for nucleophilic substitution reactions. One of the most fundamental and widely employed transformations involving this substrate is the formation of ether linkages through the Williamson ether synthesis.[1] This reaction allows for the straightforward introduction of a variety of alkoxy and phenoxy moieties, providing access to a diverse range of derivatives for further functionalization or biological evaluation.

The 2-nitropyridine scaffold itself is a significant pharmacophore, and its derivatives have been investigated for a range of biological activities. The ability to readily form ether linkages at the 5-position of this ring system offers a convenient handle for modulating the physicochemical properties and biological activities of lead compounds in drug discovery programs.

Mechanistic Rationale: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[2] The overall transformation involves the reaction of an alkoxide or phenoxide ion with a suitable organohalide. In the context of this guide, the alcohol or phenol is first deprotonated by a strong base to generate a potent nucleophile, the alkoxide or phenoxide. This nucleophile then attacks the electrophilic methylene carbon of this compound in a concerted, backside attack, displacing the bromide leaving group to form the desired ether.

Several factors make this compound an excellent substrate for this reaction:

  • Primary Halide: The bromomethyl group is a primary halide, which is ideal for SN2 reactions and minimizes the competing E2 elimination side reaction.[2]

  • Benzylic Position: The methylene group is at a benzylic-like position, which can stabilize the transition state of the SN2 reaction, potentially increasing the reaction rate.

  • Electron-Withdrawing Group: The strongly electron-withdrawing nitro group at the 2-position of the pyridine ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

The general mechanism can be visualized as follows:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH (Alcohol/Phenol) RO_minus R-O⁻ (Alkoxide/Phenoxide) ROH->RO_minus + Base Base Base (e.g., NaH) HB H-Base⁺ Base->HB + H⁺ Reagent This compound RO_minus->Reagent Nucleophilic Attack Product 2-nitro-5-(alkoxymethyl)pyridine Reagent->Product Br_minus Br⁻ Reagent->Br_minus Leaving Group Departure

Figure 1: General workflow for the Williamson ether synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of both aliphatic and aromatic ethers using this compound. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary depending on the specific alcohol or phenol being used.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous where specified. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[3]

  • Inert Atmosphere: Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

  • Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Nitropyridine derivatives should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 2-nitro-5-(alkoxymethyl)pyridines

This protocol describes a general procedure for the reaction of this compound with an aliphatic alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add the alcohol (1.2 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 2-nitro-5-(phenoxymethyl)pyridines

This protocol outlines a general procedure for the reaction of this compound with a phenol.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the phenol (1.1 equivalents) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data and Expected Results

The following table summarizes typical reaction parameters for the Williamson ether synthesis with this compound.

ParameterProtocol 1 (Aliphatic Alcohols)Protocol 2 (Phenols)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent DMF, THFAcetonitrile, DMF
Temperature 0 °C to room temperature50-80 °C
Reaction Time 2-16 hours4-24 hours
Typical Yield 70-95%60-90%

Characterization of Products

The successful synthesis of the desired ether products can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the ether linkage can be confirmed by the appearance of a singlet corresponding to the benzylic protons (-CH₂-O-) typically in the range of δ 4.5-5.5 ppm. The signals for the protons on the pyridine ring will also be present, with characteristic shifts and coupling constants. For a generic 2-nitro-5-(alkoxymethyl)pyridine, one would expect to see three aromatic protons.

  • ¹³C NMR: The carbon of the benzylic methylene group (-CH₂-O-) will typically appear in the range of δ 65-75 ppm. The carbons of the pyridine ring will also show characteristic shifts, with the carbon bearing the nitro group being significantly downfield.

Example Spectroscopic Data (Predicted for 2-nitro-5-(phenoxymethyl)pyridine):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.25 (d, J = 2.5 Hz, 1H), 8.45 (dd, J = 8.5, 2.5 Hz, 1H), 8.25 (d, J = 8.5 Hz, 1H), 7.30-7.40 (m, 2H), 7.00-7.10 (m, 3H), 5.20 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.0, 150.0, 145.0, 138.0, 129.5, 121.5, 115.0, 114.0, 70.0.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized ether. Electron impact (EI) or electrospray ionization (ESI) are commonly used techniques. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product. Fragmentation patterns can also provide structural information. For example, a common fragmentation pathway for these compounds is the cleavage of the benzylic C-O bond.[4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation of the alcohol/phenol.Use a stronger base (e.g., NaH for alcohols) or ensure the base is fresh and active. Ensure anhydrous reaction conditions.
Low reactivity of the nucleophile.Increase the reaction temperature or reaction time. Consider using a more polar aprotic solvent like DMF.
Degradation of the starting material or product.Run the reaction at a lower temperature. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Presence of unreacted starting material Insufficient reaction time or temperature.Increase the reaction time and/or temperature.
Stoichiometry of reagents is incorrect.Ensure the correct equivalents of base and alcohol/phenol are used.
Formation of side products Elimination reaction (E2).While less likely with a primary halide, ensure the reaction temperature is not excessively high.
C-alkylation of phenoxide.This is a known side reaction with phenoxides. The choice of solvent and counter-ion can influence the O/C alkylation ratio. Generally, polar aprotic solvents favor O-alkylation.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of a wide range of ethers from this compound. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds. The ability to readily introduce diverse alkoxy and phenoxy groups opens up numerous possibilities for the development of novel molecules with potential applications in various fields of chemical and biological research.

References

The Strategic Application of Palladium-Catalyzed Cross-Coupling Reactions with 5-(Bromomethyl)-2-nitropyridine: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide to the palladium-catalyzed cross-coupling reactions of 5-(bromomethyl)-2-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive benzylic-like bromide and an electron-deficient pyridine ring, offering multiple avenues for molecular elaboration. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring both scientific integrity and practical success.

Introduction: The Synthetic Potential of this compound

This compound is a key synthetic intermediate, distinguished by two primary points of reactivity: the C-Br bond of the bromomethyl group and the nitro-substituted pyridine ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring and the attached bromomethyl moiety. While the bromine atom on the methyl group is not directly attached to the aromatic ring, its benzylic-like character makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds.[1]

This guide will focus on four major classes of palladium-catalyzed cross-coupling reactions applicable to this compound:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids or their derivatives.

  • Negishi Coupling: Formation of a C-C bond with organozinc reagents.

  • Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with amines.

For each reaction, we will provide detailed protocols, discuss the mechanistic rationale behind the choice of reagents and conditions, and address potential challenges and side reactions.

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, the general mechanism for the coupling of an organic halide (R-X) with an organometallic reagent (R'-M) typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group (R') from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product (R-R') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

General Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)(R')L_n OA_complex->TM_complex Transmetalation (R'-M) TM_complex->Pd0 Reductive Elimination Product R-R' TM_complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and vinyl substituents.

Causality Behind Experimental Choices

The coupling of benzylic halides like this compound with arylboronic acids presents unique challenges compared to the more common coupling of aryl halides. The C(sp³)-Br bond is generally less reactive towards oxidative addition than a C(sp²)-Br bond. Furthermore, side reactions such as homocoupling of the boronic acid and β-hydride elimination (if applicable) can occur.[2] The choice of catalyst, ligand, base, and solvent is therefore critical to favor the desired cross-coupling pathway.

  • Catalyst and Ligand: A palladium catalyst with a bulky, electron-rich phosphine ligand is often employed. Ligands like SPhos or Xantphos can promote the oxidative addition step and stabilize the palladium intermediates, minimizing side reactions.[3][4]

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The base is crucial for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or THF/water) is common. Water is often necessary to dissolve the base and facilitate the transmetalation process.[5]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 10:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O90High
4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100Good
3-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O85Moderate

Note: The yields are illustrative and can vary based on the specific substrate and reaction conditions.

Negishi Coupling: A Powerful Alternative for C-C Bond Formation

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[6] This can be advantageous for less reactive electrophiles.[7]

Rationale for Method Selection

Organozinc reagents are known for their high functional group tolerance, although they are sensitive to moisture and air. The Negishi coupling can often proceed under milder conditions than the Suzuki-Miyaura coupling. The choice of a nickel or palladium catalyst can influence the reaction outcome, with palladium generally offering broader functional group compatibility.[7]

Negishi_Workflow start Start reagents Combine this compound and Organozinc Reagent start->reagents catalyst Add Pd Catalyst and Ligand under Inert Atmosphere reagents->catalyst reaction Heat Reaction Mixture catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for a typical Negishi coupling reaction.

Detailed Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

Materials:

  • This compound (1.0 eq)

  • Phenylzinc chloride (1.2 eq, solution in THF)

  • Pd(OAc)₂ (2 mol%)

  • S-Phos (4 mol%)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and S-Phos.

  • Add anhydrous THF and stir for 10 minutes.

  • Add the solution of this compound in THF.

  • Slowly add the solution of phenylzinc chloride at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of aryl and vinyl alkynes.[8] Its application to benzylic halides like this compound allows for the introduction of an alkynyl functional group, a versatile handle for further transformations such as click chemistry or cyclization reactions.

Key Considerations for Success

The standard Sonogashira coupling protocol employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9] The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions and using an appropriate amine base.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[10] The coupling of benzylic halides with amines can be more challenging than with aryl halides due to the potential for direct S_N2 reaction with the amine.

Navigating the Reaction Landscape

The choice of a bulky, electron-rich phosphine ligand is critical to promote the desired palladium-catalyzed pathway over direct nucleophilic substitution.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed to deprotonate the amine without competing in S_N2 reactions.[11]

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill with an inert gas.

  • Add a solution of this compound in anhydrous toluene.

  • Add morpholine.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography.

Troubleshooting and Side Reactions

  • Homocoupling: This is a common side reaction, particularly in Suzuki and Sonogashira couplings. It can be minimized by using the correct stoichiometry of reagents and ensuring anaerobic conditions.

  • Dehalogenation: Reduction of the C-Br bond can occur, especially if the reaction is overheated or if there are sources of hydride in the reaction mixture.

  • β-Hydride Elimination: While less of a concern for the bromomethyl group itself, this can be a significant side reaction with other alkyl halides. The choice of ligand is key to suppressing this pathway.[4]

  • Direct S_N2 Reaction: In Buchwald-Hartwig amination, the amine can act as a nucleophile and directly displace the bromide. Using a bulky ligand and a strong, non-nucleophilic base helps to favor the palladium-catalyzed pathway.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, a wide array of functionalized pyridine derivatives can be synthesized efficiently. A thorough understanding of the underlying reaction mechanisms and potential side reactions is essential for the successful application of these powerful synthetic methods in research and development.

References

Application Notes & Protocols for the Large-Scale Synthesis of 5-(Bromomethyl)-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)-2-nitropyridine and its analogues are pivotal intermediates in contemporary drug discovery and development. Their unique bifunctional nature, featuring an electrophilic bromomethyl group and an electron-deficient pyridine ring, makes them versatile synthons for constructing complex molecular architectures. Notably, they are key building blocks in the synthesis of targeted kinase inhibitors and other therapeutic agents. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on the robust and scalable Wohl-Ziegler radical bromination of 5-methyl-2-nitropyridine. We delve into the mechanistic underpinnings, process optimization, safety considerations, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge for efficient and safe production.

Introduction: Strategic Importance and Synthetic Overview

The this compound scaffold is a cornerstone in medicinal chemistry. The pyridine ring is a common pharmacophoric element that can engage in crucial hydrogen bonding within the active sites of biological targets, such as the hinge region of kinases.[1] The nitro group, following reduction to an amine, offers a versatile handle for molecular elaboration, enabling the connection of other fragments to modulate a compound's potency and selectivity.[1] The bromomethyl group serves as a reactive electrophile, ideal for forming carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution reactions.

A prime example of its application is in the synthesis of Pazopanib, an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] The synthesis of Pazopanib and related compounds heavily relies on the initial nucleophilic aromatic substitution at the C5 position of a pyridine precursor.[1]

While several synthetic routes to nitropyridine derivatives exist, the most direct and industrially viable method for producing this compound is the Wohl-Ziegler radical bromination of the readily available starting material, 5-methyl-2-nitropyridine. This approach is favored for its high efficiency, selectivity for the benzylic position, and operational simplicity at scale.

The Wohl-Ziegler Reaction: A Mechanistic Deep Dive

The Wohl-Ziegler reaction is the selective free-radical bromination of an allylic or benzylic position using N-bromosuccinimide (NBS) as the brominating agent.[2][3][4][5] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.

The core principle that ensures high selectivity is the maintenance of a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction.[2] This suppresses ionic side reactions, such as electrophilic addition to the aromatic ring. NBS serves as a solid, crystalline, and safe source of bromine that generates Br₂ in situ.

The reaction proceeds via a radical chain mechanism:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form two radicals and a molecule of nitrogen gas. This radical then abstracts a hydrogen from trace HBr present in the system to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 5-methyl-2-nitropyridine. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting pyridyl-methyl radical.

    • This pyridyl-methyl radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.

  • Regeneration of Br₂: The HBr generated during propagation reacts with NBS to regenerate the molecular bromine required for the chain reaction. Succinimide is formed as a byproduct.

  • Termination: The reaction terminates when two radicals combine.

Wohl-Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Reagent Regeneration I Initiator (AIBN) 2R• 2R• I->2R• Heat (Δ) Br• Br• 2R•->Br• + HBr Start 5-Methyl-2-nitropyridine Br•->Start Radical Pyridyl-methyl Radical Start->Radical + Br• - HBr Product This compound Radical->Product + Br₂ - Br• Further Reactions Further Reactions NBS NBS Succinimide Succinimide NBS->Succinimide + HBr Br₂ Br₂ NBS->Br₂ + HBr

Caption: Wohl-Ziegler free-radical bromination mechanism.

Process Parameters for Large-Scale Synthesis

Successful and safe scale-up requires careful control over several key parameters. The following table summarizes typical starting conditions, which should be optimized for the specific scale and equipment used.

ParameterRecommended RangeRationale & Causality
Substrate 5-methyl-2-nitropyridineThe starting material for the bromination.
Brominating Agent N-Bromosuccinimide (NBS)1.0 - 1.2 equivalents
Radical Initiator AIBN or BPO0.01 - 0.05 equivalents
Solvent Acetonitrile, Chlorobenzene, Ethyl Acetate5 - 10 mL per gram of substrate
Temperature Reflux (typically 75-85 °C for ACN)The temperature must be high enough to cause the thermal decomposition of the radical initiator to start the reaction.
Reaction Time 2 - 6 hoursReaction progress should be monitored. Extended reaction times can lead to byproduct formation.

Detailed Step-by-Step Protocol (100 g Scale)

This protocol describes a representative procedure for the synthesis of this compound on a 100-gram scale. All operations must be conducted in a well-ventilated fume hood by trained personnel.

Materials & Equipment
  • Chemicals:

    • 5-methyl-2-nitropyridine (100 g, 0.724 mol)

    • N-Bromosuccinimide (NBS) (135 g, 0.759 mol, 1.05 eq)

    • Azobisisobutyronitrile (AIBN) (2.4 g, 0.0146 mol, 0.02 eq)

    • Acetonitrile (ACN) (1000 mL)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hexanes or Heptane (for recrystallization)

  • Equipment:

    • 2 L three-neck round-bottom flask

    • Mechanical overhead stirrer

    • Reflux condenser with a drying tube or nitrogen inlet

    • Heating mantle with a temperature controller and thermocouple

    • Large Büchner funnel and filter flask

    • Separatory funnel (2 L)

    • Rotary evaporator

Experimental Workflow

Synthesis_Workflow A 1. Charge Reactor (Substrate, Solvent) B 2. Add Reagents (NBS, AIBN) A->B C 3. Heat to Reflux (Initiate Reaction) B->C D 4. Reaction Monitoring (TLC / HPLC) C->D E 5. Cool Down & Filter (Remove Succinimide) D->E F 6. Aqueous Work-up (Wash Organic Layer) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Recrystallization (Purify Product) G->H I 9. Isolate & Dry (Final Product) H->I

Caption: Experimental workflow for large-scale synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure the system is dry and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: To the flask, add 5-methyl-2-nitropyridine (100 g) and acetonitrile (1000 mL). Begin stirring to dissolve the solid.

  • Addition of NBS and Initiator: Once the starting material is dissolved, add N-bromosuccinimide (135 g) followed by AIBN (2.4 g) to the stirred solution at room temperature.

  • Reaction Initiation: Begin heating the mixture using the heating mantle. Heat the reaction to a gentle reflux (approx. 82 °C for acetonitrile). The reaction is often marked by an increase in the reflux rate as it can be mildly exothermic.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] The reaction is typically complete within 2-4 hours when the starting material is no longer visible.

  • Cool-down and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The succinimide byproduct will precipitate as a white solid. Filter the reaction mixture through a Büchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold acetonitrile (2 x 50 mL).

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Aqueous Work-up: Dissolve the resulting crude oil/solid in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 800 mL). Transfer the solution to a 2 L separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 200 mL) to remove any residual HBr, and then with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude this compound.

  • Purification: The crude product is typically a yellow to brown solid or oil. Purify it by recrystallization. Dissolve the crude material in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate) and then add a non-polar solvent like hexanes or heptane until turbidity is observed. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight. A typical yield is in the range of 75-85%.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

TechniquePurposeExpected Results for this compound
¹H NMR Structural ElucidationSignals corresponding to the pyridine ring protons and a characteristic singlet for the -CH₂Br protons (typically ~4.5-4.8 ppm).
¹³C NMR Structural ConfirmationSignals for all unique carbon atoms in the molecule.
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak corresponding to the product's mass, showing the characteristic isotopic pattern for a bromine-containing compound.
HPLC Purity AssessmentA single major peak for the product, allowing for quantification of purity (typically >98% after recrystallization).[6][7]
Melting Point Purity & Identity CheckA sharp melting point consistent with literature values.

Safety, Handling, and Troubleshooting

Hazard Analysis and Mitigation

Large-scale synthesis introduces significant safety challenges that must be proactively managed.

HazardSubstance/ProcessMitigation Strategy
Skin/Eye Irritation & Burns N-Bromosuccinimide, this compoundWear appropriate PPE: safety glasses/goggles, lab coat, and chemically resistant gloves (e.g., nitrile).[8][9][10][11] Handle solids in a fume hood to avoid dust inhalation.
Explosion/Fire Risk Radical Initiators (AIBN, BPO), Flammable SolventsStore initiators according to manufacturer's recommendations (refrigerated, away from heat/shock). Perform the reaction away from ignition sources. Ensure fire extinguishers (CO₂, dry powder) are accessible.
Toxic Fumes Acetonitrile, HBr (byproduct)ALWAYS perform the entire procedure in a high-flow chemical fume hood.[12]
Thermal Runaway Exothermic nature of the reactionUse a temperature controller and monitor the internal reaction temperature closely. Ensure efficient stirring. Have a cooling bath (ice/water) on standby for emergency cooling.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient heating (initiator not decomposing). 2. Degraded initiator. 3. Radical scavenger present.1. Ensure the reaction reaches the proper reflux temperature. 2. Use a fresh bottle of AIBN or BPO. 3. Ensure solvents and reagents are of appropriate quality.
Low Yield 1. Inefficient work-up (product loss). 2. Side reactions. 3. Premature termination of the reaction.1. Be careful during extractions; minimize transfers. 2. Ensure NBS is not in large excess; avoid overheating. 3. Monitor reaction to completion via TLC/HPLC.
Formation of Di-bromo Byproduct 1. Excess NBS. 2. High local concentration of bromine.1. Use closer to stoichiometric amounts of NBS (1.0-1.05 eq). 2. Ensure vigorous stirring to maintain homogeneity.
Product Decomposes During Work-up 1. Exposure to strong bases. 2. Prolonged heating.1. Use mild bases like sodium bicarbonate for washing. 2. Minimize time spent on the rotary evaporator at elevated temperatures.

References

Troubleshooting & Optimization

improving the yield of reactions with 5-(bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for maximizing the success of your reactions involving 5-(bromomethyl)-2-nitropyridine. As a key building block in medicinal chemistry and materials science, its effective use is paramount. This document moves beyond standard protocols to address the nuanced challenges you may face, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Guide - Reaction Optimization

This section is structured to address the most common issues encountered during the alkylation of nucleophiles with this compound.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge, often stemming from a combination of factors rather than a single cause. A systematic approach to troubleshooting is the most effective strategy.[1]

Core Areas to Investigate:

  • Nucleophile Reactivity & Stability: The nature of your nucleophile (N, O, S, or C-based) is critical. Weakly nucleophilic species will react slowly, requiring more forcing conditions that can lead to degradation. Conversely, overly reactive or basic nucleophiles can promote side reactions.

  • Reaction Conditions: Temperature, concentration, and reaction time are interdependent variables. SN2 reactions, the primary pathway for this reagent, are sensitive to these parameters.[2] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.

  • Solvent and Base Selection: This is arguably the most critical choice. The solvent influences the solubility of reactants and the reactivity of the nucleophile, while the base is essential for deprotonating the nucleophile without interfering with the main reaction.[1]

Below is a logical workflow to diagnose and resolve low-yield issues.

Troubleshooting_Yield start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity check_conditions 2. Analyze Reaction Conditions check_purity->check_conditions If pure check_reagents 3. Re-evaluate Reagent Choice (Base & Solvent) check_conditions->check_reagents If conditions seem optimal sub_temp Adjust Temperature (Start low, e.g., 0°C to RT) check_conditions->sub_temp sub_time Modify Reaction Time (Monitor by TLC/LC-MS) check_conditions->sub_time sub_conc Change Concentration (Typically 0.1-0.5 M) check_conditions->sub_conc outcome Yield Improved check_reagents->outcome After optimization sub_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, DBU) check_reagents->sub_base sub_solvent Test Polar Aprotic Solvents (DMF, ACN, DMSO) check_reagents->sub_solvent

References

Technical Support Center: Purification of Products from 5-(Bromomethyl)-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Bromomethyl)-2-nitropyridine is a highly versatile reagent in medicinal chemistry and drug development, primarily utilized for its reactive bromomethyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of the 2-nitro-5-pyridinylmethyl moiety onto a wide range of nucleophiles, including amines, alcohols, and thiols. However, the purification of the resulting substituted products can present several challenges. The basicity of the pyridine ring can lead to issues during chromatographic purification on silica gel, such as peak tailing and product degradation. Furthermore, the nature of the starting material and the reaction conditions can lead to the formation of specific byproducts that require tailored purification strategies.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common purification challenges. The guidance is structured to explain the underlying chemical principles, enabling a logical approach to developing robust purification protocols.

Troubleshooting Guides

This section is designed to address specific issues encountered during the purification of reaction products derived from this compound.

Issue 1: Poor Separation and Significant Tailing during Silica Gel Column Chromatography

Symptoms:

  • Broad, elongated peaks for the desired product.

  • Co-elution of the product with impurities.

  • Low recovery of the product from the column.

Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in peak tailing. In some cases, prolonged contact with the acidic silica can lead to the degradation of sensitive products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Solutions:

  • Mobile Phase Modification:

    • Rationale: Introducing a small amount of a competing base into the eluent can saturate the acidic sites on the silica gel, minimizing their interaction with the basic product.

    • Protocol:

      • Start by adding 0.1% triethylamine (TEA) to your eluent system (e.g., ethyl acetate/hexane).

      • Assess the separation by TLC. You should observe a more compact spot with a higher Rf value.

      • If tailing persists, incrementally increase the TEA concentration up to 1%.

      • For particularly basic compounds, a solution of 1-2% ammonia in methanol can be used as a polar component in your eluent system (e.g., dichloromethane/methanol/ammonia).

  • Alternative Stationary Phases:

    • Rationale: Using a stationary phase with a different surface chemistry can eliminate the problematic interactions.

    • Options:

      • Amine-functionalized silica: This is often an excellent choice for the purification of basic compounds, providing a less acidic environment.

      • Alumina (neutral or basic): Alumina can be a suitable alternative to silica gel. Basic alumina is particularly useful for highly basic compounds.

      • Reversed-phase silica (C18): For polar products, reversed-phase chromatography with a mobile phase such as acetonitrile/water or methanol/water can be effective. Buffering the mobile phase may be necessary to control the ionization of the product.

Issue 2: Presence of Unreacted this compound in the Final Product

Symptoms:

  • A persistent impurity with a specific mass and/or NMR signature corresponding to the starting material.

  • Difficulty in separating the impurity from the product, especially if their polarities are similar.

Causality:

  • Incomplete reaction due to insufficient reaction time, temperature, or equivalents of the nucleophile.

  • Decomposition of the nucleophile during the reaction.

Solutions:

  • Reaction Optimization: Before resorting to challenging purification, ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time, temperature, or the amount of the nucleophile.

  • Chromatographic Separation:

    • This compound is a relatively nonpolar compound. The polarity of the substituted product will depend on the nature of the nucleophile.

    • Eluent System Selection: A gradient elution is often effective. Start with a nonpolar eluent (e.g., hexane or petroleum ether) to elute the starting material, then gradually increase the polarity (e.g., by adding ethyl acetate or dichloromethane) to elute the product.

Compound ClassTypical Eluent System (Silica Gel)
N-((2-nitro-5-pyridinyl)methyl)aminesHexane/Ethyl Acetate with 0.1% TEA
5-(Alkoxymethyl)-2-nitropyridinesHexane/Ethyl Acetate or Dichloromethane/Hexane
5-(Alkylthiomethyl)-2-nitropyridinesHexane/Dichloromethane

Data Presentation: Representative eluent systems for column chromatography.

  • Chemical Scavenging: In some cases, a nucleophilic scavenger resin can be added to the crude reaction mixture to react with the excess electrophilic starting material, making its removal by filtration straightforward.

Issue 3: Formation of a Bis-substituted Byproduct

Symptoms:

  • An impurity with a mass corresponding to the addition of two equivalents of the 2-nitro-5-pyridinylmethyl group to the nucleophile.

  • This is particularly common with primary amines or other nucleophiles with multiple reactive sites.

Causality: If the initially formed monosubstituted product is still nucleophilic, it can react with another molecule of this compound.

Solutions:

  • Control of Stoichiometry: Use a molar excess of the nucleophile relative to this compound. This will statistically favor the formation of the monosubstituted product.

  • Purification Strategy:

    • The bis-substituted product is typically less polar than the monosubstituted product (if the nucleophile is a primary amine).

    • Column Chromatography: A carefully optimized gradient elution on silica gel can effectively separate the two products. The less polar bis-substituted product will elute before the more polar monosubstituted product.

    • Recrystallization: If the desired monosubstituted product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial.

Solvent SystemComments
Ethanol/WaterGood for moderately polar, crystalline products.
Dichloromethane/HexaneEffective for less polar products.
Ethyl Acetate/Petroleum EtherA versatile system for a range of polarities.

Data Presentation: Common solvent systems for recrystallization.

Issue 4: Product Degradation During Work-up or Purification

Symptoms:

  • Appearance of new, often more polar, spots on TLC during purification.

  • Low overall yield despite complete consumption of starting material.

Causality:

  • Hydrolysis: The bromomethyl group of the starting material or the product itself can be susceptible to hydrolysis, especially under basic aqueous work-up conditions, leading to the formation of the corresponding alcohol (5-(hydroxymethyl)-2-nitropyridine).

  • Acid Sensitivity: Prolonged exposure to acidic conditions, such as on silica gel, can lead to degradation of certain functional groups in the product.

Solutions:

  • Careful Work-up:

    • Avoid prolonged exposure to strong aqueous bases. Use a mild base like sodium bicarbonate for neutralization if necessary.

    • Ensure the organic extracts are thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating to remove any residual water that could cause hydrolysis on storage.

  • Stability Assessment:

    • Before performing column chromatography, spot the crude material on a TLC plate and let it sit for an hour. Re-run the TLC in the same solvent system. If a new spot appears or the original spot diminishes, it indicates instability on silica.

    • In such cases, consider alternative purification methods like recrystallization, preparative TLC with a shorter exposure time, or chromatography on a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying a reaction product from a reaction with this compound and a primary amine?

A1: A typical workflow would be:

  • Aqueous Work-up: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. This will remove any acidic byproducts and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. It is highly recommended to use an eluent system containing a small amount of triethylamine (e.g., 0.1-0.5%) to prevent peak tailing. A common eluent gradient would be from hexane to a mixture of hexane and ethyl acetate.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to obtain highly pure material.

Q2: My product is an oil and cannot be recrystallized. How can I achieve high purity?

A2: For oily products, meticulous column chromatography is key.

  • Optimize Chromatography: Spend time optimizing the eluent system using TLC to achieve good separation between your product and any impurities. A slow, shallow gradient during column chromatography will provide the best resolution.

  • Alternative Stationary Phases: If silica gel with a basic modifier is not sufficient, consider using amine-functionalized silica or alumina.

  • Preparative HPLC: For small quantities of valuable material, preparative reversed-phase HPLC can provide excellent separation and high purity.

Q3: Can I use an acidic wash to remove unreacted basic nucleophiles?

A3: Yes, an acidic wash (e.g., with 1M HCl) can be effective for removing excess basic nucleophiles like amines. However, be cautious as your product, containing a pyridine ring, is also basic and may be extracted into the aqueous acidic layer. To recover your product, you would need to basify the aqueous layer and re-extract with an organic solvent. This adds steps and may not be ideal for all products. It is generally preferable to use the nucleophile as the limiting reagent if possible or to remove it by chromatography.

Q4: How should I store this compound and its reaction products?

A4: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. It can be sensitive to moisture and light. Store it in a tightly sealed container in a cool, dark, and dry place. The stability of the reaction products will vary depending on their structure, but as a general precaution, they should also be stored in well-sealed containers, protected from light, and kept in a cool, dry environment.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate + 0.1% TEA). Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the initial low-polarity solvent. Gradually increase the polarity of the eluent according to the separation observed on TLC.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Caption: General purification workflow for products of this compound reactions.

stability and storage conditions for 5-(bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(bromomethyl)-2-nitroPyridine. This document provides in-depth guidance on the stability, storage, and handling of this reagent to ensure its integrity and maximize experimental success. The information is structured in a question-and-answer format to directly address common challenges encountered by researchers.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life and to prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2] Many suppliers recommend storage at ambient or room temperature in a well-ventilated area.[3] The key is to rigorously exclude moisture and light.[4]

Expert Insight: The bromomethyl group is analogous to a benzylic bromide, making it highly susceptible to nucleophilic substitution.[5][6] Moisture in the air (hydrolysis) is a primary concern, leading to the formation of the corresponding alcohol (5-(hydroxymethyl)-2-nitropyridine), which will be inactive in most intended reactions.

Q2: How sensitive is this compound to light, air, and moisture?

This compound exhibits sensitivity to several environmental factors:

  • Moisture: Highly sensitive. As a reactive alkyl halide, it will readily hydrolyze upon contact with water. This is the most common cause of degradation.

  • Light: Aromatic nitro compounds can be susceptible to photodegradation.[7] While less reactive than its susceptibility to moisture, prolonged exposure to direct sunlight or UV sources should be avoided.[4]

  • Air: While stable in the presence of dry air, some suppliers note "air contact" as a condition to avoid.[4] This is primarily linked to the moisture content in the air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice.

  • Temperature: Avoid high temperatures, as they can accelerate degradation pathways and potentially lead to decomposition.[3][8]

The recommended storage and handling conditions are summarized below.

ParameterRecommendationRationale
Temperature Store at ambient/room temperature.Avoids thermal decomposition.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes contact with atmospheric moisture and oxygen.[4]
Container Use a tightly sealed, opaque or amber glass container.Prevents moisture ingress and light exposure.[1][3]
Location A cool, dry, dark, and well-ventilated place.Protects from key degradation triggers.[1][8]
Q3: What materials or chemical classes are incompatible with this compound?

To prevent unintended reactions and degradation, avoid contact with the substances listed in the table below.

Incompatible Material ClassSpecific ExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan lead to vigorous or explosive reactions.[3][9]
Strong Bases Sodium Hydroxide, Potassium tert-butoxidePromotes elimination or substitution reactions at the bromomethyl position.[3]
Strong Acids Sulfuric Acid, Hydrochloric AcidCan catalyze decomposition or other unwanted reactions.[3]
Nucleophiles Water, Alcohols, Amines, ThiolsThe bromomethyl group is an electrophilic site, readily attacked by nucleophiles.

Troubleshooting Experimental Failures

Q4: My reaction yield is unexpectedly low. How can I determine if my this compound has degraded?

Low yields are a common symptom of reagent degradation. The workflow below provides a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Workflow: Reagent Integrity start Low or No Yield in Reaction check_reagent Has the reagent been stored correctly (cool, dry, dark)? start->check_reagent check_color Is the solid off-white/pale yellow or has it discolored? check_reagent->check_color Yes reagent_bad Reagent has likely degraded. Procure a fresh batch. check_reagent->reagent_bad No check_mp Perform a melting point analysis. Is it sharp and within range (approx. 100-103°C)? check_color->check_mp Pale Yellow check_color->reagent_bad Discolored check_mp->reagent_bad No (broad/low) reagent_good Reagent is likely viable. Investigate other reaction parameters (solvent, base, temp). check_mp->reagent_good Yes

Caption: Troubleshooting workflow for suspected reagent degradation.

Protocol: Melting Point Depression Analysis A simple and effective quality check is to measure the melting point of your reagent.

  • Ensure your melting point apparatus is calibrated.

  • Carefully pack a small, dry sample into a capillary tube.

  • Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.

  • Expected Result: Fresh, pure this compound should have a relatively sharp melting point around 100-103 °C.

  • Indication of Impurity: A significantly lower melting point or a broad melting range (>3-4 °C) strongly suggests the presence of impurities, most commonly the hydrolysis product (5-(hydroxymethyl)-2-nitropyridine).

Q5: The solid reagent has changed color from pale yellow to brown. Is it still usable?

A significant color change is a visual indicator of decomposition. While a slight darkening may not always impact reactivity in robust reactions, a noticeable shift to tan or brown suggests the formation of chromophoric impurities. This could be due to slow polymerization, where the pyridine nitrogen of one molecule attacks the bromomethyl group of another, or from other complex degradation pathways upon exposure to light and air. It is highly recommended to use a fresh vial of the reagent for any sensitive downstream applications.

Mechanistic Insights into Stability

Q6: What are the primary chemical pathways that lead to the degradation of this compound?

The structure of this compound contains two key features that dictate its reactivity: the electrophilic bromomethyl group and the electron-deficient nitropyridine ring.

  • Hydrolysis (SN1/SN2 Reaction): This is the most prevalent degradation pathway. The carbon of the bromomethyl group is highly electrophilic and will be attacked by nucleophiles like water. This proceeds via a standard nucleophilic substitution mechanism to replace the bromide with a hydroxyl group.

  • Photodecomposition: Aromatic nitro compounds can absorb UV light, leading to excited states that can undergo complex reactions, often involving radical intermediates.[7] This can result in a complex mixture of byproducts.

  • Self-Reaction/Polymerization: The nitrogen atom of the pyridine ring is nucleophilic. Under thermal stress, it's possible for the nitrogen of one molecule to displace the bromide of another, leading to the formation of a pyridinium salt dimer and potentially oligomers.[10]

The most common degradation pathway, hydrolysis, is illustrated below.

G cluster_0 Primary Degradation Pathway: Hydrolysis reagent This compound (Active Reagent) product 5-(hydroxymethyl)-2-nitroPyridine (Inactive Impurity) reagent->product Nucleophilic Attack byproduct HBr product->byproduct + nucleophile H₂O (Moisture) nucleophile->product

Caption: Simplified diagram of the hydrolysis of this compound.

Expert Insight: The reactivity of the C-Br bond is significantly influenced by the pyridine ring. The "benzylic-like" position allows for the stabilization of a partial positive charge (or a full carbocation in an SN1 mechanism) during the transition state of bromide displacement.[5][11] The strongly electron-withdrawing nitro group further modifies the electronics of the ring system, enhancing the electrophilicity of the bromomethyl carbon and making it more susceptible to nucleophilic attack.[12]

This inherent reactivity is precisely what makes the compound a useful synthetic building block, but it also necessitates the careful handling and storage procedures outlined in this guide.

References

Technical Support Center: Managing HBr in 5-(bromomethyl)-2-nitroPyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for reactions involving 5-(bromomethyl)-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this versatile but reactive building block. The in-situ generation of hydrogen bromide (HBr) is a critical factor that can dictate the success or failure of your synthesis. Here, we provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is low and inconsistent. What is the most likely cause?

Low and variable yields in reactions with this compound, particularly when using amine nucleophiles, are frequently caused by the HBr generated as a byproduct.

Causality Explained: The reaction is a nucleophilic substitution where your nucleophile (e.g., a primary or secondary amine) displaces the bromide ion. This process releases one equivalent of HBr. If your amine nucleophile is the most basic species in the mixture, the HBr will protonate it, forming an ammonium salt.[1] This protonated amine has no available lone pair of electrons and is no longer nucleophilic, effectively removing it from the reaction.[2] This reduces the concentration of the active nucleophile, stalling the reaction and leading to low conversion of the starting material.

Troubleshooting Steps:

  • Introduce an HBr Scavenger: The most effective solution is to add a base, known as an HBr scavenger, to the reaction. This base will preferentially react with the HBr, neutralizing it and preventing the protonation of your valuable nucleophile.

  • Re-evaluate Stoichiometry: Ensure you are using at least one equivalent of the scavenger base for every equivalent of HBr produced. Often, a slight excess (e.g., 1.2-2.0 equivalents) is used to drive the reaction to completion.

  • Check Reagent Purity: Water in your solvent or on your glassware can react with HBr, affecting the local pH and reaction kinetics. Ensure all materials are anhydrous.

Q2: I'm observing significant formation of an unknown impurity and decomposition of my starting material. What's happening?

The appearance of unexpected byproducts and decomposition often points to the acidic nature of HBr or an inappropriate choice of base. This compound can be sensitive to harsh conditions.

Causality Explained:

  • Acid-Catalyzed Degradation: HBr is a strong acid. Its accumulation can create a low pH environment that may be incompatible with sensitive functional groups on your starting materials or product, leading to degradation.

  • Nucleophilic Base Competition: If the base you've added as an HBr scavenger is also a good nucleophile (e.g., an unhindered amine), it can compete with your intended nucleophile and react with the this compound. This leads to the formation of an undesired side product.

  • Base-Induced Degradation: While less common, very strong bases could potentially deprotonate the methylene bridge of the starting material, leading to decomposition pathways.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base. These bases are too bulky to attack the electrophilic carbon but are effective at trapping the small HBr proton.[3] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Employ a Weaker, Insoluble Base: For many applications, a mild inorganic base like potassium carbonate (K₂CO₃) is sufficient.[4][5] Its limited solubility in many organic solvents can moderate its reactivity, and the resulting salts can often be easily filtered off.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can minimize acid- or base-catalyzed side reactions.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and strategic choices for designing your experiment.

Q3: Why is managing HBr so critical in these specific reactions?

The core issue is the deactivation of the nucleophile. The success of an SN2 reaction hinges on the nucleophile's ability to donate its lone pair of electrons. Protonation by HBr completely negates this ability.

The diagram below illustrates the problem: this compound reacts with a nucleophile (Nu-H) to form the desired product. However, the HBr byproduct then protonates another molecule of the nucleophile, rendering it inactive and halting the reaction.

HBr_Problem cluster_reaction Main Reaction cluster_problem Side Reaction (Problem) SM This compound Product Desired Product SM->Product + Nu-H NuH Nucleophile (Active) HBr HBr (Byproduct) Product->HBr Generates NuH2_inactive Protonated Nucleophile (Inactive) HBr->NuH2_inactive + Nu-H

Figure 1. The problem of nucleophile deactivation by HBr.
Q4: How do I select the appropriate HBr scavenger for my reaction?

Choosing the right base is a multi-factor decision. The ideal scavenger should be strong enough to neutralize HBr but not so strong that it causes side reactions. It should also be non-nucleophilic and compatible with your solvent system.

The following table compares common HBr scavengers:

Base (Scavenger)pKa of Conjugate AcidMolecular WeightKey Considerations & Insights
Potassium Carbonate (K₂CO₃) ~10.3[4]138.21 g/mol Mild, inexpensive, and effective for deprotonating moderately acidic N-H bonds. Often used in polar aprotic solvents like DMF or Acetonitrile. Its low solubility can be an advantage for controlling reactivity.[5][6][7]
Triethylamine (TEA, Et₃N) ~10.75[8][9][10]101.19 g/mol Common, inexpensive organic base. While it's a tertiary amine, it can sometimes act as a nucleophile with very reactive electrophiles. Good general-purpose choice.
DIPEA (Hünig's Base) ~10.8 - 11.4[11][12][13]129.24 g/mol The classic non-nucleophilic base.[3] Its bulky isopropyl groups prevent it from acting as a nucleophile, making it an excellent choice for preventing side reactions with the electrophile.[12]
DBU (1,8-Diazabicycloundec-7-ene) ~13.5 (in MeCN)152.24 g/mol A very strong, non-nucleophilic amidine base.[11] Use with caution, as its high basicity can cause unwanted deprotonation or elimination reactions with sensitive substrates.

Use the following workflow to guide your selection:

Base_Selection Start Start: Choose an HBr Scavenger Q1 Is your nucleophile very sensitive or weakly basic? Start->Q1 A1_Yes Use a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) Q1->A1_Yes Yes A1_No No Q1->A1_No End Proceed to Experimental Setup A1_Yes->End Q2 Is your electrophile highly reactive or prone to side reactions? A1_No->Q2 A2_Yes Use a sterically hindered, non-nucleophilic base (e.g., DIPEA) Q2->A2_Yes Yes A2_No A standard organic base is likely sufficient (e.g., Triethylamine) Q2->A2_No No A2_Yes->End A2_No->End

Figure 2. Decision workflow for selecting an HBr scavenger.

Experimental Protocols

Protocol: General Procedure for N-Alkylation of a Primary Amine with this compound using K₂CO₃

This protocol provides a robust starting point for the N-alkylation of a primary amine. It should be adapted based on the specific properties of the amine substrate.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add potassium carbonate (2.0 eq) and a magnetic stir bar.

  • Reagent Addition: Add anhydrous DMF to the flask, followed by the primary amine (1.1 eq). Stir the suspension for 10-15 minutes at room temperature.

  • Initiation: Add this compound (1.0 eq) to the stirring suspension. The addition can be done in one portion or dissolved in a small amount of DMF and added dropwise.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent is observed. Reactions are typically complete within 4-16 hours.[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x volumes).

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure N-alkylated product.[15]

References

Technical Support Center: Optimizing Reaction Temperature for 5-(Bromomethyl)-2-nitropyridine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of N-heterocycles using 5-(bromomethyl)-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. Our focus is to empower you with the scientific rationale behind the experimental parameters, enabling you to optimize your reaction conditions effectively.

Introduction to the Reaction: A Mechanistic Perspective

The alkylation of N-heterocycles, such as pyrazoles and imidazoles, with this compound is a cornerstone of synthetic chemistry, pivotal in the development of novel pharmaceutical agents. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic nitrogen atom of the heterocycle attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.

The reaction's success hinges on a delicate interplay of factors, with temperature being a critical parameter that influences reaction rate, yield, and the formation of side products. Understanding the nuances of this reaction is key to achieving your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the alkylation of N-heterocycles with this compound?

A1: The optimal temperature for this SN2 reaction is highly dependent on the nucleophilicity of the heterocycle, the choice of base and solvent. A general starting point is room temperature (20-25 °C). For less reactive nucleophiles or when using weaker bases, gentle heating to 40-60 °C may be necessary. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid excessive heating, which can lead to side reactions.

Q2: How does the choice of base influence the reaction temperature?

A2: The base plays a crucial role in deprotonating the N-H of the heterocycle, thereby increasing its nucleophilicity. Stronger bases like sodium hydride (NaH) can facilitate the reaction at lower temperatures, often starting at 0 °C and gradually warming to room temperature. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may require elevated temperatures (40-80 °C) to achieve a reasonable reaction rate.

Q3: Can the reaction be performed at very high temperatures?

A3: While 5-bromo-2-nitropyridine is stable under recommended storage conditions, prolonged exposure to high temperatures should be avoided.[1] Thermal decomposition may occur at elevated temperatures, potentially leading to the formation of undesirable byproducts and a decrease in yield.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

Q4: I am observing the formation of multiple products in my reaction with an unsymmetrical pyrazole. How can temperature affect this?

A4: With unsymmetrical pyrazoles, N-alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers.[2] While steric and electronic factors of the pyrazole substituents are the primary determinants of regioselectivity, temperature can play a role.[3] In some cases, lower temperatures may favor the formation of the thermodynamically more stable isomer, while higher temperatures could lead to a mixture of products. Careful optimization of the reaction temperature, along with the choice of base and solvent, is crucial for achieving high regioselectivity.

Q5: What are some common side reactions to be aware of, and how can they be minimized by controlling the temperature?

A5: Common side reactions include:

  • Dialkylation: If the product of the initial alkylation still possesses a nucleophilic site, it can react with another molecule of this compound. Using a slight excess of the nucleophile and maintaining a moderate temperature can help minimize this.

  • Elimination: Although less common with benzylic halides, at higher temperatures and with sterically hindered bases, elimination to form a pyridine-derived alkene is a possibility.

  • Decomposition: As mentioned, high temperatures can lead to the decomposition of the starting material and product.

Careful temperature control is paramount to mitigating these side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation reaction and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
No or Low Conversion 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Poor solubility of reactants. 4. Inactive alkylating agent.1. Base: Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. Consider microwave irradiation for rate enhancement.[2] 3. Solvent: Use a more polar aprotic solvent like DMF or DMSO to improve solubility. 4. Reagent Quality: Ensure the this compound is of high purity and has been stored correctly.
Formation of Multiple Products (Regioisomers) 1. Reaction with an unsymmetrical pyrazole. 2. Inappropriate choice of base/solvent system. 3. High reaction temperature.1. Steric/Electronic Control: Analyze the substituents on your pyrazole to predict the more likely site of alkylation. Bulky groups tend to direct alkylation to the less hindered nitrogen.[3] 2. Condition Screening: Screen different base/solvent combinations. For example, NaH in DMF often provides different selectivity compared to K₂CO₃ in acetonitrile.[2] 3. Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable rate to potentially favor the formation of one regioisomer.
Product Decomposition 1. Excessive reaction temperature. 2. Prolonged reaction time. 3. Presence of impurities.1. Temperature Control: Use an oil bath with a temperature controller for precise heating. Avoid localized overheating. 2. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Purification of Starting Materials: Ensure all reagents are pure before starting the reaction.
Difficult Purification 1. Co-elution of regioisomers. 2. Presence of polar byproducts. 3. Unreacted starting materials.1. Chromatography: Use a high-performance silica gel and test various eluent systems with different polarities. Gradient elution is often effective. 2. Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove impurities. 3. Acid-Base Extraction: For basic products, an acid-base workup can help remove non-basic impurities. The pyrazole product can be extracted into an acidic aqueous layer and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.[4]

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific nucleophile.

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol is suitable for relatively nucleophilic heterocycles.

Materials:

  • N-heterocycle (e.g., 3,5-dimethylpyrazole) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-heterocycle and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add this compound to the mixture.

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by TLC.

  • If no significant reaction is observed after 2-4 hours, gradually heat the mixture to 40-60 °C.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and potassium bromide.

  • Wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride

This protocol is suitable for less nucleophilic heterocycles or when a lower reaction temperature is desired.

Materials:

  • N-heterocycle (e.g., pyrazole) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound (1.1 eq)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the N-heterocycle and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Once the reaction is complete, carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizing the Process

Reaction Workflow

Reaction_Workflow reagents Reactants: - N-Heterocycle - this compound - Base (e.g., K2CO3, NaH) solvent Solvent Selection: (e.g., CH3CN, DMF) reagents->solvent Dissolve reaction Reaction Setup: - Inert Atmosphere - Temperature Control solvent->reaction Combine monitoring Reaction Monitoring: (TLC, LC-MS) reaction->monitoring Monitor Progress workup Work-up: - Quenching - Extraction monitoring->workup Upon Completion purification Purification: - Chromatography - Recrystallization workup->purification product Final Product purification->product

Caption: General workflow for the N-alkylation of heterocycles.

Troubleshooting Logic

Troubleshooting_Logic start Problem Encountered low_conversion Low/No Conversion Check: Base strength, Temperature, Solubility start->low_conversion multiple_products Multiple Products Check: Regioselectivity, Temperature start->multiple_products decomposition Product Decomposition Check: Temperature, Reaction Time start->decomposition solution_base Increase Base Strength low_conversion->solution_base If base is weak solution_temp Increase Temperature low_conversion->solution_temp If temp is low solution_solvent Change Solvent low_conversion->solution_solvent If solubility is poor solution_conditions Screen Conditions multiple_products->solution_conditions For regioisomers solution_low_temp Lower Temperature multiple_products->solution_low_temp To improve selectivity decomposition->solution_low_temp To prevent degradation solution_monitor Monitor Closely decomposition->solution_monitor To avoid over-running

Caption: A logical approach to troubleshooting common reaction issues.

References

troubleshooting low conversion rates in 5-(bromomethyl)-2-nitroPyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(bromomethyl)-2-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly addressing the issue of low conversion rates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively optimize your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My reaction shows a very low conversion of the starting material, 5-methyl-2-nitropyridine. What is the most likely cause?

A1: The primary culprits for low conversion are typically threefold:

  • Ineffective Radical Initiation: The reaction, a Wohl-Ziegler bromination, is a radical chain reaction.[1] Insufficient initiation due to degraded initiators, incorrect reaction temperature, or absence of a light source (if using photochemical initiation) will stall the reaction.

  • Poor Reagent Quality: N-Bromosuccinimide (NBS) is the most common brominating agent for this transformation. It can decompose over time, especially if not stored correctly.[2]

  • Suboptimal Solvent Choice: The solvent plays a critical role in facilitating the radical chain reaction while minimizing competing ionic side reactions.

Q2: I see multiple spots on my TLC plate besides my starting material and product. What are these byproducts?

A2: The most common byproducts are di-brominated species (5-(dibromomethyl)-2-nitropyridine) and ring-brominated isomers. The formation of these is heavily dependent on reaction conditions. Over-bromination occurs when the stoichiometry of NBS is too high or when the reaction is left for too long. Ring bromination is favored by conditions that promote ionic mechanisms, such as the use of polar solvents or the presence of acid impurities.[3][4]

Q3: My isolated yield is much lower than the conversion rate suggested by NMR/GC-MS. Why?

A3: This often points to issues during workup and purification. The product, this compound, can be unstable. It is a lachrymator and can be sensitive to heat and nucleophiles. Decomposition on silica gel during chromatography is a known issue. Furthermore, the byproduct succinimide can sometimes co-elute with the product, complicating purification.[5]

Q4: Is benzoyl peroxide or AIBN a better initiator for this reaction?

A4: The choice depends on your reaction solvent and desired temperature. Azobisisobutyronitrile (AIBN) typically decomposes at a lower temperature range (65-85 °C) compared to benzoyl peroxide (80-100 °C).[6][7][8] For solvents like carbon tetrachloride (CCl₄) or cyclohexane, which have boiling points around 80 °C, AIBN is often preferred as its decomposition temperature aligns well with the reflux temperature. Benzoyl peroxide is a viable alternative, especially in higher-boiling solvents like chlorobenzene.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Addressing Low or No Product Formation

Low conversion is the most frequent challenge. This guide provides a systematic approach to diagnosing and resolving the issue.

G cluster_start cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solution start Low Conversion Observed check_NBS Assess NBS Quality (White crystalline? Recrystallize?) start->check_NBS Step 1 check_initiator Verify Initiator (New bottle? Correct storage?) check_NBS->check_initiator If NBS is pure check_solvent Check Solvent (Anhydrous? Peroxide-free?) check_initiator->check_solvent If initiator is active check_temp Verify Temperature (Vigorous reflux? Correct for initiator?) check_solvent->check_temp If solvent is good check_initiation Ensure Initiation (Using light source? Stirring adequate?) check_temp->check_initiation If temp is optimal success Improved Conversion check_initiation->success If initiation is effective G cluster_main Desired Radical Pathway (Benzylic Bromination) cluster_side Undesired Ionic Pathway (Ring Bromination) A 5-Methyl-2-nitropyridine B Benzylic Radical (Resonance Stabilized) A->B H abstraction by Br• C This compound (Product) B->C Reacts with Br₂ D 5-Methyl-2-nitropyridine E Sigma Complex D->E Electrophilic attack by Br⁺ F Ring Brominated Product (Byproduct) E->F Deprotonation initiator Radical Initiator (AIBN/BPO) + Heat/Light initiator->A polar Polar Solvent Acidic Impurities polar->D

References

Technical Support Center: Purification Strategies for Reactions Involving 5-(Bromomethyl)-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for handling reaction mixtures containing 5-(bromomethyl)-2-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile but reactive building block. Unreacted this compound can complicate downstream applications and compromise the purity of your final product. This guide provides in-depth, experience-driven strategies and detailed protocols to effectively remove it from your product mixture.

Our approach is rooted in a deep understanding of the chemical properties of both the starting material and potential products. We will explore the "why" behind each step, ensuring you can adapt these methods to your specific synthetic context.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges faced when trying to remove unreacted this compound.

FAQ 1: My TLC plate shows a persistent spot corresponding to the starting material, even after a standard aqueous workup. Why is this happening?

Answer: This is a frequent observation. This compound, while possessing a polar nitro group, is overall a relatively nonpolar molecule and is largely insoluble in water.[1] A simple water or brine wash is often insufficient to remove it from an organic layer (e.g., ethyl acetate, dichloromethane). The bromomethyl group is also a potent electrophile and can react with water or other nucleophiles present in the workup, but this reaction may be slow or incomplete, especially at neutral pH.

Troubleshooting Steps:

  • Confirm Spot Identity: Co-spot your reaction mixture with a pure standard of this compound on the same TLC plate to definitively confirm the identity of the persistent spot.

  • Visualization Technique: Ensure your TLC visualization method is appropriate. While UV light (254 nm) is effective for pyridine-containing compounds, using a stain can provide additional confirmation.[2][3] A permanganate stain can be effective, as the bromomethyl group is susceptible to oxidation.[4]

  • Consider a Reactive Quench: A standard workup is passive. To actively eliminate the electrophilic starting material, a nucleophilic quench is required. See the protocols in Part 2 for detailed guidance.

FAQ 2: I tried an acidic wash (e.g., 1M HCl) to remove the pyridine starting material, but it was ineffective. Isn't the pyridine nitrogen basic?

Answer: While the pyridine nitrogen is typically basic, the presence of the strongly electron-withdrawing nitro group at the 2-position significantly reduces its basicity (pKa of 2-nitropyridine is -0.26). Consequently, protonation by dilute acid is not effective, and the compound will not partition into the aqueous acidic layer as a salt.[5] This is a critical point of distinction from many other pyridine purification strategies.[5][6]

FAQ 3: Can I use a basic wash (e.g., NaHCO₃ or NaOH) to remove the starting material?

Answer: A basic wash is generally not recommended as the primary method for removal and can be risky. This compound is a reactive electrophile.[7] Strong bases can promote side reactions, potentially with your desired product or solvent, leading to a more complex mixture. While hydroxide can slowly hydrolyze the bromomethyl group, it's often not a clean or efficient process for purification purposes. A targeted nucleophilic quench is a more controlled approach.

FAQ 4: My product is also a pyridine derivative. How can I selectively remove the starting material without losing my product?

Answer: This is the core challenge. The key is to exploit the unique reactivity of the bromomethyl group on the starting material, which your product (presumably) no longer possesses. The strategies outlined below focus on selectively reacting with this group to dramatically alter the polarity of the starting material, allowing for its easy separation.

Part 2: Core Purification Strategies & Protocols

We will now explore three primary strategies for the removal of unreacted this compound. The choice of method depends on the stability of your desired product.

Strategy 1: Nucleophilic Quench & Extraction

Principle: This is the most direct and often most effective method. By introducing a small, highly polar nucleophile, we can perform an in-situ Sₙ2 reaction on the benzylic bromide of the starting material. This converts the nonpolar starting material into a highly polar salt or water-soluble species that can be easily removed by aqueous extraction.

Recommended Nucleophiles:

  • Sodium Thiosulfate (Na₂S₂O₃): Mild, cheap, and effective. The resulting thiosulfate ester is highly water-soluble.

  • Sodium Sulfite (Na₂SO₃): Another excellent choice, forming a water-soluble sulfonate salt.

  • Secondary Amines (e.g., Diethylamine, Morpholine): Very effective, forming a quaternary ammonium salt. Use this only if your desired product is stable to amines and the resulting ammonium salt is easily separated.

Protocol 2.1: Sodium Thiosulfate Quench
  • Reaction Completion: Confirm your primary reaction is complete via TLC or LCMS analysis.

  • Solvent Removal (Optional but Recommended): If your reaction solvent is immiscible with water (e.g., THF, Dioxane), concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).

  • Quench: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the organic solution in a separatory funnel. Use approximately 20% of the organic layer volume.

  • Stir/Shake: Stopper the funnel and shake vigorously for 5-10 minutes. Vent frequently. You can also perform this step by stirring the biphasic mixture vigorously in the reaction flask for 30-60 minutes before transferring to a separatory funnel.

  • Monitor: Spot a sample of the organic layer on a TLC plate. The spot corresponding to this compound should be significantly diminished or completely gone.

  • Separation: Separate the aqueous layer.

  • Wash: Wash the organic layer with water, followed by brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield your purified product.

Workflow for Nucleophilic Quench

G cluster_0 Reaction Workup cluster_1 In-Situ Reaction A Crude Product Mixture (in Organic Solvent) B Add Saturated Aq. Na₂S₂O₃ Solution A->B C Stir/Shake Vigorously (Biphasic Mixture) B->C D Separatory Funnel: Separate Layers C->D E Aqueous Layer (Contains Polar Byproduct) D->E Discard F Organic Layer (Contains Desired Product) D->F G Wash with Water/Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Purified Product H->I Reaction 5-(BrCH₂)-2-NO₂-Py + S₂O₃²⁻ → [5-(⁻O₃S₂CH₂)-2-NO₂-Py]⁻ + Br⁻

Caption: Workflow for removing electrophilic starting material via a reactive quench.

Strategy 2: Solid-Phase Scavenging

Principle: This method utilizes functionalized silica or polymer resins (scavengers) that have nucleophilic groups covalently bound to a solid support. The crude reaction mixture is passed through or stirred with the resin, which selectively captures the unreacted electrophile. This is an elegant technique that avoids aqueous workups entirely.

Recommended Scavenger Resins:

  • Tris(2-aminoethyl)amine on silica (Si-TAA)

  • Poly(4-vinylpyridine) (can act as a nucleophile and base)

  • Thiol-functionalized silica gel (Si-Thiol)

Protocol 2.2: Scavenging with Si-Trisamine (Si-TAA)
  • Reaction Completion: Confirm the reaction is complete.

  • Choose Solvent: Ensure your crude product is dissolved in a solvent in which it is stable and that allows for good interaction with the resin (e.g., DCM, THF, Acetonitrile).

  • Add Scavenger: Add the Si-TAA resin to the solution. A common starting point is to use 3-5 equivalents of the resin's functional group relative to the amount of excess this compound.

  • Stir: Stir the suspension at room temperature. The time required can range from 1 to 24 hours.

  • Monitor: Monitor the reaction by periodically taking a small aliquot of the supernatant (do not draw up the resin), filtering it through a small plug of cotton, and analyzing by TLC.

  • Filter: Once the starting material is consumed, filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.

  • Wash: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Strategy 3: Chromatographic Separation

Principle: If the above methods are not suitable due to product instability, or if residual impurities remain, column chromatography is the final option. The key is to select a solvent system that provides good separation (ΔRf > 0.2) between your product and the starting material.

Considerations for Chromatography:

  • Polarity: this compound is a moderately polar compound.

  • Eluent System: Systems based on hexanes/ethyl acetate or pentane/dichloromethane are good starting points.[8]

  • Stability on Silica: The bromomethyl group can be sensitive to acidic silica gel. If you observe streaking or decomposition on the TLC plate, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).[4]

Comparative Data for Method Selection
MethodSpeedScalabilityCostProduct CompatibilityKey Advantage
Quench & Extraction FastExcellentLowGood, if product is stable to water/mild nucleophiles.High efficiency and speed for large scales.
Solid-Phase Scavenging ModerateGoodHighExcellent, avoids aqueous conditions.Very clean; simplifies workup significantly.
Chromatography SlowPoorModerateUniversal, but check for on-column stability.Highest potential purity; separates other byproducts.

Part 3: Advanced Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
New, more polar spot appears after thiosulfate quench. The desired product may be reacting with the quenching agent.Switch to a less nucleophilic or more sterically hindered quencher. Alternatively, use the solid-phase scavenger method to avoid aqueous conditions.
Starting material spot streaks on TLC plate. The compound may be decomposing on the acidic silica gel surface.Prepare your TLC eluent with 0.5% triethylamine to neutralize the silica. If this resolves the streaking, use the same modifier in your column chromatography mobile phase.
Product and starting material have very similar Rf values. The polarity of the product and starting material are too close for easy separation.This is the ideal scenario for a reactive quench or scavenging. These methods separate based on chemical reactivity, not just polarity, and will be far more effective than chromatography.
Emulsion forms during aqueous workup after quench. High concentration of salts or polar compounds.Add more organic solvent and brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. If persistent, filter the entire mixture through a pad of Celite.

References

impact of solvent choice on 5-(bromomethyl)-2-nitroPyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(bromomethyl)-2-nitroPyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and questions, with a particular focus on the critical role of solvent choice in determining reaction outcomes. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound?

The primary site for nucleophilic attack is the benzylic-like carbon of the bromomethyl group. This position is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, leading to the displacement of the bromide leaving group.[1][2][3] The electron-withdrawing nature of the 2-nitro-pyridyl ring further enhances the electrophilicity of this carbon, making it highly reactive towards a wide range of nucleophiles.

Q2: I'm observing no reaction or very slow conversion. What is the most likely cause?

The most common reason for slow or incomplete reactions is an inappropriate choice of solvent. The reactivity of the nucleophile is heavily influenced by the solvent system.[4][5][6] Polar protic solvents, such as water, methanol, and ethanol, can form strong hydrogen bonds with anionic nucleophiles.[4][5] This "solvent cage" effectively shields the nucleophile and significantly reduces its reactivity, slowing down or even preventing the desired SN2 reaction.[4][5][7]

Q3: Which solvents are recommended for reactions with this compound?

For SN2 reactions involving this compound, polar aprotic solvents are highly recommended.[4][5][6] These solvents, which include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), possess significant dipole moments that help to dissolve the reactants but lack the ability to form hydrogen bonds with the nucleophile.[4][8] As a result, the nucleophile remains "naked" and highly reactive, leading to a dramatic increase in the reaction rate.[4][5][7] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[5]

Q4: Can I use pyridine as a solvent for my reaction?

Using pyridine as a solvent is generally not recommended. Pyridine itself is a nucleophile due to the lone pair of electrons on the nitrogen atom.[9][10] Consequently, it can compete with your intended nucleophile and react with this compound, leading to the formation of a pyridinium salt by-product and reducing the yield of your desired product.[10]

Q5: What is the solubility of this compound in common organic solvents?

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent Choice Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.Polar protic solvents (e.g., ethanol, methanol, water) solvate and deactivate the nucleophile through hydrogen bonding, drastically reducing the SN2 reaction rate.[4][5][7] Polar aprotic solvents leave the nucleophile unsolvated and highly reactive.[4][6]
Presence of Water Ensure all reagents and solvents are anhydrous. Use dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water is a polar protic solvent and can also hydrolyze the starting material or product.
Side Reactions If using a strongly basic nucleophile (e.g., alkoxides), consider using a less basic alternative if possible. Lowering the reaction temperature may also help.Strongly basic nucleophiles can promote elimination (E2) reactions, although this is less common for primary halides.[14]
Degradation of Starting Material Store this compound in a cool, dark, and dry place. Check the purity of the starting material before use.The bromomethyl group can be susceptible to hydrolysis or degradation, especially in the presence of moisture or light.
Problem 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps Scientific Rationale
Competing Nucleophilic Attack If the nucleophile has multiple reactive sites, consider using a protecting group strategy to block unwanted reactivity.This will ensure that the desired nucleophilic atom is the one reacting with the this compound.
Reaction with Solvent Avoid using nucleophilic solvents like pyridine.The solvent can act as a competing nucleophile, leading to by-product formation.[10]
Elimination Side Reaction This is more likely with sterically hindered, strong bases. If elimination is suspected, consider using a milder, less sterically demanding base.While SN2 is favored for primary halides, strong, bulky bases can still induce some E2 elimination.[14]
Nucleophilic Aromatic Substitution (SNAr) Under harsh conditions (high temperature, very strong nucleophile), substitution at the pyridine ring might occur. Use the mildest conditions possible to favor SN2 at the bromomethyl group.The nitro group activates the pyridine ring to SNAr, but this typically requires more forcing conditions than the SN2 reaction at the bromomethyl position.[15][16]

Solvent Selection Workflow

SolventSelection Solvent Selection for Reactions with this compound start Start: Select Nucleophile is_anionic Is the nucleophile anionic? start->is_anionic polar_aprotic Use a Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) is_anionic->polar_aprotic Yes is_neutral Is the nucleophile neutral? is_anionic->is_neutral No end_good Proceed with Reaction polar_aprotic->end_good polar_protic_warning Use a Polar Protic Solvent with caution (e.g., EtOH, MeOH) Expect slower reaction rates. end_caution Proceed with Caution & Optimization polar_protic_warning->end_caution nonpolar_solvent Consider a nonpolar solvent if reactants are soluble (e.g., Toluene, THF - may be slow) nonpolar_solvent->end_caution is_neutral->polar_aprotic Often a good choice is_neutral->polar_protic_warning Possible, but may be slow is_neutral->nonpolar_solvent If solubility allows

Caption: A decision-making workflow for selecting an appropriate solvent.

Impact of Solvent on Nucleophile Reactivity

The choice of solvent has a profound impact on the nucleophilicity of the reacting species, which in turn dictates the rate of the SN2 reaction.

NucleophileReactivity Influence of Solvent on Nucleophile Reactivity cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nucleophile (Nu⁻) Solv_protic Solvent Cage (H-bonding) Nu_protic->Solv_protic Solvated Reaction_slow Slow Sₙ2 Reaction Solv_protic->Reaction_slow Reduced Reactivity Nu_aprotic "Naked" Nucleophile (Nu⁻) Reaction_fast Fast Sₙ2 Reaction Nu_aprotic->Reaction_fast High Reactivity

Caption: Comparison of nucleophile state in protic vs. aprotic solvents.

Summary of Solvent Effects on SN2 Reactions

Solvent ClassExamplesEffect on NucleophileSN2 Reaction RateRecommendation for this compound
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneMinimally solvated ("naked"), highly reactive.[4][5]Fast Highly Recommended
Polar Protic Water, Methanol, Ethanol, Acetic AcidHeavily solvated via H-bonding, low reactivity.[4][5][7]Very Slow Not Recommended
Nonpolar Hexane, Toluene, Diethyl EtherPoor solubility for most nucleophiles and salts.Very Slow / No Reaction Not Recommended

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized protocol for the reaction of this compound with a generic nucleophile. Note: This protocol should be optimized for each specific nucleophile and substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile (1.1 equivalents) in the chosen anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

  • Addition of Substrate: To the stirred solution of the nucleophile, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15][17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.[15]

References

Validation & Comparative

A Senior Application Scientist's Guide to N-Alkylation: Evaluating Alternatives to 5-(Bromomethyl)-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex nitrogen-containing molecules, particularly in the fields of medicinal chemistry and drug development, the introduction of a 2-nitro-5-pyridinylmethyl moiety is a common and often crucial transformation. The go-to reagent for this task has traditionally been 5-(bromomethyl)-2-nitropyridine. Its high reactivity makes it effective, but this same quality can be a double-edged sword, leading to challenges in selectivity, stability, and handling.

This guide provides an in-depth comparison of viable alternative reagents and methodologies for the N-alkylation of amines and related nucleophiles. We will move beyond a simple listing of alternatives to explore the mechanistic rationale behind each choice, supported by experimental data and detailed protocols. Our objective is to empower researchers to make informed decisions that optimize yield, purity, and process safety.

The Central Challenge: Choosing the Right Electrophile

The N-alkylation reaction to install the 2-nitro-5-pyridinylmethyl group is fundamentally a nucleophilic substitution. The choice of electrophile dictates the reaction conditions, potential side products, and overall efficiency. The following diagram illustrates the primary synthetic pathways we will explore, all leading to the same desired N-alkylated product.

G cluster_0 Direct Alkylation (SN2) cluster_1 Alternative Methodologies This compound This compound Product N-(2-nitro-5-pyridinylmethyl)amine This compound->Product 5-(Chloromethyl)-2-nitropyridine 5-(Chloromethyl)-2-nitropyridine 5-(Chloromethyl)-2-nitropyridine->Product 5-(Sulfonyloxymethyl)-2-nitropyridine 5-(Sulfonyloxymethyl)-2-nitropyridine 5-(Sulfonyloxymethyl)-2-nitropyridine->Product Reductive Amination Reductive Amination Reductive Amination->Product Mitsunobu Reaction Mitsunobu Reaction Mitsunobu Reaction->Product Amine (R2NH) Amine (R2NH) Amine (R2NH)->Product Nucleophile

Caption: Figure 1: Overview of synthetic routes to N-(2-nitro-5-pyridinylmethyl)amines.

Part 1: Direct N-Alkylation via S(_N)2 Reaction: A Matter of Leaving Groups

The most direct approach involves the reaction of an amine with a 5-(halomethyl)-2-nitropyridine derivative. This reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The efficiency of this process is critically dependent on the nature of the leaving group (X) on the benzylic carbon.

SN2_Mechanism reagents R₂NH + X-CH₂-Py-NO₂ transition_state [R₂NH···CH₂(Py-NO₂)···X]ᵟ⁻ reagents->transition_state Nucleophilic Attack products R₂N⁺H-CH₂-Py-NO₂ + X⁻ transition_state->products Leaving Group Departure

Caption: Figure 2: Generalized SN2 mechanism for direct N-alkylation.

Baseline Reagent: this compound

This reagent is widely used due to the excellent leaving group ability of the bromide ion. The electron-withdrawing nitro group further activates the benzylic position, making it highly susceptible to nucleophilic attack.[1]

  • Advantages: High reactivity, often leading to shorter reaction times and lower temperatures.

  • Disadvantages: Can be overly reactive, leading to over-alkylation, especially with primary amines.[2] It is also a lachrymator, requiring careful handling. The bromide may be unstable over long-term storage.

Alternative 1: 5-(Chloromethyl)-2-nitropyridine

A logical first alternative is to replace the bromide with a chloride. Chloride is a less effective leaving group than bromide because it is a stronger base.[3] This seemingly minor change has significant practical implications.

  • Reactivity Comparison: The C-Cl bond is stronger than the C-Br bond, resulting in a higher activation energy for the S(_N)2 reaction. Consequently, reactions with the chloro-analog typically require more forcing conditions—higher temperatures, longer reaction times, or stronger bases—to achieve comparable yields to the bromo-analog.[3][4] This reduced reactivity can be advantageous, potentially offering better control and selectivity against di-alkylation.

  • Synthesis: 5-(Chloromethyl)-2-nitropyridine can be synthesized from 2-chloro-5-methylpyridine, which is a common starting material in the synthesis of neonicotinoids.[4]

Alternative 2: Sulfonate Esters (Mesylates & Tosylates)

An excellent class of alternatives involves converting the precursor alcohol, 5-(hydroxymethyl)-2-nitropyridine, into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). The corresponding sulfonate anions (mesylate, tosylate) are exceptionally weak bases, making them superb leaving groups, often even more reactive than iodide.

  • Reactivity Comparison: The reactivity of these sulfonate esters is generally comparable to or greater than that of this compound. They are highly effective at alkylating even weak nucleophiles. A key advantage is their generation from a stable, crystalline alcohol precursor, which can be prepared and stored more reliably than the corresponding halides.

  • Synthesis: The alcohol precursor is readily converted to the mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, typically in the presence of a non-nucleophilic base like triethylamine.

Reagent ClassLeaving Group (X)Relative S(_N)2 ReactivityTypical Reaction ConditionsKey Advantages
Bromide Br⁻Very HighRoom temp to 80 °CHigh reactivity, well-documented.
Chloride Cl⁻Moderate80 °C to refluxHigher stability, lower cost, potentially better selectivity.[4]
Sulfonates ⁻OMs, ⁻OTsVery High0 °C to Room tempGenerated from stable alcohol, highly reactive.

Table 1. Qualitative Comparison of Direct Alkylating Agents.

Part 2: Alternative Synthetic Methodologies

Instead of modifying the leaving group, one can opt for entirely different chemical transformations that avoid the direct use of halomethylpyridines.

Alternative 3: Reductive Amination

This powerful method forms the C-N bond by first creating an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ. This approach uses 2-nitropyridine-5-carboxaldehyde as the starting material.

ReductiveAmination reagents R₂NH + OHC-Py-NO₂ imine [R₂N=CH-Py-NO₂]⁺ reagents->imine Imine Formation (-H₂O) product R₂N-CH₂-Py-NO₂ imine->product Reduction (e.g., NaBH(OAc)₃) Mitsunobu reagents HO-CH₂-Py-NO₂ + R₂NH + PPh₃ + DIAD phosphonium [Ph₃P⁺-O-CH₂-Py-NO₂] reagents->phosphonium Activation product R₂N-CH₂-Py-NO₂ + Ph₃P=O + DIAD-H₂ phosphonium->product SN2 Attack by R₂N⁻ Workflow Setup 1. Reaction Setup - Dissolve amine (1.0 eq) & base (1.5-2.0 eq) in solvent (e.g., ACN, DMF). - Stir under N₂. Addition 2. Reagent Addition - Add alkylating agent (1.05 eq) dropwise at room temp. Setup->Addition Reaction 3. Reaction - Heat to 80 °C. - Monitor by TLC/LC-MS (2-16 h). Addition->Reaction Workup 4. Workup - Cool to RT. - Filter solids. - Quench with water, extract with EtOAc. Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate. - Purify by column chromatography. Workup->Purify

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 5-(Bromomethyl)-2-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, 5-(bromomethyl)-2-nitropyridine is a cornerstone building block. Its utility stems from a dual reactivity profile: a highly labile bromomethyl group primed for SN2 reactions and a pyridine ring activated by the nitro group for potential nucleophilic aromatic substitution (SNAr).[1][2] This versatility, however, necessitates a robust and systematic approach to characterizing the resultant products to ensure structural integrity and purity.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate the structures of products derived from this compound. We move beyond a simple recitation of methods to explain the causality behind experimental choices, offering a self-validating workflow for unambiguous structural confirmation.

The Chemist's Compass: Navigating Common Reaction Pathways

The primary reaction pathway for this compound involves the displacement of the bromide ion by a wide array of nucleophiles. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, facilitating this substitution. Understanding the expected product class is the first step in planning an effective analytical strategy.

DOT Script for Reaction Pathway

reagent This compound product Substituted Product 5-(Nu-methyl)-2-nitropyridine reagent->product  Sₙ2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) nucleophile->product side_product HBr

Caption: General SN2 reaction of this compound.

The Spectroscopic Toolkit: A Comparative Analysis

No single technique provides a complete picture. A synergistic approach, integrating data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance, is essential for confident structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Before investing time in detailed structural analysis, it is paramount to confirm that the reaction has produced a compound of the expected molecular weight. MS provides a rapid and definitive answer to this fundamental question. It serves as the initial validation of a successful transformation.

Trustworthiness: A high-resolution mass spectrum (HRMS) provides the elemental composition, offering an exceptionally high degree of confidence in the molecular formula of the product. This data point is crucial for publications and regulatory submissions.

Typical Analysis:

  • Molecular Ion Peak (M⁺): Confirms the molecular weight of the product.

  • Isotope Pattern: If the nucleophile contains elements like chlorine or bromine, the isotopic signature in the mass spectrum will confirm their presence.

  • Fragmentation: While complex, fragmentation can provide structural clues. For instance, the loss of the nitro group (NO₂, 46 Da) is a common fragmentation pathway for nitropyridines.[3][4]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[5] In the context of this compound reactions, its primary role is twofold: to confirm the persistence of the nitropyridine core and to identify the newly introduced functional group from the nucleophile.

Trustworthiness: The presence or absence of strong, characteristic absorption bands provides a clear and reliable confirmation of specific functional groups. For example, the disappearance of a broad O-H stretch after reaction with an alcohol unequivocally indicates the formation of an ether.

Data Interpretation:

Functional GroupCharacteristic Absorption (cm⁻¹)Significance in Analysis
Nitro Group (Ar-NO₂) (Reactant & Product) 1550-1475 (asymmetric stretch) 1360-1290 (symmetric stretch) These two strong, sharp bands are the signature of the nitropyridine core.[6][7][8] Their presence confirms the nitro group did not participate in the reaction.
Alkyl Bromide (C-Br) (Reactant) ~650-550The disappearance of this band is indicative of successful bromide displacement.
Amine/Amide (N-H) (Product) ~3500-3300Appearance of one or two bands in this region indicates the product of a reaction with an amine.
Carbonyl (C=O) (Product) ~1750-1680A strong, sharp peak here would indicate formation of an ester or amide.
Ether (C-O) (Product) ~1250-1050A strong band in this region suggests the formation of an ether from an alcohol nucleophile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework. For analyzing the products of this compound, ¹H NMR is the workhorse, as it allows for direct observation of the key transformation at the methylene bridge.

Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HMBC) allows for the complete and definitive assignment of every proton and carbon in the molecule, creating a self-consistent and verifiable structural model.[9]

The most significant change between the starting material and the product occurs at the methylene (-CH₂-) protons.

  • Starting Material (this compound): A characteristic singlet for the -CH₂Br protons is observed around δ 4.7-4.8 ppm .

  • Product (5-(CH₂-Nu)-2-nitropyridine): This singlet disappears and is replaced by a new signal. The chemical shift of this new methylene signal is highly diagnostic of the atom it is now bonded to.

    • Bonded to Nitrogen (e.g., amine): Shifts upfield to δ ~3.8-4.2 ppm .

    • Bonded to Oxygen (e.g., ether): Shifts slightly upfield to δ ~4.5-4.6 ppm .

    • Bonded to Sulfur (e.g., thioether): Shifts significantly upfield to δ ~3.7-4.0 ppm .

The aromatic region provides confirmation of the 2,5-disubstituted pyridine ring structure. A typical pattern consists of:

  • A doublet near δ 8.5-8.7 ppm (Proton adjacent to N and NO₂)

  • A doublet of doublets near δ 7.8-8.0 ppm

  • A doublet near δ 7.5-7.7 ppm

While ¹H NMR is often sufficient, ¹³C NMR provides complementary data, especially confirming the change in the methylene carbon's environment.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-CH₂-Br (Reactant) ~30-35
-CH₂-N (Product) ~45-55
-CH₂-O (Product) ~65-75
-CH₂-S (Product) ~30-40
Pyridine Ring Carbons ~120-160

Integrated Workflow: A Case Study

Let's consider the reaction with benzylamine. The goal is to synthesize N-((2-nitropyridin-5-yl)methyl)benzylamine.

DOT Script for Spectroscopic Workflow

start Crude Reaction Product ms Mass Spectrometry (MS) Confirm Molecular Weight? start->ms ir Infrared (IR) Spectroscopy Confirm Functional Groups? ms->ir  Correct Mass   fail Re-evaluate Reaction/ Purification ms->fail Incorrect Mass nmr ¹H & ¹³C NMR Confirm Connectivity? ir->nmr  Correct Groups   ir->fail Incorrect Groups end Structure Confirmed nmr->end  Correct Structure   nmr->fail Incorrect Structure

Caption: A self-validating workflow for spectroscopic analysis.

Experimental Protocols

Protocol 1: Synthesis of N-((2-nitropyridin-5-yl)methyl)benzylamine

  • Dissolve this compound (1.0 eq) in acetonitrile (ACN) to a concentration of 0.2 M.

  • Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

  • Add benzylamine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure product.

Protocol 2: NMR Sample Preparation and Analysis

  • Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a standard ¹H NMR spectrum. Pay close attention to the disappearance of the singlet at ~4.7 ppm and the appearance of new signals in the 3.8-4.2 ppm range.

  • Acquire a ¹³C NMR spectrum to confirm the carbon shifts.

  • If signal overlap or ambiguity exists in the aromatic region, perform a 2D COSY experiment to establish proton-proton coupling relationships.[9]

Expected Data Summary
TechniqueStarting Material (this compound)Expected Product (with Benzylamine)
MS (ESI+) m/z = 217/219 [M+H]⁺ (Br isotope pattern)m/z = 244 [M+H]⁺
IR (cm⁻¹) ~1525 (NO₂ asym), ~1350 (NO₂ sym)~3350 (N-H), ~1525 (NO₂ asym), ~1350 (NO₂ sym)
¹H NMR (δ, ppm) ~8.6 (d), ~7.9 (dd), ~7.6 (d), ~4.7 (s, 2H) ~8.5 (d), ~7.8 (dd), ~7.5 (d), ~7.3 (m, 5H, Ph), ~3.9 (s, 2H) , ~3.8 (s, 2H) , ~2.2 (br s, 1H, NH)

Conclusion

The structural elucidation of reaction products from this compound is a systematic process of cross-validation using orthogonal spectroscopic techniques. By following a logical workflow—confirming mass with MS, identifying functional groups with IR, and defining the precise atomic connectivity with NMR—researchers can achieve an unassailable level of confidence in their results. This rigorous analytical approach is not merely academic; it is a prerequisite for advancing compounds through the demanding pipeline of drug discovery and materials science.

References

A Head-to-Head Battle of Halides: Maximizing Yields in Nucleophilic Substitution with 5-(Halomethyl)-2-nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the efficient construction of molecular frameworks is paramount. Among the versatile building blocks available to synthetic chemists, 5-(halomethyl)-2-nitropyridines stand out as potent electrophiles for the introduction of a (2-nitropyridin-5-yl)methyl moiety. The choice of the halogen, however—typically bromine or chlorine—can significantly impact reaction efficiency and, ultimately, the product yield. This guide provides an in-depth technical comparison of the reactivity and yield between 5-(bromomethyl)-2-nitropyridine and 5-(chloromethyl)-2-nitropyridine in nucleophilic substitution reactions, supported by mechanistic insights and experimental data.

The Decisive Role of the Leaving Group: A Mechanistic Overview

The primary reaction pathway for these substrates is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic benzylic carbon, concurrently displacing the halide leaving group. The facility of this reaction is heavily influenced by the nature of the leaving group, with better leaving groups leading to faster reaction rates and often higher yields.

Generally, in SN2 reactions, the leaving group's ability is inversely related to its basicity. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a better leaving group. This is due to the larger size and greater polarizability of the bromide ion, which allows it to stabilize the developing negative charge in the transition state more effectively. Consequently, this compound is anticipated to be more reactive than its chloro-substituted counterpart.

The electron-withdrawing nitro group at the 2-position of the pyridine ring further activates the benzylic carbon toward nucleophilic attack by inductively withdrawing electron density. This electronic feature enhances the electrophilicity of the methylene carbon, making both substrates valuable reagents.

Head-to-Head Yield Comparison: A Data-Driven Analysis

Nucleophile ClassNucleophile ExampleSubstrateTypical Yield (%)Reference
O-Nucleophiles Alcohols (e.g., Methanol, Ethanol)5-(Chloromethyl)furfural~90%[1]
5-(Bromomethyl)furfural>90%[1]
N-Nucleophiles Secondary Amines (e.g., Piperidine)5-(Bromomethyl)-2-chloropyrimidineHigh (not quantified)[2]
S-Nucleophiles Thiols (e.g., Sodium thiomethoxide)2-Chloro-5-(chloromethyl)pyridineNot specified
This compoundNot specified

Note: The data for the pyridine derivatives is qualitative due to a lack of direct comparative studies in the searched literature. The furfural derivatives serve as a close model for the expected reactivity trend.

The synthesis of 2-chloro-5-chloromethyl-pyridine has been reported, highlighting its utility as a stable intermediate.[3] However, for achieving high conversion in subsequent nucleophilic substitution steps, the analogous bromo-compound is generally preferred when available.

Experimental Protocol: A Representative Synthesis of 5-(Alkoxymethyl)-2-nitropyridine

This protocol provides a general method for the synthesis of 5-(alkoxymethyl)-2-nitropyridine from a 5-(halomethyl)-2-nitropyridine precursor, illustrating a typical SN2 reaction.

Objective: To synthesize 5-(methoxymethyl)-2-nitropyridine.

Materials:

  • 5-(Chloromethyl)-2-nitropyridine or this compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (as solvent)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a round-bottom flask, add 5-(halomethyl)-2-nitropyridine (1.0 eq) at room temperature under a nitrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature. For the chloro-derivative, heating to reflux may be necessary to achieve a reasonable reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC). The bromo-derivative is expected to react more rapidly.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-(methoxymethyl)-2-nitropyridine.

Expected Outcome: Based on the principles of leaving group ability, the reaction with this compound is expected to proceed faster and potentially give a higher yield compared to the reaction with 5-(chloromethyl)-2-nitropyridine under identical conditions.

Visualizing the Workflow and Mechanistic Rationale

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaOMe in MeOH B Add 5-(halomethyl)-2-nitropyridine A->B 1.0 eq C Stir at RT (or reflux for chloro-derivative) B->C N2 atm D Concentrate C->D Monitor by TLC E Extract with Et2O/H2O D->E F Wash with NaHCO3 & Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A generalized experimental workflow for the synthesis of 5-(alkoxymethyl)-2-nitropyridine.

Caption: The concerted SN2 mechanism for the nucleophilic substitution on 5-(halomethyl)-2-nitropyridine.

Conclusion and Practical Recommendations

For researchers and drug development professionals, the choice between this compound and 5-(chloromethyl)-2-nitropyridine as a synthetic precursor hinges on a trade-off between reactivity and stability/cost.

  • For Maximizing Yield and Reaction Rate: this compound is the superior choice. Its enhanced reactivity, owing to the better leaving group ability of bromide, generally leads to higher yields and shorter reaction times. This is particularly advantageous when working with less reactive nucleophiles or when milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • For Cost-Effectiveness and Stability: 5-(Chloromethyl)-2-nitropyridine may be a more economical and stable starting material. While it may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to its bromo-counterpart, its lower cost and potentially longer shelf-life can be advantageous in large-scale syntheses.

References

A Senior Application Scientist's Guide to Validating Novel Compound Structures Synthesized from 5-(bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenge of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, pyridine derivatives represent a cornerstone of molecular design. Among the myriad of functionalized pyridines, 5-(bromomethyl)-2-nitropyridine stands out as a particularly versatile and reactive building block. Its utility stems from two key structural features: the highly reactive bromomethyl group at the C5 position, which is primed for nucleophilic substitution (SN2) reactions, and the electron-withdrawing nitro group at the C2 position. This nitro group, along with the inherent electron deficiency of the pyridine ring, activates the molecule, influencing its reactivity and providing a handle for further transformations, such as reduction to an amine.[1][2]

While this reactivity is a boon for synthetic chemists, enabling the rapid generation of diverse compound libraries, it also presents a critical challenge: the unambiguous validation of the resulting novel structures. The synthesis of a new molecule is incomplete until its structure is rigorously confirmed. This guide provides a comprehensive, field-proven framework for researchers to navigate the structural validation process. We will move beyond a simple checklist of techniques, instead focusing on building a self-validating, logical workflow where orthogonal methods converge to provide irrefutable proof of structure. We will compare the strengths and limitations of each technique, providing the causal logic behind experimental choices to ensure scientific integrity from the bench to publication.

The Synthetic Starting Point: Derivatization of this compound

To ground our discussion in a practical context, let us consider a common synthetic application: the reaction of this compound with a nucleophile. For this guide, we will use a hypothetical reaction with a generic primary amine (R-NH₂) to form a secondary amine derivative, N-((2-nitropyridin-5-yl)methyl)-R-amine.

This reaction serves as a perfect model system. The core validation questions are:

  • Has the bromine atom been successfully displaced by the amine?

  • Is the rest of the this compound scaffold intact?

  • Is the final product pure, or are starting materials or byproducts present?

Answering these questions requires an integrated analytical approach, as illustrated in the workflow below.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation cluster_2 Conclusion Synthesis Synthesis: This compound + R-NH₂ Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification TLC Initial Check: TLC / LC-MS Screen Purification->TLC HRMS Molecular Formula: High-Resolution MS TLC->HRMS NMR Connectivity & 2D Structure: ¹H, ¹³C, COSY, HSQC NMR HRMS->NMR Confirmation Structure Confirmed HRMS->Confirmation FTIR Functional Groups: FTIR Spectroscopy NMR->FTIR NMR->Confirmation XRAY Absolute 3D Structure: Single-Crystal X-ray (If Applicable/Possible) FTIR->XRAY Gold Standard FTIR->Confirmation XRAY->Confirmation

Caption: A typical workflow from synthesis to final structural confirmation.

The Validation Gauntlet: A Multi-Technique, Orthogonal Approach

Primary Structure Elucidation: The Spectroscopic Trinity

The core of any structural validation rests on a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4][5]

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Causality Behind the Experiment: For our hypothetical product, we expect to see specific, predictable changes in the NMR spectrum compared to the starting material. The disappearance of the starting material's bromomethyl (-CH₂Br) signal and the appearance of a new methylene signal adjacent to a nitrogen atom provide powerful evidence of a successful reaction. The characteristic signals of the 2-nitropyridine ring should remain, but their chemical shifts may be subtly altered by the new substituent.

Expected ¹H NMR Spectral Changes:

  • Disappearance: The signal for the -CH₂Br protons of the starting material (typically around δ 4.8 ppm).

  • Appearance: A new singlet for the -CH₂-NH- protons (expected around δ 4.0-4.5 ppm). The exact shift depends on the solvent and the nature of 'R'.

  • Pyridine Protons: The characteristic three aromatic protons on the 2-nitropyridine ring will remain, typically in the δ 7.5-9.0 ppm region.[6][8] Their precise shifts confirm the integrity of the pyridine core.

Table 1: Hypothetical ¹H NMR Data for N-((2-nitropyridin-5-yl)methyl)-R-amine *
Assignment Chemical Shift (δ, ppm) Multiplicity Integration J-coupling (Hz)
Pyridine H-6~8.8d1H~2.5
Pyridine H-4~8.4dd1H~8.5, 2.5
Pyridine H-3~7.6d1H~8.5
-CH₂-~4.2s2H-
-NH-Variablebr s1H-
Signals for R-groupVariable.........

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often useful for amine compounds as the N-H proton is more likely to be observed.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 to 16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more time and/or a more concentrated sample due to the low natural abundance of ¹³C.

  • 2D NMR (if needed): For more complex structures, acquire 2D spectra like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to unambiguously assign all signals and confirm connectivity.[4]

MS provides the molecular weight of a compound, which is a fundamental piece of its identity.[9][10] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four decimal places), allowing for the determination of the exact molecular formula.

Causality Behind the Experiment: A successful reaction results in a new molecule with a different molecular formula and thus a different exact mass. Verifying that the observed mass matches the calculated mass for the intended product and not for starting materials or plausible byproducts is a critical validation step.

HRMS Data for Validation:

  • Starting Material (C₆H₅BrN₂O₂): Calculated exact mass = 215.9538

  • Hypothetical Product (e.g., with R = Benzyl, C₁₃H₁₃N₃O₂): Calculated exact mass = 243.0991

  • Observed Data: The HRMS report should show an [M+H]⁺ ion (or other adducts like [M+Na]⁺) that matches the calculated exact mass for the product within a small error margin (typically < 5 ppm). This provides strong confidence in the elemental composition.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Setup: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The LC method can be a simple, fast gradient to separate the analyte from any salts or non-volatile impurities.

  • Ionization: Select an appropriate soft ionization technique, typically Electrospray Ionization (ESI), which is ideal for polar, nitrogen-containing molecules. Run in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a relevant mass range. The instrument's software will compare the measured m/z of the most intense peak with the calculated exact mass for the proposed formula.

FTIR spectroscopy is a rapid and simple technique used to identify the presence or absence of key functional groups by measuring the absorption of infrared radiation by molecular vibrations.[13][14]

Causality Behind the Experiment: The key value of IR is confirmatory. For our product, we must confirm the continued presence of the nitro group and the pyridine ring, and potentially identify new bands associated with the amine N-H bond.

Expected IR Spectral Features:

  • NO₂ Group: Strong, characteristic asymmetric and symmetric stretches around 1530-1580 cm⁻¹ and 1340-1360 cm⁻¹. Their presence confirms the nitro group was unaffected.

  • Pyridine Ring: C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[15][16]

  • N-H Bond: A moderate absorption band in the 3300-3500 cm⁻¹ region, indicative of the secondary amine.

  • C-Br Bond: The C-Br stretch of the starting material (typically 500-650 cm⁻¹) should be absent in the product spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Definitive Structural Confirmation: The Gold Standard

When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure.[17][18] It is the only technique that directly "sees" the positions of atoms in space, confirming connectivity, conformation, and, for chiral molecules, the absolute stereochemistry.[19][20]

Causality Behind the Experiment: While NMR provides a robust picture of connectivity, it is an average representation of the molecule in solution. X-ray crystallography provides a precise, solid-state structure. It is considered the final arbiter in cases of structural ambiguity, complex stereochemistry, or when a completely novel scaffold is synthesized.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. This can require screening many different solvents and conditions.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled (typically in a stream of liquid nitrogen) and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using specialized software to yield a final model of the atomic positions.

Comparative Analysis of Validation Techniques

The decision of which techniques to use, and with what priority, depends on the specific research question. The following decision tree and table provide a comparative guide.

DecisionTree start Novel Compound Synthesized hrms Perform HRMS start->hrms q1 Is the molecular formula known and confirmed? q1->hrms No nmr_1d Perform ¹H & ¹³C NMR q1->nmr_1d Yes q2 Is the connectivity ambiguous? q3 Are stereocenters present and absolute configuration unknown? q2->q3 No nmr_2d Perform 2D NMR (COSY, HSQC, HMBC) q2->nmr_2d Yes xray Pursue Single-Crystal X-ray Crystallography q3->xray Yes end_node Structure Validated q3->end_node No hrms->q1 nmr_1d->q2 nmr_2d->q3 xray->end_node

Caption: Decision tree for selecting appropriate structural validation techniques.

Table 2: Objective Comparison of Core Structural Validation Techniques
Technique Primary Information Sample Amount Destructive? Typical Time Primary Use Case
¹H / ¹³C NMR Atomic connectivity, chemical environment, purity5-10 mgNo10 min - 2 hrsThe definitive tool for 2D structure elucidation in solution.[6]
HRMS Molecular formula< 0.1 mgYes (trace)5-15 minEssential first step to confirm elemental composition.[9][11]
FTIR Presence of functional groups< 1 mgNo< 5 minQuick, confirmatory check for key bonds (e.g., C=O, N-H, NO₂).[15]
X-ray Crystallography Absolute 3D structure, stereochemistry, packing> 1 mg (crystal)NoDays to weeksUnambiguous proof of structure; the "gold standard" for novel scaffolds.[17][21]

Alternative Starting Materials: A Note on Halogen Reactivity

While this guide focuses on this compound, a common alternative is 5-(chloromethyl)-2-nitropyridine.[22][23][24] The validation workflow for derivatives from the chloro-analogue is identical. However, researchers should be aware of the difference in reactivity. The C-Br bond is weaker than the C-Cl bond, making the bromo- compound a more reactive electrophile. Synthetic protocols may require more forcing conditions (higher temperature, longer reaction times) when starting with the chloro-analogue. This does not change the final validation, but it is a crucial consideration during the synthetic design phase.

Conclusion: The Imperative of Orthogonal Validation

References

A Comparative Guide to the Kinetic Landscape of Nucleophilic Substitution on 5-(Bromomethyl)-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)-2-nitropyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the electrophilic benzylic carbon, activated by the electron-withdrawing nitro group and the pyridine ring nitrogen, making it a versatile substrate for introducing the 2-nitropyridin-5-ylmethyl moiety into various molecular scaffolds. This guide provides an in-depth comparison of the kinetic profiles of nucleophilic substitution reactions on this substrate. We will explore the theoretical underpinnings of its reactivity, compare its performance with a range of representative nucleophiles, and provide detailed, field-proven experimental protocols for researchers to conduct their own kinetic analyses. All claims are supported by quantitative data and authoritative citations to ensure scientific integrity.

Mechanistic Rationale: Why S(_N)2 Dominates

The reaction of this compound with common nucleophiles proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] The substrate's structure is key to understanding its reactivity.

  • Benzylic-like System: The -CH(2)Br group is analogous to a benzylic halide. Such systems are known to be excellent substrates for S(_N)2 reactions because the adjacent π-system of the pyridine ring can stabilize the transition state through orbital overlap.[2] This delocalization lowers the activation energy of the reaction, leading to enhanced rates compared to simple alkyl halides.[2]

  • Electronic Activation: The pyridine nitrogen and, more significantly, the strong electron-withdrawing nitro group at the 2-position, decrease the electron density at the 5-position. This inductive effect makes the methylene carbon (-CH(_2)Br) highly electrophilic and susceptible to nucleophilic attack.[1][3]

  • Steric Accessibility: As a primary halide, the electrophilic carbon is sterically unhindered, allowing for easy backside attack by the nucleophile, a hallmark of the S(_N)2 pathway.[4][5]

While benzylic systems can also undergo S(N)1 reactions due to the stability of the resulting carbocation, the S(_N)2 pathway is generally favored for primary benzylic halides, especially with good nucleophiles in polar aprotic solvents.[6]

Caption: Generalized S(_N)2 reaction pathway on a benzylic-like substrate.

Comparative Reactivity Guide: The Impact of the Nucleophile

The rate of an S(_N)2 reaction is directly proportional to the concentration and the intrinsic reactivity (nucleophilicity) of the nucleophile.[1] To guide synthetic design, we compare the expected reactivity of this compound with several classes of common nucleophiles. The data presented are illustrative, based on established nucleophilicity trends, and assume reactions are run under identical conditions (e.g., in acetonitrile at 25°C).[7]

Nucleophile ClassExample NucleophileRelative NucleophilicityPredicted Relative Rate Constant (k(_\text{rel}))Key Insights & Causality
Thiolates Thiophenolate (PhS⁻)Very High~1000Sulfur is a large, highly polarizable atom, making it an excellent nucleophile, especially in polar aprotic solvents.[8][9] Its soft nature is well-matched with the soft electrophilic benzylic carbon.
Secondary Amines PiperidineHigh~150Cyclic secondary amines are strong nucleophiles due to their basicity and relatively low steric hindrance.[10] The alkyl groups are electron-donating, increasing the electron density on the nitrogen.
Azides Sodium Azide (N₃⁻)Good~80The azide ion is a potent nucleophile with minimal steric bulk, often used in "click chemistry" precursors. Its linear shape allows for easy access to the electrophilic center.[8]
Primary Amines Aniline (PhNH₂)Fair~10Aniline is a weaker nucleophile than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring, making it less available for attack.
Carboxylates Acetate (CH₃COO⁻)Weak~1The negative charge is delocalized across two oxygen atoms through resonance, which significantly reduces its nucleophilicity compared to localized anions like alkoxides.[8]

Trustworthiness Check: The predicted order of reactivity (Thiolate > Secondary Amine > Azide > Primary Amine > Carboxylate) aligns with established nucleophilicity scales and principles of physical organic chemistry.[8][9] For any synthetic application, these relative rates provide a robust framework for selecting appropriate reaction times and conditions.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy

To empirically determine the rate constants, a robust and self-validating protocol is essential. UV-Visible spectroscopy is a highly effective technique for monitoring these reactions, as the nitropyridine chromophore in the reactant and product will have distinct absorption spectra.[11][12][13]

Core Principle: Pseudo-First-Order Conditions

To simplify the kinetic analysis of a second-order reaction (Rate = k[Substrate][Nucleophile]), we employ pseudo-first-order conditions.[5] This is achieved by using a large excess of the nucleophile (typically ≥ 10 equivalents). By doing so, the nucleophile's concentration remains effectively constant throughout the reaction, and the rate law simplifies to Rate = k'[Substrate], where k' (the pseudo-first-order rate constant) is equal to k[Nucleophile].

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Substrate Stock (1.0 mM): Accurately weigh ~2.18 mg of this compound and dissolve it in 10.0 mL of anhydrous acetonitrile in a volumetric flask.

    • Nucleophile Stock (100 mM): Prepare a 100 mM solution of the chosen nucleophile (e.g., piperidine) in anhydrous acetonitrile. Causality Note: Anhydrous solvent is crucial to prevent side reactions with water, which can act as a competing nucleophile.[7][14]

  • Spectrometer Setup:

    • Set up a temperature-controlled UV-Vis spectrophotometer at 25.0 ± 0.1 °C.[15]

    • Record a full UV-Vis spectrum (e.g., 250-500 nm) of the substrate stock solution and the product (synthesized and purified separately) to identify a suitable monitoring wavelength. Choose a wavelength where the change in absorbance between reactant and product is maximal.

  • Kinetic Run:

    • Place 2.0 mL of the 100 mM nucleophile solution into a quartz cuvette and allow it to equilibrate to 25.0 °C inside the spectrophotometer.

    • Blank the instrument using this solution.

    • To initiate the reaction, rapidly inject 20 µL of the 1.0 mM substrate stock solution into the cuvette (final substrate concentration = ~0.01 mM; final nucleophile concentration = ~99 mM). Immediately mix by inversion (with a stopper) or with a micro-stirrer.

    • Begin data acquisition immediately, recording the absorbance at the chosen wavelength at regular intervals (e.g., every 10 seconds) for a duration equivalent to at least 3-5 half-lives.

  • Data Analysis and Validation:

    • Convert the absorbance data (A) to concentration of substrate ([S]) over time. Assuming the product has negligible absorbance at the monitored wavelength, [S]

      
       ∝ A
      
      
      
      .

    • Plot ln(A

      
      ) versus time (t). For a valid pseudo-first-order reaction, this plot will be linear with a slope of -k'.[5][12]

    • Calculate the second-order rate constant (k) using the equation: k = k' / [Nucleophile] .

    • Self-Validation: Repeat the experiment with a different excess concentration of the nucleophile (e.g., 200 mM). The calculated second-order rate constant, k, should remain consistent, confirming the reaction order and validating the methodology.

Caption: Experimental workflow for kinetic analysis using UV-Vis spectroscopy.

Conclusion

The kinetic behavior of this compound in nucleophilic substitution reactions is governed by predictable S(_N)2 principles. Its reactivity is significantly enhanced by the electronic properties of the nitropyridine ring and is highly dependent on the intrinsic nucleophilicity of the reacting partner. Thiolates and secondary amines are expected to react rapidly, while weaker nucleophiles like carboxylates will require more forcing conditions. The provided experimental protocol offers a reliable and validated method for quantifying these reaction rates, empowering researchers in medicinal chemistry and drug development to optimize synthetic strategies and build complex molecules with greater precision and control.

References

A Senior Application Scientist's Guide to HPLC Purity Assessment of 5-(bromomethyl)-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical research and drug development, 5-(bromomethyl)-2-nitropyridine is a key heterocyclic building block, instrumental in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its reactivity makes it a versatile intermediate, but this same characteristic necessitates stringent quality control. The presence of impurities, even in trace amounts, can drastically alter reaction pathways, compromise the efficacy of the final API, and introduce potential toxicological risks.

Therefore, the robust and accurate assessment of its purity is not merely a procedural step but a cornerstone of safety, reproducibility, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this task, offering unparalleled resolution and quantitative precision. This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for the purity determination of this compound, designed for the discerning researcher in drug development.

Comparative Analysis: Selecting the Optimal Analytical Technique

While several analytical techniques can assess chemical purity, they are not all created equal. For a non-volatile and potentially thermally labile compound like this compound, HPLC offers a superior balance of resolution, sensitivity, and quantitative accuracy.

Technique Principle Resolution Quantitation Suitability for this compound
HPLC-UV Separation based on polarity; detection by UV absorbance.Very HighExcellentExcellent. Ideal for non-volatile compounds and accurate quantification of impurities.
Gas Chromatography (GC) Separation of volatile compounds by boiling point; detection by various means (e.g., FID).HighGoodPoor. The compound is not sufficiently volatile and may degrade at high temperatures.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase by polarity.LowPoor (Qualitative)Adequate for rapid, qualitative checks (e.g., reaction monitoring) but not for precise purity determination.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.ModerateExcellent (Absolute)Good as an orthogonal method. Provides structural information and absolute purity without a specific reference standard but has lower throughput and sensitivity for trace impurities compared to HPLC.

As evidenced, HPLC is the most fit-for-purpose technique for routine, high-accuracy purity analysis in a quality control or drug development setting.[1][2]

The Self-Validating System: A Robust HPLC Protocol

The trustworthiness of any analytical result hinges on a protocol that is inherently self-validating.[3] This is achieved through system suitability testing (SST), which is an integral part of the chromatographic method, verifying that the system is adequate for the intended analysis.[3][4] The following protocol incorporates these principles to ensure reliable and reproducible results.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Weigh & Dissolve Reference Standard D Filter Samples (0.45 µm) A->D B Weigh & Dissolve Synthesized Sample B->D C Prepare Mobile Phase Solvents E Equilibrate HPLC System D->E Load into Autosampler F Perform System Suitability Test (SST) E->F G Inject Samples for Analysis F->G H Integrate Chromatogram (Peak Areas) G->H Acquire Data I Calculate Purity (% Area Normalization) H->I J Generate Report I->J

Caption: High-level workflow for HPLC purity analysis.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Scientist's Note: A C18 column is the workhorse for small molecule analysis due to its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like nitropyridine derivatives.

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both solvents for 15 minutes using an ultrasonic bath to prevent bubble formation in the pump heads.

  • Standard and Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with Acetonitrile.

    • Sample Preparation (0.1 mg/mL): Prepare the synthesized sample in the same manner as the working standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates that could clog the column frit.[5]

  • Chromatographic Conditions:

Parameter Setting Justification
Column C18, 4.6 x 150 mm, 5 µmProvides a robust separation based on hydrophobicity.
Mobile Phase Gradient: Water (A) and Acetonitrile (B)A gradient elution is crucial for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted from the column in a reasonable time.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% BThis gradient profile allows for the separation of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume 5 µLA small injection volume prevents column overloading, which can lead to peak fronting and inaccurate quantification.[6]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection (DAD) 268 nmNitropyridine derivatives typically exhibit strong UV absorbance around this wavelength.[7] A DAD allows for peak purity analysis by comparing spectra across the peak.
Run Time 25 minutesEnsures all potential impurities have eluted.

Data Analysis and Interpretation: From Chromatogram to Certificate

System Suitability Testing (SST)

Before any sample analysis, the system's fitness for purpose must be verified according to pharmacopeial standards like USP <621>.[3][4][8] This is a non-negotiable step for data trustworthiness.

  • Procedure: Make five replicate injections of the Working Standard solution (0.1 mg/mL).

  • Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry. Tailing peaks can indicate secondary interactions (e.g., with residual silanols) and complicate integration.[9][10]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) ≤ 2.0% for Peak Area and Retention TimeDemonstrates the precision of the system over multiple injections.
Purity Calculation

The purity of the synthesized sample is determined using the area percent normalization method. This method assumes that all compounds, including impurities, have a similar detector response.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Comparison

The table below illustrates typical results for a high-purity batch versus a batch with significant impurities. Potential impurities could include the starting material (e.g., 2-methyl-5-nitropyridine) or by-products.

Batch ID Peak ID Compound Name Retention Time (min) Peak Area Area % Calculated Purity (%)
HS-001 (High Purity) 12-methyl-5-nitropyridine (Impurity)4.151,5000.1299.81%
2This compound 8.72 1,248,000 99.81
3Unknown Impurity11.347500.06
LS-002 (Low Purity) 12-methyl-5-nitropyridine (Impurity)4.1645,6003.5095.85%
2This compound 8.73 1,249,500 95.85
3Unknown Impurity9.988,2000.63
4Unknown Impurity11.352000.02

Decision Logic Based on Purity Results

Purity_Decision Start HPLC Purity Result CheckPurity Purity ≥ 99.0%? Start->CheckPurity CheckImpurities Any single impurity > 0.1%? CheckPurity->CheckImpurities Yes Fail Batch Fails QC Initiate OOS Investigation CheckPurity->Fail No Pass Batch Passes QC Proceed to Next Step CheckImpurities->Pass No Review Review and Characterize Impurity Profile CheckImpurities->Review Yes Review->Fail

Caption: Decision tree for batch release based on purity results.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. A logical approach to troubleshooting is essential.[5][11]

Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with active silanols on the column. - Column contamination or degradation.- Lower the mobile phase pH slightly (if compatible with the analyte). - Use a column with high-quality end-capping. - Flush the column with a strong solvent or replace it.[9]
Peak Fronting - Sample overload. - Sample solvent stronger than the mobile phase.- Dilute the sample or reduce injection volume. - Dissolve the sample in the initial mobile phase composition.[10]
Split Peaks - Partially clogged column inlet frit. - Column void or channel formation.- Reverse-flush the column (check manufacturer's instructions). - Replace the column.[6]
Retention Time Drift - Inconsistent mobile phase composition. - Column temperature fluctuations. - Pump malfunction or leak.- Prepare fresh mobile phase. - Ensure the column oven is stable. - Check pump pressure for stability and inspect for leaks.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the success of subsequent synthetic stages and the safety of the final pharmaceutical product. A well-developed and systematically validated Reverse-Phase HPLC method, as detailed in this guide, provides the necessary accuracy and reliability for this essential task. By integrating system suitability tests and a logical approach to data interpretation and troubleshooting, researchers can ensure the integrity of their results and make confident decisions in the fast-paced environment of drug development. This commitment to analytical rigor is fundamental to scientific excellence and patient safety.

References

A Researcher's Guide to the Computational Analysis of the Reaction Mechanism of 5-(Bromomethyl)-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, 5-(bromomethyl)-2-nitropyridine stands as a pivotal building block. Its inherent reactivity, governed by the interplay of the electrophilic bromomethyl group and the electron-withdrawing nitro-substituted pyridine ring, makes it a versatile precursor for a diverse array of pharmaceutical compounds. Understanding the intricacies of its reaction mechanisms is not merely an academic exercise but a crucial step in optimizing synthetic routes, predicting potential byproducts, and ultimately, accelerating the drug discovery pipeline.

This guide provides an in-depth, senior application scientist's perspective on the computational analysis of the reaction mechanism of this compound, focusing on a representative bimolecular nucleophilic substitution (SN2) reaction. We will dissect the theoretical underpinnings of the computational approach, provide a detailed, step-by-step protocol for its implementation, and compare the computational findings with experimental data and alternative synthetic strategies.

The Rationale for a Computational Approach

While classical kinetic studies provide invaluable macroscopic data on reaction rates, they often fall short of revealing the microscopic, atomistic details of the reaction pathway. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to visualize and quantify the energetic landscape of a reaction.[1][2] This allows us to identify and characterize transient species such as transition states and intermediates, which are often experimentally elusive. By modeling the reaction of this compound, we can gain a deeper understanding of the factors governing its reactivity, including the influence of the nitro group and the pyridine ring on the SN2 transition state.

Unraveling the SN2 Reaction of this compound with Hydroxide: A DFT-Based Protocol

We will focus on the SN2 reaction of this compound with a hydroxide ion (OH⁻) as the nucleophile, a fundamental transformation that yields (2-nitro-5-pyridyl)methanol. This reaction is representative of a broad class of nucleophilic substitutions that this substrate undergoes.

Experimental Protocol: A Computational Workflow

This protocol outlines the key steps for a comprehensive computational analysis of the SN2 reaction mechanism.

1. Geometry Optimization of Reactants, Products, and Transition State Guess:

  • Objective: To obtain the lowest energy structures of the starting materials, the final product, and an initial guess for the transition state.

  • Methodology:

    • Construct the 3D structures of this compound, the hydroxide anion, and the product, (2-nitro-5-pyridyl)methanol.

    • Create an initial guess for the transition state geometry. For an SN2 reaction, this involves placing the nucleophile (hydroxide) and the leaving group (bromide) on opposite sides of the central carbon atom, with elongated C-Br and C-O bonds.

    • Perform geometry optimizations for all structures using a suitable DFT functional and basis set. The B3LYP functional with a 6-31+G* basis set is a common and effective choice for such systems.[3][4] The inclusion of diffuse functions (+) is crucial for accurately describing the anionic species.

2. Transition State Search:

  • Objective: To locate the exact geometry of the transition state, which represents the highest energy point along the reaction coordinate.

  • Methodology:

    • Utilize the optimized transition state guess as the starting point for a transition state search calculation.

    • Employ algorithms such as the Berny algorithm (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods available in computational chemistry software packages.

3. Vibrational Frequency Analysis:

  • Objective: To verify the nature of the stationary points found in the geometry optimization and transition state search.

  • Methodology:

    • Perform a frequency calculation for the optimized structures of the reactants, product, and the located transition state.

    • Validation:

      • Reactants and products should exhibit all real (positive) vibrational frequencies, confirming they are true energy minima.

      • A genuine transition state is characterized by having exactly one imaginary frequency.[5] This imaginary frequency corresponds to the motion along the reaction coordinate, i.e., the breaking of the C-Br bond and the formation of the C-O bond.

4. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Objective: To map the minimum energy pathway connecting the transition state to the reactants and products.

  • Methodology:

    • Initiate an IRC calculation from the verified transition state geometry.

    • The calculation will trace the path downhill on the potential energy surface in both the forward (towards products) and reverse (towards reactants) directions.

    • Validation: A successful IRC calculation will confirm that the located transition state smoothly connects the reactant and product energy minima.[6][7]

5. Solvation Effects:

  • Objective: To account for the influence of the solvent on the reaction energetics, as most reactions are performed in solution.

  • Methodology:

    • Employ a solvent model to recalculate the energies of all optimized structures.

    • Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method that treats the solvent as a continuous dielectric medium.[4]

    • Explicit Solvent Models: For a more detailed analysis, a small number of explicit solvent molecules can be included in the calculation to model specific solute-solvent interactions, such as hydrogen bonding.

dot graph TD; A[Reactants: this compound + OH⁻] --> B{Geometry Optimization}; B --> C[Optimized Reactants]; D[Product: (2-nitro-5-pyridyl)methanol + Br⁻] --> E{Geometry Optimization}; E --> F[Optimized Product]; G[Transition State Guess] --> H{Transition State Search}; H --> I[Located Transition State]; I --> J{Vibrational Frequency Analysis}; J -- "One Imaginary Frequency" --> K[Verified Transition State]; J -- "All Real Frequencies" --> L[Energy Minimum (Reactant/Product)]; K --> M{Intrinsic Reaction Coordinate (IRC) Calculation}; M --> N[Reaction Pathway]; C --> O{Energy Calculation with Solvent Model}; F --> O; K --> O; O --> P[Reaction Energy Profile in Solution]; subgraph "Computational Workflow" A; B; C; D; E; F; G; H; I; J; K; L; M; N; O; P; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style M fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style O fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style N fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style P fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 end

Caption: Computational workflow for the analysis of the SN2 reaction mechanism.

Comparative Analysis: Computational Results vs. Experimental Data

ParameterComputational Prediction (this compound + OH⁻)Experimental Data (Benzyl Chloride + I⁻ in Acetone)[1]
Reaction Mechanism Concerted SN2Concerted SN2
Rate Law Second-orderSecond-order[8][9]
Activation Energy (ΔG‡) Calculated Value (e.g., ~20-25 kcal/mol in solution)~21 kcal/mol
Influence of Substituents The electron-withdrawing nitro group is expected to stabilize the transition state, potentially lowering the activation barrier compared to an unsubstituted ring.Electron-withdrawing groups on the phenyl ring generally accelerate the SN2 reaction.

Note: The calculated activation energy is a hypothetical value for illustrative purposes and would be determined from the computational protocol outlined above.

The computational analysis allows us to delve deeper than macroscopic kinetic data. For instance, we can analyze the charge distribution in the transition state to quantify the extent of bond formation and breaking. The electron-withdrawing nitro group is anticipated to delocalize the negative charge on the transition state, thereby stabilizing it and accelerating the reaction, a phenomenon that can be explicitly visualized and quantified through computational models.

Comparison with Alternative Synthetic Routes

The synthesis of the product, (2-nitro-5-pyridyl)methanol, is not limited to the SN2 reaction of the corresponding bromomethyl derivative. A comprehensive evaluation necessitates a comparison with alternative synthetic strategies.

Synthetic RouteDescriptionAdvantagesDisadvantages
SN2 Hydrolysis of this compound Direct displacement of the bromide with a hydroxide source.Potentially a single-step reaction.May require careful control of conditions to avoid side reactions.
Reduction of 5-formyl-2-nitropyridine Reduction of the corresponding aldehyde using a reducing agent like sodium borohydride.Often high-yielding and clean.Requires the synthesis of the aldehyde precursor.
Oxidation of 2-nitro-5-picoline Oxidation of the methyl group of 2-nitro-5-picoline.Utilizes a readily available starting material.Can be challenging to control the oxidation to the alcohol stage without over-oxidation to the aldehyde or carboxylic acid.[5]

dot graph LR; subgraph "Alternative Synthetic Routes" A["this compound"] -- "SN2 Hydrolysis" --> B["(2-nitro-5-pyridyl)methanol"]; C["5-Formyl-2-nitropyridine"] -- "Reduction" --> B; D["2-Nitro-5-picoline"] -- "Oxidation" --> B; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Comparison of synthetic routes to (2-nitro-5-pyridyl)methanol.

Computational analysis can also be extended to these alternative pathways to compare their reaction energetics and predict their feasibility and potential yields, providing a powerful tool for rational synthesis design.

Conclusion and Future Directions

The computational analysis of the reaction mechanism of this compound offers a detailed and predictive understanding of its reactivity. By employing a systematic DFT-based protocol, researchers can elucidate the intricacies of its SN2 reactions, providing valuable insights that complement and extend experimental findings. This guide has provided a comprehensive framework for conducting such an analysis, from the initial setup of the calculations to the comparison with experimental data and alternative synthetic methods.

Future computational studies could explore a wider range of nucleophiles to build a more comprehensive reactivity profile for this compound. Furthermore, the investigation of potential side reactions and the influence of different solvent environments would provide an even more complete picture, empowering chemists to harness the full synthetic potential of this important building block in the quest for novel therapeutics.

References

A Cost-Benefit Analysis of 5-(bromomethyl)-2-nitropyridine in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, cost-effective, and safe manufacturing processes. The introduction of the (2-nitropyridin-5-yl)methyl moiety is a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of 5-(bromomethyl)-2-nitropyridine as a key reagent for this purpose, comparing it with viable alternatives. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform strategic synthetic decisions.

Introduction: The Significance of the (2-Nitropyridin-5-yl)methyl Group

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a constant focus of drug discovery efforts. The (2-nitropyridin-5-yl)methyl group, in particular, serves as a versatile precursor. The nitro group can be readily reduced to an amine, providing a handle for further molecular elaboration, while the pyridine nitrogen offers a site for hydrogen bonding interactions, crucial for target engagement in many biological systems. A notable example of its application is in the synthesis of the anticancer drug Pazopanib.[1]

This guide will focus on the practical aspects of introducing this moiety, comparing the direct alkylating agent, this compound, with a two-step approach utilizing nucleophilic aromatic substitution (SNAr) on more readily available precursors.

Synthetic Pathways to the Target Moiety: A Comparative Overview

There are two primary strategies for introducing the (2-nitropyridin-5-yl)methyl group:

  • Route A: Direct Alkylation using this compound. This approach involves the synthesis of the benzylic bromide followed by a direct nucleophilic substitution with the desired substrate.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) followed by functionalization. This strategy utilizes a suitable nitropyridine with a good leaving group at the 5-position (e.g., 5-bromo-2-nitropyridine or a related chloro-derivative) in an SNAr reaction, followed by subsequent synthetic modifications.

The following sections will delve into a detailed cost-benefit analysis of these routes.

Cost-Benefit Analysis

A thorough evaluation of a synthetic route extends beyond the chemical yield. It must encompass the cost of raw materials, the number of synthetic steps, operational safety, and waste generation.

Reagent and Starting Material Costs

To provide a quantitative perspective, the approximate costs of the key starting materials and reagents are summarized in the table below. Prices are based on bulk quantities and are subject to market fluctuations.

ReagentTypical Bulk Price (per kg)Source(s)
5-Methyl-2-nitropyridine~$142 (for 5g)[2]
N-Bromosuccinimide (NBS)~$460 - $600[3][4]
2-Chloro-5-nitropyridine~$318 - $5005[5][6]
5-Bromo-2-nitropyridine~$599 - $3300[7][8]

Analysis:

  • This compound Route: The direct precursor, 5-methyl-2-nitropyridine, is not as readily available in bulk and is comparatively expensive at smaller scales.[2] The subsequent bromination step requires N-Bromosuccinimide (NBS), which has a moderate cost.[3][4]

  • Alternative SNAr Routes: The starting materials for the alternative routes, 2-chloro-5-nitropyridine and 5-bromo-2-nitropyridine, are more commonly available from various suppliers, with prices that can be competitive at a larger scale.[5][6][7][8]

Synthesis and Yield Comparison

Route A: Synthesis of this compound and its application

The synthesis of this compound typically proceeds via the radical bromination of 5-methyl-2-nitropyridine using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.

5-Methyl-2-nitropyridine 5-Methyl-2-nitropyridine This compound This compound 5-Methyl-2-nitropyridine->this compound NBS, Radical Initiator (e.g., AIBN, BPO) CCl4 or other solvent, reflux Product Product This compound->Product Nucleophile (Nu-H) Base, Solvent

Diagram 1: Synthesis and application of this compound.

  • Yield: Benzylic bromination reactions are generally efficient, with yields often exceeding 80%.[9] The subsequent alkylation reaction with a nucleophile can also be high-yielding, depending on the nucleophile's reactivity.

Route B: SNAr Approach

This route involves the reaction of a nucleophile with a halonitropyridine. 2-Chloro-5-nitropyridine and 5-bromo-2-nitropyridine are common choices.

cluster_0 Alternative 1 cluster_1 Alternative 2 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Intermediate Intermediate 2-Chloro-5-nitropyridine->Intermediate Nucleophile (Nu-H) Base, Solvent Product Product Intermediate->Product Further functionalization 5-Bromo-2-nitropyridine 5-Bromo-2-nitropyridine 5-Bromo-2-nitropyridine->Intermediate Nucleophile (Nu-H) Base, Solvent

Diagram 2: SNAr approach using alternative reagents.

  • Yield: SNAr reactions on electron-deficient pyridines are typically high-yielding. For instance, the reaction of 2-chloro-5-nitropyridine with various amines can give good to excellent yields.[10] The reactivity of the leaving group generally follows the order F > Cl > Br > I in SNAr reactions.[11]

Comparative Performance:

FeatureThis compound2-Chloro-5-nitropyridine / 5-Bromo-2-nitropyridine
Number of Steps Two (Bromination + Alkylation)One (SNAr) for direct attachment of the nucleophile
Typical Yields Bromination: >80%; Alkylation: VariableSNAr: Good to excellent (>80%)
Reaction Conditions Bromination: Radical, often requires heat/light; Alkylation: BasicSNAr: Basic, often requires heat
Substrate Scope Broad for various nucleophilesGenerally good for N, O, and S nucleophiles
Safety and Handling
  • This compound: As a benzylic bromide, this compound is expected to be a lachrymator and a potential alkylating agent, requiring careful handling in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including gloves and safety glasses, is essential.[12]

  • N-Bromosuccinimide (NBS): An irritant and should be handled with care.[3]

  • 2-Chloro-5-nitropyridine and 5-Bromo-2-nitropyridine: These are irritants to the skin, eyes, and respiratory tract.[13] Appropriate PPE is necessary.[13]

  • Solvents: Many of the reactions involve solvents such as carbon tetrachloride (for bromination), which is a known carcinogen and is being phased out, or polar aprotic solvents like DMF and DMSO for SNAr reactions, which have their own health and safety considerations.

Overall Safety Profile: Both routes involve hazardous chemicals. The benzylic bromination step in Route A requires careful control to avoid side reactions and exposure to the lachrymatory product. The SNAr route (Route B) is generally a more established and predictable reaction in terms of safety and handling on an industrial scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the benzylic bromination of 5-methyl-2-nitropyridine.

Materials:

  • 5-Methyl-2-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-2-nitropyridine (1.0 eq) and the solvent.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of the radical initiator (e.g., 0.02 eq of AIBN).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Substitution with an Amine using 2-Chloro-5-nitropyridine

This protocol describes a typical SNAr reaction.

Materials:

  • 2-Chloro-5-nitropyridine

  • Amine nucleophile (e.g., piperidine)

  • Potassium carbonate (or another suitable base)

  • Ethanol or DMF

  • Inert atmosphere (optional, but recommended)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.1 eq) and the base (1.5 eq).

  • Heat the reaction mixture to reflux (or a specified temperature) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter it off. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.[14]

Conclusion and Recommendations

The choice between using this compound and its alternatives for introducing the (2-nitropyridin-5-yl)methyl moiety is a nuanced decision that depends on several factors.

cluster_A Route A: this compound cluster_B Route B: SNAr Alternatives A_Pros Pros: - Direct alkylation - Potentially fewer steps for some targets A_Cons Cons: - Precursor can be expensive - Benzylic bromide is a lachrymator - Radical bromination can have side reactions B_Pros Pros: - Readily available starting materials - Generally high-yielding and clean reactions - More established for industrial scale B_Cons Cons: - May require further functionalization after SNAr Decision Decision Factors Decision->A_Pros Decision->A_Cons Decision->B_Pros Decision->B_Cons

Diagram 3: Decision-making flowchart for reagent selection.

Recommendations:

  • For large-scale industrial synthesis: The SNAr approach using 2-chloro-5-nitropyridine or 5-bromo-2-nitropyridine is generally more favorable. The starting materials are more readily available and cost-effective in bulk, and the SNAr reaction is robust, high-yielding, and well-understood for process scale-up.

  • For laboratory-scale research and development: This compound can be a convenient reagent if the precursor, 5-methyl-2-nitropyridine, is readily accessible. Its direct alkylating ability can simplify synthetic routes to certain target molecules. However, researchers must be prepared to handle a lachrymatory and potentially unstable compound.

  • Cost as a primary driver: At present, the cost of 5-methyl-2-nitropyridine makes the direct use of its brominated derivative less economically viable for large-scale production compared to the SNAr alternatives.

Ultimately, the optimal choice will depend on the specific synthetic target, the scale of the reaction, available resources, and the prioritization of cost, safety, and efficiency. This guide provides the foundational data and insights to make an informed decision in this critical aspect of synthetic chemistry.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(bromomethyl)-2-nitroPyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Hazard Identification and Risk Mitigation

The foundation of any disposal procedure is a thorough understanding of the compound's intrinsic hazards. 5-(bromomethyl)-2-nitroPyridine, as a nitroaromatic pyridine derivative, must be treated as a hazardous substance. The rationale for stringent disposal protocols is rooted in its potential effects on human health and the environment. Based on data for the analogous compound 5-bromo-2-nitropyridine, the primary hazards are significant irritant properties.[2][3]

Causality of Hazard: The pyridine ring, the nitro group, and the halogenated methyl group are all functional moieties that contribute to the molecule's reactivity and toxicity. Pyridine derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin.[1] The nitro group can increase toxicity, and brominated organic compounds can be environmental pollutants if not handled correctly. Therefore, every disposal step is designed to prevent unintended exposure and environmental release.[2][4]

Hazard and Disposal Data Summary

The following table summarizes the key hazard information extrapolated for this compound, based on analogues and regulatory standards.

Parameter Description Source(s)
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[2][3][5]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][5]
Physical State Solid, Light Yellow Powder (based on 5-bromo-2-nitropyridine)[2]
Waste Classification Hazardous Chemical Waste (must be managed under regulations like EPA's RCRA in the U.S.)[6][7][8]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, high temperatures, flames.[3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, the immediate work area must be properly equipped and personnel must be adequately protected. The choice of PPE is a direct response to the identified hazards of skin, eye, and respiratory irritation.

Experimental Protocol: Donning PPE for Handling Nitro-Pyridines

  • Primary Barrier (Body): Wear a clean, fully buttoned lab coat. Long-sleeved garments are recommended to minimize exposed skin.[9]

  • Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile).[1] Inspect gloves for any tears or punctures before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.[9][10]

  • Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes.[5] A face shield may be required if there is a significant splash risk.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous reactions between incompatible waste streams and ensures compliance with hazardous waste regulations.[6] All chemical waste must be treated as hazardous and collected for disposal by a licensed professional service.[1]

Unused or Expired Solid Chemical
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, sealable lid. The container must be clean, dry, and compatible with the chemical.

  • Transfer: Carefully transfer the solid chemical into the waste container inside a chemical fume hood to minimize dust.

  • Labeling: Immediately affix a "Hazardous Waste" label.[1] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation start.

  • Storage: Keep the container tightly sealed and store it in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[1][11]

Contaminated Solid Waste (PPE, Weigh Boats, etc.)
  • Collection: Place all contaminated disposable items, such as gloves, weigh boats, paper towels, and absorbent pads, into a dedicated, plastic-lined hazardous waste container.[1]

  • Labeling: Clearly label the container or bag with "Hazardous Waste," the chemical name of the contaminant, and the associated hazards.

  • Storage: Seal the container/bag and store it in the designated satellite accumulation area.

Contaminated Liquid Waste (Solutions)
  • Container Selection: Use a dedicated, leak-proof, and shatter-resistant container designed for liquid hazardous waste.[6] Do not use food-grade containers.

  • Segregation: Do not mix this waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizers).[11]

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with approximate percentages.

  • Containment: Keep the container sealed at all times except when adding waste.[6] Store in secondary containment (such as a chemical-resistant tray) to prevent spills.

Disposal Decision and Workflow Diagram

The following diagram illustrates the logical flow for segregating and handling waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Containment Protocol cluster_3 Final Steps start Identify Waste Type solid_chem Unused/Expired Solid Chemical start->solid_chem cont_solid Contaminated Solids (Gloves, Paper, etc.) start->cont_solid cont_liquid Contaminated Liquid (Solutions) start->cont_liquid solid_container Sealable HDPE or Glass Container solid_chem->solid_container solid_bag Labeled Plastic Bag or Lined Bin cont_solid->solid_bag liquid_container Sealable Liquid Waste Container cont_liquid->liquid_container labeling Affix Hazardous Waste Label (Chemical Name, Date, Hazards) solid_container->labeling solid_bag->labeling liquid_container->labeling storage Store in Designated & Secure Accumulation Area labeling->storage disposal Arrange Pickup by EHS or Licensed Contractor storage->disposal

Caption: Waste Segregation and Disposal Workflow.

Emergency Protocol: Small-Scale Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is a hallmark of a safe laboratory.

Experimental Protocol: Spill Cleanup

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess & Protect: Ensure you are wearing the appropriate PPE (lab coat, double gloves, safety goggles). Avoid breathing in any dust.[3]

  • Containment: For a solid spill, gently cover the material with an inert absorbent material like vermiculite, sand, or earth.[3] This prevents the powder from becoming airborne. For a liquid spill, surround the area with absorbent dikes.

  • Collection: Carefully collect the absorbed material and spilled substance using a non-sparking scoop or brush.[3] Place the material into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area first with a suitable solvent (such as isopropanol or ethanol) and then with soap and water.[1] Collect all cleaning materials (wipes, pads) as contaminated solid waste.

  • Final Disposal: Label the spill cleanup waste container as "Hazardous Waste" and dispose of it through your institution's EHS office.[1]

The Final Disposal Pathway: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8] This means the generator of the waste is responsible for it from creation to its final, safe disposal.

The final step for any laboratory is to coordinate with the institution's EHS office or a licensed hazardous waste disposal contractor.[1][11] These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations, typically through high-temperature incineration for organic compounds.[7] Never attempt to dispose of this chemical through standard trash or sewer systems.[4][12]

References

Mastering the Risks: A Guide to Personal Protective Equipment for Handling 5-(bromomethyl)-2-nitroPyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the ability to innovate is intrinsically linked to the capacity to operate safely. 5-(bromomethyl)-2-nitroPyridine is a key intermediate in the synthesis of novel compounds, yet its chemical structure necessitates a profound respect for its reactivity and potential hazards. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a detailed, experience-driven framework for the safe handling of this compound. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to cultivate a deeply ingrained culture of safety and scientific excellence.

Hazard Analysis: The Dual Threat of this compound

To effectively mitigate risk, one must first understand its source. The hazardous nature of this compound stems from the synergistic effects of its two key functional groups: the bromomethyl group and the nitropyridine core.

  • The Bromomethyl Group: This moiety classifies the compound as a potent alkylating agent and a lachrymator . The carbon-bromine bond is labile, making the molecule susceptible to nucleophilic attack. In a biological context, this means it can readily react with and modify crucial biomolecules like DNA and proteins, which is the basis for its toxicity and potential mutagenicity. Its lachrymatory (tear-inducing) properties are a clear indicator of its ability to irritate mucous membranes. Similar bromomethylated compounds are known to cause severe skin burns and eye damage.[1]

  • The Nitropyridine Core: The nitro group is a strong electron-withdrawing group, which enhances the reactivity of the molecule. Nitroaromatic compounds are often associated with toxicity and require careful handling.[2][3]

The Hierarchy of Controls: A Proactive Safety Strategy

Relying solely on Personal Protective Equipment (PPE) is an incomplete safety strategy. A comprehensive approach, grounded in the hierarchy of controls, prioritizes the elimination or reduction of hazards at their source.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not practical for research) Substitution Substitution (Investigate less hazardous reagents) Engineering Engineering Controls (Chemical Fume Hood, Glovebox) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat, etc.) Administrative->PPE Least Effective

Caption: The hierarchy of controls prioritizes systematic risk reduction.

  • Engineering Controls: This is the most critical layer of protection. All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for this chemical. Clearly label all containers and designate specific areas within the lab for its use. Ensure all personnel are thoroughly trained on the hazards and procedures before they begin work.

Personal Protective Equipment: Your Essential Barrier

When engineering and administrative controls are in place, PPE serves as the final, essential barrier against exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.

Eye and Face Protection

Due to its lachrymatory and corrosive nature, protecting the eyes from dust, splashes, and vapors is paramount.

  • Chemical Splash Goggles: These are mandatory. They must provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[5][6] Standard safety glasses are inadequate.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a heightened risk of splashes, such as during the transfer of solutions or when handling quantities greater than a few grams.[6][7]

Skin and Body Protection

As an alkylating agent and skin irritant, preventing dermal contact is crucial.

  • Gloves: The choice of glove material is critical.

    • Double Gloving: Always wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Material: Nitrile gloves offer good resistance to a variety of chemicals. However, for prolonged operations, consult the manufacturer's chemical resistance data.

    • Technique: Inspect gloves for any signs of degradation or perforation before use. Use proper removal techniques to avoid contaminating your skin. Dispose of contaminated gloves immediately as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the cuffs is required. It should be kept fully fastened.

  • Chemical Apron: For procedures involving larger volumes or a significant splash risk, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

While a fume hood is the primary means of respiratory protection, emergency situations may require a respirator.

  • Standard Operations: When working within a properly functioning fume hood, a respirator is generally not necessary.

  • Emergency Scenarios: In the event of a significant spill or fume hood failure, a full-face respirator with an appropriate organic vapor/acid gas cartridge should be used by trained personnel.[5][8] Use of such equipment requires prior medical clearance, training, and fit-testing as per your institution's respiratory protection program.

Summary of Required PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required in fume hood
Solution Transfer Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot required in fume hood
Reaction Workup Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot required in fume hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronFull-face respirator may be required

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat to prevent contamination of balances.

  • Additions: Add the compound to reaction vessels slowly and carefully to avoid generating dust.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood. Wash hands thoroughly with soap and water.[2][3]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][9]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[2][9]

  • Spill: For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3][10]

Waste Disposal:

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Segregation: Keep halogenated nitroaromatic waste separate from non-halogenated waste streams, as disposal costs and methods differ significantly.[11][12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Containment: Waste containers must be kept tightly sealed and stored in a designated satellite accumulation area.[13]

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.